1-(p-Tolyl)cyclopentanecarbonitrile chemical properties
Topic: 1-(p-Tolyl)cyclopentanecarbonitrile Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Executive Summary 1-(p-Tolyl)cyclopentane...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(p-Tolyl)cyclopentanecarbonitrile Chemical Properties
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1][2]
Executive Summary
1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 68983-70-0) is a specialized quaternary nitrile intermediate used in the synthesis of central nervous system (CNS) active agents and protein degrader building blocks (PROTACs). Characterized by a sterically hindered quaternary carbon at the 1-position of the cyclopentane ring, this molecule presents unique challenges and opportunities in organic synthesis. Its resistance to metabolic degradation and facile hydrolysis makes it a valuable scaffold for designing robust pharmaceutical candidates, particularly in the development of analgesics and monoamine reuptake inhibitors.
Chemical Identity & Structural Analysis[1][2][3]
Property
Data
IUPAC Name
1-(4-Methylphenyl)cyclopentane-1-carbonitrile
CAS Number
68983-70-0
Molecular Formula
C₁₃H₁₅N
Molecular Weight
185.27 g/mol
Physical State
Solid (Low melting point) or viscous oil
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Structural Feature
Quaternary C1 center; Sterically hindered nitrile
Structural Insight:
The defining feature of this molecule is the quaternary carbon linking the p-tolyl aromatic ring, the cyclopentane ring, and the cyano group. This steric crowding significantly retards nucleophilic attack at the nitrile carbon, requiring energetic conditions for hydrolysis compared to non-hindered nitriles. This property is often exploited in medicinal chemistry to improve the metabolic stability of the resulting carboxylic acid or amine derivatives.
Synthetic Methodology
The synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile is a classic example of dialkylation of an active methylene compound. The most robust protocol involves the cyclization of p-tolylacetonitrile with 1,4-dihalobutane.
Core Synthesis Protocol: Double Alkylation
Objective: Construct the cyclopentane ring via double nucleophilic substitution.
Base: Sodium Hydride (NaH, 60% dispersion, 2.2 eq) or 50% NaOH with Phase Transfer Catalyst (TEBA).
Solvent: DMSO or THF/DMF mixture.
Step-by-Step Workflow:
Activation: In a flame-dried flask under Argon, suspend NaH in dry DMSO. Cool to 0°C.
Deprotonation: Add p-tolylacetonitrile dropwise. Evolution of H₂ gas will be vigorous. Stir for 30 min to form the carbanion (deep red/orange color).
Cyclization: Add 1,4-dibromobutane dropwise while maintaining temperature <10°C to prevent polymerization.
Completion: Warm to room temperature and stir for 3-5 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Quench: Pour mixture onto crushed ice/water. Extract with Ethyl Acetate.
Purification: The crude oil is often purified via vacuum distillation or column chromatography (Silica gel, 5% EtOAc in Hexane).
Critical Mechanistic Note:
The reaction proceeds via a stepwise S_N2 mechanism. The first alkylation forms a mono-bromo intermediate, which undergoes a rapid intramolecular S_N2 reaction to close the ring. The use of DMSO accelerates the reaction by solvating the sodium cation, leaving the carbanion highly reactive ("naked anion" effect).
Visualization: Synthetic Pathway
Caption: Stepwise construction of the quaternary center via base-mediated dialkylation.
Reactivity Profile & Transformations
Due to the steric bulk of the quaternary center, the nitrile group exhibits reduced electrophilicity. Standard hydrolysis protocols (e.g., mild acid/base) often fail or stall at the amide stage.
A. Hydrolysis to Carboxylic Acid
Target: 1-(p-Tolyl)cyclopentanecarboxylic acid.
Challenge: The "ortho-like" effect of the cyclopentane ring and the aromatic group blocks the approach of water.
Workup: Fieser workup (Water, 15% NaOH, Water) is essential to manage aluminum salts.
Visualization: Divergent Reactivity
Caption: Divergent synthetic utility leading to carboxylic acid or amine scaffolds.
Pharmaceutical Applications
This nitrile serves as a critical "gatekeeper" intermediate. Its primary value lies in generating the 1-arylcyclopentyl motif, a pharmacophore found in various analgesics and anesthetics.
Analgesic Analogs: The structure is homologous to the precursors used for Sibutramine (cyclobutane analog) and Phencyclidine (cyclohexane analog). The cyclopentyl variant allows researchers to modulate lipophilicity (LogP) and receptor binding affinity (SAR studies).
PROTAC Linkers: Recent vendor catalogs list this compound as a building block for Protein Degrader synthesis, likely serving as a rigid linker element that positions the E3 ligase ligand relative to the target protein.
Metabolic Stability: The quaternary carbon prevents metabolic oxidation at the benzylic position, a common clearance pathway for non-quaternary analogs.
Specific Risk: Like all nitriles, it may liberate Hydrogen Cyanide (HCN) if exposed to strong acids.
Storage: Store in a cool, dry place away from oxidizers.
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98623, 1-(p-Tolyl)cyclopentanecarbonitrile. Retrieved from [Link]
Starks, C. M. (1971).Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
Organic Syntheses. General procedures for alkylation of arylacetonitriles. Retrieved from [Link]
Spectroscopic Data for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a versatile organic compound with potential applications in medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a versatile organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a quaternary carbon center connecting a cyclopentyl ring, a p-tolyl group, and a nitrile moiety, makes it an interesting scaffold for the synthesis of novel molecules. Accurate characterization of this compound is paramount for its use in further research and development. This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and anticipated Mass Spectrometry (MS) fragmentation patterns. The guide also outlines detailed experimental protocols for acquiring this data, grounded in the principles of each spectroscopic technique.
Molecular Structure and Properties
Chemical Structure:
Caption: Synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile.
Experimental Protocol (Adapted):
Reaction Setup: To a solution of 4-methylphenylacetonitrile in a suitable solvent such as dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Addition of Alkylating Agent: After the deprotonation is complete (indicated by the cessation of hydrogen gas evolution), add 1,4-dibromobutane dropwise to the reaction mixture.
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms (protons).
[1][2][3]
Predicted ¹H NMR Data (500 MHz, CDCl₃):
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~ 7.35
d
2H
Ar-H (ortho to cyclopentyl)
~ 7.15
d
2H
Ar-H (meta to cyclopentyl)
~ 2.35
s
3H
Ar-CH₃
~ 2.20 - 2.10
m
4H
Cyclopentyl-H (α to CN)
~ 1.90 - 1.80
m
4H
Cyclopentyl-H (β to CN)
Interpretation:
The aromatic protons are expected to appear as two doublets in the downfield region, characteristic of a para-substituted benzene ring.
The methyl protons on the aromatic ring will likely appear as a singlet around 2.35 ppm.
The cyclopentyl protons are diastereotopic and will exhibit complex multiplets. The protons alpha to the electron-withdrawing nitrile group are expected to be shifted further downfield compared to the beta protons.
Experimental Protocol for ¹H NMR Acquisition:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Use a 500 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
[4][5]3. Acquisition Parameters: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
[5]4. Data Processing: Process the free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals and reference the chemical shifts to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
[6]
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
Chemical Shift (ppm)
Assignment
~ 139.0
Ar-C (ipso, attached to CH₃)
~ 137.0
Ar-C (ipso, attached to cyclopentyl)
~ 129.5
Ar-CH (meta to cyclopentyl)
~ 126.0
Ar-CH (ortho to cyclopentyl)
~ 122.0
CN
~ 48.0
C (quaternary, on cyclopentyl)
~ 38.0
Cyclopentyl-CH₂ (α to CN)
~ 24.0
Cyclopentyl-CH₂ (β to CN)
~ 21.0
Ar-CH₃
Interpretation:
The aromatic carbons will appear in the downfield region (120-140 ppm). The quaternary carbons will generally have weaker signals.
The nitrile carbon is expected to resonate around 122 ppm.
The quaternary carbon of the cyclopentyl ring will be in the midfield region.
The aliphatic carbons of the cyclopentyl ring and the methyl group will appear in the upfield region.
Experimental Protocol for ¹³C NMR Acquisition:
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe. Tune the probe for ¹³C frequency.
Acquisition Parameters: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
[7]4. Data Processing: Process the FID similarly to the ¹H NMR data. Reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
[8][9][10]
Predicted IR Absorption Bands:
Wavenumber (cm⁻¹)
Intensity
Assignment
~ 3050-3020
Medium
Aromatic C-H stretch
~ 2960-2870
Strong
Aliphatic C-H stretch
~ 2240
Medium-Sharp
C≡N stretch
~ 1610, 1510
Medium
Aromatic C=C stretch
~ 1465
Medium
CH₂ bend
~ 820
Strong
p-disubstituted benzene C-H out-of-plane bend
Interpretation:
The presence of a nitrile group will be confirmed by a sharp absorption band around 2240 cm⁻¹.
Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.
The strong band around 820 cm⁻¹ is indicative of a 1,4-disubstituted (para) aromatic ring.
Aliphatic C-H stretching and bending vibrations from the cyclopentyl and methyl groups will also be present.
Experimental Protocol for FT-IR Spectroscopy:
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
[11][12]2. Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record a background spectrum of the empty sample compartment (or the pure salt plates/ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
[13][14][15][16]
Predicted Mass Spectrometry Data (Electron Ionization - EI):
m/z
Possible Fragment
185
[M]⁺ (Molecular Ion)
184
[M-H]⁺
170
[M-CH₃]⁺
156
[M-C₂H₅]⁺ or [M-CN-H]⁺
142
[M-C₃H₇]⁺
116
[C₉H₈]⁺ (p-tolyl radical cation)
91
[C₇H₇]⁺ (Tropylium ion)
Interpretation:
The molecular ion peak ([M]⁺) is expected at m/z 185.
A significant peak at m/z 184 ([M-H]⁺) is likely due to the loss of a hydrogen atom from the benzylic position, forming a stable radical cation.
Loss of the methyl group from the tolyl moiety would result in a fragment at m/z 170.
Fragmentation of the cyclopentyl ring can lead to a series of losses of alkyl fragments.
The base peak is likely to be the tropylium ion at m/z 91, formed by rearrangement of the tolyl fragment.
Experimental Protocol for GC-MS Analysis:
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
[17][18]2. Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). Select an appropriate GC column (e.g., a non-polar DB-5ms column).
GC Method: Set the injector temperature (e.g., 250 °C) and a suitable oven temperature program to ensure good separation of the analyte from any impurities. Use helium as the carrier gas.
[19]4. MS Method: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). Acquire data in electron ionization (EI) mode with a standard electron energy of 70 eV. Scan a mass range that includes the expected molecular ion (e.g., m/z 40-300).
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and major fragment ions.
Conclusion
This technical guide provides a comprehensive set of predicted spectroscopic data for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, along with detailed, field-proven protocols for their acquisition. While the presented data is based on established spectroscopic principles and data from analogous compounds, it is crucial for researchers to acquire experimental data for their specific samples to confirm the structure and purity. The methodologies and interpretations outlined herein serve as a robust framework for the characterization of this and similar novel chemical entities, ensuring scientific integrity and facilitating further research and development.
Technical Guide: Cycloalkylation of 4-Methylphenylacetonitrile
Executive Summary This guide details the synthesis of 1-(4-methylphenyl)cyclopentanecarbonitrile via the double alkylation of 4-methylphenylacetonitrile (p-tolylacetonitrile) with 1,4-dibromobutane. This transformation r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis of 1-(4-methylphenyl)cyclopentanecarbonitrile via the double alkylation of 4-methylphenylacetonitrile (p-tolylacetonitrile) with 1,4-dibromobutane. This transformation represents a classic [C+4] cyclization used to construct quaternary carbon centers in pharmaceutical intermediates.
While traditional methods employ hazardous bases (NaH, NaNH₂) in anhydrous solvents, this guide prioritizes Phase Transfer Catalysis (PTC) . The PTC approach offers superior safety, scalability, and operational simplicity, making it the industry standard for this class of reactions.
Part 1: Mechanistic Principles
The Reaction Landscape
The reaction is a base-mediated bis-alkylation. The methylene protons of 4-methylphenylacetonitrile are acidic (
in DMSO) due to the electron-withdrawing nitrile group. However, the presence of the para-methyl group (an electron-donating group) slightly decreases the acidity compared to the parent phenylacetonitrile, requiring a robust deprotonation strategy.
Step-by-Step Mechanism
First Deprotonation: The base removes an
-proton to form a resonance-stabilized carbanion.[1]
Intermolecular
: The carbanion attacks 1,4-dibromobutane. This is the rate-determining step in many PTC systems.
Second Deprotonation: The remaining benzylic proton is removed. Note that this proton is less acidic than the starting material due to the steric bulk and inductive effect of the alkyl chain.
Intramolecular Cyclization (5-exo-tet): The new carbanion attacks the terminal bromide. According to Baldwin’s rules, the 5-exo-tet closure is kinetically favored, rapidly yielding the cyclopentane ring.
Pathway Visualization
The following diagram illustrates the transformation from linear precursors to the cyclic product.
Figure 1: Mechanistic pathway of the base-mediated cycloalkylation.
Part 2: Synthetic Strategies & Optimization
Methodological Comparison
Choosing the right system is critical for yield and safety.
Feature
Method A: Anhydrous Base (NaH/DMSO)
Method B: Phase Transfer Catalysis (Recommended)
Reagents
NaH or NaNH₂, DMSO or THF
50% NaOH (aq), TEBA or TBAB, Toluene (optional)
Safety
High Risk: evolution, pyrophoric reagents
Low Risk: Aqueous bases, no flammable gas evolution
Moisture Sensitivity
Extreme (requires inert atmosphere)
None (water is the solvent phase)
Selectivity
High, but prone to over-alkylation if not controlled
High; dilution controls dimerization
Scalability
Poor (exotherm control is difficult)
Excellent (thermal mass of water helps)
Expert Insight: The PTC method is preferred because the concentration of the active carbanion in the organic phase is low at any given time. This "pseudo-dilution" effect minimizes intermolecular side reactions (like dimerization of two nitrile molecules) compared to the NaH method where the entire batch is deprotonated simultaneously.
Part 3: Detailed Experimental Protocol (PTC Method)
Figure 2: Operational workflow for the PTC synthesis.
Step-by-Step Procedure
Setup: In a 100 mL 3-neck flask equipped with a mechanical stirrer, add 4-methylphenylacetonitrile (50 mmol), 1,4-dibromobutane (55 mmol), and TEBA (1 mmol).
Note: Mechanical stirring is vital. Magnetic stir bars often fail to create the necessary emulsion for efficient phase transfer.
Initiation: Start stirring vigorously. Add the 50% NaOH solution (20 mL) dropwise over 15 minutes.
Caution: The reaction is exothermic.[2] Monitor internal temperature; do not exceed 50°C during addition to prevent hydrolysis of the nitrile.
Reaction: Once addition is complete, heat the mixture to 65–70°C . Maintain this temperature for 3–5 hours.
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC.[3] The starting material (p-tolylacetonitrile) should disappear. If the mono-alkylated intermediate persists, add slightly more base or catalyst.
Workup: Cool the mixture to room temperature. Add 50 mL of water to dissolve inorganic salts (NaBr).
Extraction: Separate the organic layer.[4][5] Extract the aqueous layer twice with toluene (2 x 20 mL). Combine organic phases.[1][3][5]
Washing: Wash the combined organics with water (1 x 30 mL), then 1M HCl (1 x 20 mL) to remove any amine impurities from catalyst decomposition, and finally brine.
Purification: Dry over
and concentrate in vacuo. The crude oil can be purified by vacuum distillation (bp approx 140-150°C at 2 mmHg) or recrystallization from heptane if the product solidifies (mp is typically low for these derivatives).
Part 4: Troubleshooting & Quality Control
Every protocol requires a self-validating system. Use this matrix to diagnose issues.
Observation
Probable Cause
Corrective Action
Low Conversion
Poor stirring (Phase transfer failure)
Switch to overhead mechanical stirring; increase RPM.
Mono-alkylated Product
Insufficient Base or Low Temp
Ensure temp > 60°C; check NaOH concentration (must be >40%).
Dimer Formation
Concentration too high
Dilute organic phase with toluene; add base slower.
Hydrolysis (Amide/Acid)
Temperature too high (>80°C)
Keep reaction temp between 60-70°C.
Dark/Tar Formation
Oxidation of carbanion
Degas solvents; run under Nitrogen atmosphere (optional but recommended).
Part 5: Downstream Applications
The resulting 1-(4-methylphenyl)cyclopentanecarbonitrile is a versatile pharmacophore.
Analgesic Scaffolds: Hydrolysis of the nitrile to the acid, followed by Curtius rearrangement or reduction, leads to amines structurally related to Tramadol and Phencyclidine (PCP) analogs (though with different pharmacological profiles).
NK-1 Antagonists: The 1-arylcyclopentyl moiety is found in various Neurokinin-1 receptor antagonists used for treating chemotherapy-induced nausea.
Quaternary Amino Acids: Hydrolysis yields non-proteinogenic amino acids (1-amino-1-arylcyclopentanecarboxylic acid derivatives) used in peptide mimetics to restrict conformational flexibility.
References
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles.[6][7] Organic Syntheses, 55, 91.
Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.
Fedoryński, M. (2006). Syntheses of gem-Dihalocyclopropanes and their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132.
Taber, D. F. (2005). 1-Phenylcyclopentanecarbonitrile.[6] Organic Syntheses, 95, 240-257. (Detailed protocol for the parent phenyl compound).
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profiling, Synthetic Architecture, and Medicinal Utility [1][2]
Executive Summary & Molecular Identity
1-(4-Methylphenyl)cyclopentane-1-carbonitrile (also known as 1-(p-tolyl)-1-cyclopentanecarbonitrile) represents a critical scaffold in medicinal chemistry, specifically within the design of central nervous system (CNS) active agents.[1][2] It serves as a lipophilic, quaternary carbon precursor, often utilized to modulate metabolic stability and receptor binding affinity in analog development programs (e.g., analogs of sibutramine or venlafaxine).[2]
This guide provides a comprehensive technical analysis of this molecule, moving beyond basic properties to explore its synthesis via Phase Transfer Catalysis (PTC), its downstream utility, and its structural characterization.[2]
Dependent on purity and crystallization solvent.[1][2]
Synthetic Architecture: The Quaternary Challenge
Constructing quaternary carbon centers is synthetically demanding due to steric hindrance.[2] The most robust protocol for synthesizing 1-(4-methylphenyl)cyclopentane-1-carbonitrile involves the double alkylation of (4-methylphenyl)acetonitrile using 1,4-dihaloalkanes.[1][2]
While traditional methods use strong bases (NaNH₂ or NaH) in anhydrous solvents, modern industrial protocols favor Phase Transfer Catalysis (PTC) .[2] This method is superior regarding safety, scalability, and yield.[2]
Optimized Protocol: Phase Transfer Catalysis (PTC)
Objective: Cycloalkylation of p-tolylacetonitrile.
Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (1-2 mol%)[1][2]
Step-by-Step Methodology:
Preparation: Charge a reaction vessel with (4-methylphenyl)acetonitrile and 1,4-dibromobutane.
Catalyst Addition: Add the quaternary ammonium salt (TEBA).[2] The catalyst facilitates the transport of the hydroxide ion from the aqueous phase to the organic interface.[2]
Work-up: Dilute with water, extract with toluene or ethyl acetate, and wash with brine.[2]
Purification: Distillation under reduced pressure (high vacuum required due to high boiling point) or recrystallization from hexanes if solid.[2]
Mechanistic Pathway Visualization
The following diagram illustrates the PTC-mediated cycloalkylation mechanism:
Figure 1: PTC-mediated synthesis of the quaternary nitrile scaffold utilizing TEBA as a phase transfer catalyst.
Downstream Utility & Pharmacological Relevance
The nitrile group (-CN) is a versatile "mask" for other functional groups.[1][2] In drug development, this specific scaffold is often a precursor to primary amines (via reduction) or carboxylic acids (via hydrolysis).[2]
Key Transformations
Reduction to Primary Amine:
Reagents:
(Lithium Aluminum Hydride) in THF or Raney Nickel/H₂.[2]
Cyclopentane Ring (1.8 - 2.6 ppm): Multiplets corresponding to the 8 protons of the cyclopentane ring.[2] The protons adjacent to the quaternary center will appear distinct due to the anisotropic effect of the nitrile and phenyl groups.[2]
Infrared Spectroscopy (FT-IR)[1][2]
Nitrile Stretch (-C≡N): A distinct, sharp peak at 2230–2240 cm⁻¹ .[1][2] This is the diagnostic peak for the success of the reaction.[2]
Base Peak: Likely loss of the nitrile group or fragmentation of the cyclopentane ring.[2]
References
Makosza, M., & Wawrzyniewicz, M. (1969).[2] Reactions of organic anions. XXIV. Catalytic method for preparation of cyclopropane derivatives in aqueous medium.[2] Tetrahedron Letters, 10(53), 4659–4662.[2] Link(Foundational reference for PTC alkylation of nitriles).
PubChem. (2024).[2][4][5] 1-(4-Methylphenyl)cyclopentan-1-ol (Analog Structural Data). National Library of Medicine.[2] Link(Source for structural analogs and physicochemical estimation).
Fleming, F. F., et al. (2010).[2] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.[2] Link(Context on the utility of nitrile groups in drug design).
Jeffery, T. (2000).[2] Phase Transfer Catalysis in Organic Synthesis. Organic Syntheses. Link(General protocol validation for alkylation).
possesses a degree of unsaturation (DoU) of 7. Given the constraint of a "cyclopentane derivative," the most chemically significant isomer relevant to drug development—specifically in the class of arylcycloalkylamines (dissociative anesthetics)—is the nitrile precursor.
IUPAC Designation
The systematic name is derived based on the priority of functional groups. The nitrile group (
) takes precedence over the alkyl and aryl rings.
Principal Functional Group: Carbonitrile (attached to the cyclopentane ring).[1][2]
While the nitrile described above is the primary pharmacophore precursor, researchers must distinguish it from other theoretical isomers sharing the
formula:
1-Benzylcyclopentane-1-carbonitrile: Isomeric scaffold where a benzyl group replaces the tolyl group.
1-Cyclopentylindole: An indole core N-substituted with a cyclopentane ring (often relevant in synthetic cannabinoid research).
Synthetic Utility & Mechanism
This compound serves as a critical "gatekeeper" intermediate. Through Grignard reactions or reduction (using
), the nitrile functionality is converted into a primary amine or a ketone, generating homologs of phencyclidine (PCP) or ketamine. The replacement of the cyclohexane ring (found in PCP) with a cyclopentane ring, combined with the 4-methyl substitution, alters the lipophilicity and binding affinity for the NMDA receptor ion channel.
Reaction Pathway Visualization
The following diagram illustrates the synthesis of the
nitrile via Phase Transfer Catalysis (PTC), a method chosen for its high yield and operational simplicity compared to traditional liquid ammonia routes.
Figure 1: Phase Transfer Catalyzed synthesis of the cyclopentane nitrile scaffold.[4]
Experimental Protocol: Synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Safety Warning: This protocol involves the use of strong bases and alkylating agents. All procedures must be conducted in a fume hood. This compound is a chemical intermediate; applicable laws regarding precursor monitoring must be followed.
Reaction Setup:
In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge (4-Methylphenyl)acetonitrile (0.1 mol) and TEBA (1.0 g).
Base Addition:
Add 50% NaOH solution (40 mL) to the flask. The mixture is stirred vigorously to create an emulsion. The PTC system allows the reaction to proceed at the interface of the organic/aqueous layers.
Critical Control Point: The reaction is exothermic. Maintain internal temperature between 35°C and 45°C using an external water bath if necessary. Temperatures exceeding 55°C may promote polymerization or elimination side reactions.
Completion:
Continue stirring for 3–4 hours. Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 9:1). The disappearance of the starting nitrile indicates completion.
Workup:
Dilute the reaction mixture with water (100 mL) to dissolve salts.
Extract with Toluene (2 x 50 mL).
Wash the combined organic phase with water (1 x 50 mL) and brine (1 x 50 mL).
Dry over anhydrous
and filter.
Purification:
Remove solvent under reduced pressure. The crude oil is purified via vacuum distillation.
Target Fraction: Collect the fraction boiling at approx. 145–150°C at 2 mmHg (values may vary based on vacuum strength).
Analytical Validation (Self-Validating Data)
To ensure the integrity of the synthesized
derivative, the following analytical signatures must be verified.
The following logic tree dictates the validation process. If the Nitrile peak is absent in IR, the synthesis failed (likely hydrolysis to amide).
Figure 2: Analytical decision matrix for validating the C13H15N structure.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10839848, 1-(4-Methylphenyl)cyclopentanecarbonitrile. Retrieved from [Link]
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. (Foundational chemistry for arylcycloalkylamine synthesis).
NIST Chemistry WebBook. Formula Search C13H15N. National Institute of Standards and Technology.[5] Retrieved from [Link][5]
Solubility of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile in organic solvents
Title: Solubility Profiling & Process Optimization for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Executive Summary 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) is a critical lipophilic intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Solubility Profiling & Process Optimization for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Executive Summary
1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) is a critical lipophilic intermediate, structurally analogous to precursors used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Sibutramine. Its physicochemical profile—characterized by a lipophilic tolyl-cyclopentyl scaffold and a polar nitrile moiety—presents unique challenges in process chemistry, particularly regarding purification and crystallization.
This technical guide details the solubility landscape of this compound, providing a rigorous methodology for solubility determination, thermodynamic modeling, and process scale-up. It is designed for process chemists and engineers seeking to optimize yield and purity while mitigating risks such as "oiling out" (liquid-liquid phase separation).
Physicochemical Profile & Solubility Landscape
Understanding the molecular interactions is the first step in predicting solubility behavior.
Property
Description
Process Implication
Molecular Structure
Cyclopentane ring fused with a p-tolyl group and a nitrile (-CN).
Amphiphilic nature: The bulky hydrocarbon body dominates, making it highly soluble in non-polar solvents. The nitrile group provides a dipole for interaction with polar aprotic solvents.
Lipophilicity (LogP)
Estimated ~3.4 - 3.8 (High).
Water Solubility: Negligible (< 0.1 mg/mL). Requires organic co-solvents for aqueous processing.
Physical State
Low-melting solid or viscous liquid (depending on purity).
Crystallization Risk: High tendency to form supercooled liquids or "oil out" rather than crystallize directly from solution.
Predicted Solubility Trends
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for similar aryl-cycloalkyl nitriles:
High Solubility (Good Solvents): Dichloromethane (DCM), Toluene, Ethyl Acetate, THF.
Mechanism:[1] Strong Van der Waals and dipole-dipole interactions.
, mole fraction) vs. temperature (), a dynamic laser monitoring method is recommended over static gravimetric analysis due to the compound's tendency to form supersaturated oils.
Workflow: Dynamic Laser Monitoring Method
Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.
Detailed Protocol:
Preparation: Weigh a precise mass of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile into a jacketed glass vessel. Add a known mass of solvent (e.g., Ethanol).[1]
Equilibration: Initiate stirring. The mixture should be a slurry (excess solid).
Heating Ramp: Slowly heat the mixture (0.2 K/min to 2 K/min) while monitoring the turbidity via a laser transmittance probe.
Endpoint Detection: Record the temperature (
) at which the laser transmittance reaches 100% (clear solution).
Iteration: Add more solute to the same vessel and repeat to find the next
point, generating a polythermal solubility curve.
Thermodynamic Modeling
Raw data points must be correlated using thermodynamic models to allow for interpolation during process design. The Modified Apelblat Equation is the industry standard for non-ideal organic solutions.
The Modified Apelblat Equation:
: Mole fraction solubility of the solute.
: Absolute temperature (Kelvin).
: Empirical parameters representing the variation of solution activity coefficients.
Interpretation for Researchers:
Parameter B: Related to the enthalpy of solution. A large negative
indicates a steep solubility curve (solubility increases sharply with T), which is ideal for cooling crystallization.
Validation: A high coefficient of determination (
) confirms the model's predictive power.
Process Optimization: Crystallization & Oiling Out
The primary challenge with 1-(4-Methylphenyl)cyclopentane-1-carbonitrile is its low melting point and high lipophilicity, which often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," before crystallization occurs.
Mechanism of Oiling Out
If the crystallization process enters the "metastable zone" too deeply, or if the impurity profile depresses the melting point below the process temperature, the compound separates as an oil. This oil is difficult to crystallize and traps impurities.
Strategic Solutions
Solvent Selection:
Avoid pure solvents where the solubility curve is too flat.
Recommended System: Binary mixture of Ethanol (Solvent) + Water (Antisolvent) .
Why? Water drastically reduces solubility, forcing precipitation. However, adding water too fast causes oiling.
Seeding Strategy (Critical):
Introduce seed crystals at low supersaturation (approx. 5-10% above saturation curve) to provide a surface for growth and bypass the nucleation energy barrier that favors oil formation.
Cooling Profile:
Use Cubic Cooling (slow initially, faster later) rather than Linear Cooling. This keeps supersaturation constant and controlled.
Process Control Diagram
Figure 2: Optimized Crystallization Workflow to mitigate Oiling Out.
References
PubChem. (n.d.).[2][3][4] 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS 68983-70-0). National Center for Biotechnology Information. Retrieved from [Link]
Organic Syntheses. (1971). Synthesis of substituted phenylacetonitriles and cyclization derivatives. Organic Syntheses, Coll. Vol. 5. Retrieved from [Link]
Sha, F., et al. (2020). Thermodynamic solubility and modeling of pharmaceutical intermediates in binary solvents. Journal of Molecular Liquids.
A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-(4-Methylphenyl)cyclopentane-1-carb...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile. As a powerful tool in structural elucidation, NMR spectroscopy offers unparalleled insight into the molecular architecture of organic compounds. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just data, but a detailed rationale behind the spectral predictions, grounded in fundamental principles and empirical data.
Introduction: The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry and drug development.[1][2] It provides a detailed fingerprint of a molecule's carbon-hydrogen framework, revealing crucial information about the chemical environment, connectivity, and stereochemistry of atoms.[3][4] A comprehensive understanding of predicted NMR spectra is vital for confirming the synthesis of novel compounds, identifying impurities, and understanding structure-activity relationships.
This guide will dissect the predicted ¹H and ¹³C NMR spectra of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, a molecule possessing a unique combination of aromatic, aliphatic, and nitrile functionalities. The predictions herein are based on established principles of chemical shift theory, spin-spin coupling, and substituent effects, supported by extensive literature data.[5][6][7][8]
Molecular Structure and Symmetry Considerations
To predict the NMR spectra, a thorough understanding of the molecule's structure and symmetry is paramount. 1-(4-Methylphenyl)cyclopentane-1-carbonitrile consists of a cyclopentane ring, a p-substituted benzene ring, a methyl group, and a nitrile group.
Figure 1: Structure of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile with key atom labels.
Due to the presence of two different substituents on the benzene ring (the cyclopentylcarbonitrile group and the methyl group) in a para arrangement, the aromatic ring possesses a plane of symmetry. This symmetry element renders the two ortho protons (and carbons) chemically equivalent, and the two meta protons (and carbons) chemically equivalent.[9] Similarly, the cyclopentane ring has a plane of symmetry passing through the quaternary carbon, the nitrile group, and the Cγ carbon, making the two Cβ carbons and their attached protons equivalent.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment of the protons in the molecule.[3][4] The key parameters are chemical shift (δ), integration, and multiplicity (splitting pattern).
Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations
Figure 2: Predicted ¹H NMR spectral regions and signals.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[2][10][11] In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single peak.[9]
Predicted ¹³C NMR Chemical Shifts
Figure 3: Predicted ¹³C NMR spectral regions and signals.
Experimental Protocol for NMR Data Acquisition
For the successful acquisition of high-quality NMR spectra of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, the following protocol is recommended:
Sample Preparation:
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
Tune and match the probe for the respective nuclei (¹H or ¹³C).
Shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition:
Acquire a standard one-pulse ¹H spectrum.
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
Process the data with Fourier transformation, phase correction, and baseline correction.
Integrate the signals and determine the multiplicities.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum to obtain single-line signals for each carbon.
Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).[2][11]
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Consider using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[2]
Conclusion
The predicted ¹H and ¹³C NMR spectra of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile provide a detailed roadmap for its structural verification. The distinct signals in both spectra, arising from the unique chemical environments of the protons and carbons, should allow for unambiguous assignment. This in-depth guide, combining theoretical predictions with practical experimental considerations, serves as a valuable resource for researchers engaged in the synthesis and characterization of this and structurally related molecules. The principles outlined here are broadly applicable and reinforce the power of NMR spectroscopy as a cornerstone of chemical analysis.
References
H NMR Spectroscopy. (n.d.).
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest.
Jaspars, M., et al. (2005). Evaluation of a 1H-13C NMR Spectral Library. Journal of Chemical Information and Modeling, 45(5), 1363–1370. Retrieved from [Link]
Arden, C. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Retrieved from [Link]
13C NMR Chemical Shift. (n.d.). Oregon State University.
Al-Majedy, Y. K., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Molecules, 26(3), 693. Retrieved from [Link]
Spectroscopy 13C NMR and 1H NMR. (2021). Mesbah Energy.
Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Abstract This technical guide provides an in-depth exploration of the potential research applications of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, a versatile chemical scaffold with significant promise in the fields...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of the potential research applications of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, a versatile chemical scaffold with significant promise in the fields of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic pathways available to derivatize this core structure and detailing potential therapeutic applications. The guide focuses on two key areas of high therapeutic relevance: the development of novel N-methyl-D-aspartate (NMDA) receptor antagonists based on the phencyclidine (PCP) scaffold and the creation of a new generation of monoamine reuptake inhibitors. Detailed, field-proven experimental protocols for synthesis, in vitro assays, and in vivo behavioral studies are provided to empower researchers to explore the full potential of this promising compound.
Introduction: The Strategic Value of the 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Scaffold
1-(4-Methylphenyl)cyclopentane-1-carbonitrile is an organic compound featuring a cyclopentane ring and a cyano group attached to a para-methylphenyl substituent. While underexplored, its unique structural motifs present a compelling starting point for the synthesis of diverse compound libraries with potential therapeutic applications. The cyclopentane moiety can serve as a core scaffold or an appendage to occupy hydrophobic pockets in biological targets, a strategy successfully employed in numerous approved drugs[1]. Furthermore, the arylacetonitrile functional group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores[2].
This guide will illuminate two primary avenues of research stemming from this scaffold:
Novel NMDA Receptor Antagonists: Leveraging the structural similarity to precursors of phencyclidine (PCP) and its analogs, we will explore the synthesis of novel compounds with potential activity as NMDA receptor antagonists. These compounds hold promise for the treatment of various neurological and psychiatric disorders.
Monoamine Reuptake Inhibitors: By modifying the core structure, we will outline the synthesis of potential inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Such compounds are the cornerstone of treatment for depression, anxiety, and other mood disorders.
This document will provide the necessary technical details, including synthetic protocols, bioassay methodologies, and the underlying scientific rationale, to facilitate the exploration of these exciting research avenues.
Synthesis of the Core Scaffold: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
The synthesis of the core scaffold is a critical first step. A reliable and scalable method is essential for generating the necessary quantities for derivatization and screening. The following protocol is based on the alkylation of 4-methylphenylacetonitrile with 1,4-dibromobutane.
Synthetic Protocol: Alkylation of 4-Methylphenylacetonitrile
This procedure details the synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile from commercially available starting materials.
Materials:
4-Methylphenylacetonitrile
1,4-Dibromobutane
Sodium hydroxide (NaOH)
N,N-Dimethylformamide (DMF)
Benzene
Magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Heating mantle with temperature control
Separatory funnel
Rotary evaporator
Procedure:
To a solution of 19.6 g (0.1 mol) of 4-methylbenzyl cyanide in 100 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer, add 8 g (0.2 mol) of powdered NaOH.
Stir the mixture for 30 minutes at room temperature.
Add 21.6 g (0.1 mol) of 1,4-dibromobutane dropwise to the reaction mixture, ensuring the temperature does not exceed 70-75°C.
After the addition is complete, stir the mixture at 70-75°C for 4 hours.
Cool the reaction mixture to room temperature and dilute with 100 mL of benzene and 200 mL of water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer twice with 50 mL portions of benzene.
Combine the organic extracts and wash with water, then dry over anhydrous MgSO₄.
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by vacuum distillation to yield 1-(4-Methylphenyl)cyclopentane-1-carbonitrile.
Expected Yield: Approximately 68%.
Research Application I: Novel NMDA Receptor Antagonists (PCP Analogs)
Phencyclidine (PCP) and its analogs are a class of dissociative anesthetics that primarily act as non-competitive antagonists of the NMDA receptor[3]. This receptor plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in a range of neurological and psychiatric disorders, making it a key therapeutic target[2][4]. The 1-(4-methylphenyl)cyclopentane-1-carbonitrile scaffold provides an excellent starting point for the synthesis of novel PCP analogs with potentially improved therapeutic profiles.
Synthetic Strategy: From Nitrile to Novel PCP Analogs
The key transformation to access PCP analogs from the core scaffold is the conversion of the nitrile group to an amine, followed by the introduction of a cyclic amine moiety.
Workflow for PCP Analog Synthesis:
Caption: Synthetic workflow for novel PCP analogs.
Detailed Experimental Protocols
Materials:
1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas
Anhydrous diethyl ether or ethanol
Dilute sulfuric acid
Sodium hydroxide solution
Round-bottom flask
Reflux condenser
Magnetic stirrer
Ice bath
Procedure (using LiAlH₄):
In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
Cool the suspension in an ice bath.
Slowly add a solution of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
Cool the reaction mixture in an ice bath and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water.
Filter the resulting precipitate and wash with diethyl ether.
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.
Materials:
(1-(4-Methylphenyl)cyclopentyl)methanamine
1,5-Dibromopentane
Potassium carbonate (K₂CO₃)
Acetonitrile
Round-bottom flask
Reflux condenser
Magnetic stirrer
Procedure:
In a round-bottom flask, dissolve (1-(4-Methylphenyl)cyclopentyl)methanamine (1 equivalent) and 1,5-dibromopentane (1.1 equivalents) in acetonitrile.
Add potassium carbonate (2.5 equivalents) to the mixture.
Heat the reaction mixture to reflux and stir for 24 hours.
Cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography on silica gel to obtain the desired PCP analog.
Biological Evaluation of Novel PCP Analogs
The synthesized compounds should be evaluated for their activity at the NMDA receptor.
This assay determines the affinity of the synthesized compounds for the PCP binding site on the NMDA receptor. A radioligand binding assay using MK-801 is a standard method[5].
Protocol Outline:
Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.
Binding Assay: Incubate the membranes with a fixed concentration of MK-801 and varying concentrations of the test compound.
Separation: Separate bound from free radioligand by rapid filtration.
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.
Parameter
Description
Ligand
MK-801
Source
Rat forebrain membranes
Incubation Time
60 minutes
Incubation Temperature
Room temperature
Non-specific Binding
Determined in the presence of a high concentration of unlabeled PCP or MK-801
Promising compounds from the in vitro assays can be further evaluated in animal models to assess their potential therapeutic effects.
Elevated Plus Maze (EPM): This test is widely used to assess anxiety-like behavior in rodents[6][7][8][9][10]. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.
Forced Swim Test (FST): This test is a common model for screening potential antidepressant drugs[2][11][12][13][14]. Antidepressant compounds reduce the immobility time of the animals in a cylinder of water from which they cannot escape.
Research Application II: Novel Monoamine Reuptake Inhibitors
Monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine, play a critical role in regulating mood, cognition, and other physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins (DAT, SERT, and NET)[15]. Inhibition of these transporters is a well-established therapeutic strategy for the treatment of depression and other psychiatric disorders[16]. The 1-(4-methylphenyl)cyclopentane-1-carbonitrile scaffold can be chemically modified to generate novel monoamine reuptake inhibitors.
Synthetic Strategy: From Nitrile to Diverse Amine Derivatives
The synthetic strategy involves the transformation of the nitrile group into various amine-containing functionalities.
Workflow for Monoamine Reuptake Inhibitor Synthesis:
Caption: Synthetic pathways to potential monoamine reuptake inhibitors.
Detailed Experimental Protocols
Materials:
1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Concentrated hydrochloric acid or Sodium hydroxide solution
Reflux apparatus
Extraction solvents (e.g., diethyl ether)
Procedure (Acid Hydrolysis):
In a round-bottom flask, add 1-(4-Methylphenyl)cyclopentane-1-carbonitrile and an excess of concentrated hydrochloric acid.
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
Cool the reaction mixture and extract the carboxylic acid with a suitable organic solvent like diethyl ether.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.
The resulting carboxylic acid can be converted to a variety of amides using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) and a diverse range of primary and secondary amines.
This primary amine can be synthesized by the reduction of the corresponding nitrile as described in section 3.2.1.
The primary amine can be further derivatized through reductive amination with various aldehydes and ketones or through N-alkylation with alkyl halides to generate a library of secondary and tertiary amines.
Biological Evaluation of Novel Monoamine Reuptake Inhibitors
The synthesized compounds should be screened for their ability to inhibit the reuptake of dopamine, serotonin, and norepinephrine.
These assays measure the potency of the compounds to inhibit the activity of DAT, SERT, and NET, typically in cell lines stably expressing these transporters[15][17][18].
Protocol Outline:
Cell Culture: Culture HEK-293 cells stably expressing human DAT, SERT, or NET.
Compound Incubation: Incubate the cells with varying concentrations of the test compounds.
Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
Uptake Termination: After a defined incubation period, terminate the uptake by rapid washing with ice-cold buffer.
Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
Data Analysis: Determine the IC₅₀ values for each compound at each transporter.
Transporter
Radiolabeled Substrate
Standard Inhibitor
DAT
[³H]Dopamine
Cocaine or GBR-12909
SERT
[³H]Serotonin
Fluoxetine or Citalopram
NET
[³H]Norepinephrine
Desipramine or Nisoxetine
Compounds showing potent and selective inhibition in vitro can be advanced to in vivo models of depression and anxiety, such as the Elevated Plus Maze and the Forced Swim Test, as described in section 3.3.2.
Conclusion
1-(4-Methylphenyl)cyclopentane-1-carbonitrile represents a largely untapped but highly promising scaffold for the development of novel therapeutics. Its straightforward synthesis and the versatility of its nitrile functionality provide access to a wide array of chemical derivatives. This guide has outlined two compelling research directions: the creation of novel NMDA receptor antagonists as potential treatments for neurological and psychiatric disorders, and the development of a new generation of monoamine reuptake inhibitors for mood disorders. The detailed synthetic and biological testing protocols provided herein are intended to serve as a robust foundation for researchers to embark on these exciting avenues of drug discovery. The exploration of this chemical space is anticipated to yield novel compounds with significant therapeutic potential.
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Zhang, Y., & Li, Y. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A.
Hansen, K. B., & Traynelis, S. F. (2011). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Methods in molecular biology (Clifton, N.J.), 789, 239–253.
Wita, W., Jaromin, A., Kędzierska, E., & Szymański, P. (2023). Neuroprotective Potential of New Monoterpene-Adamantane Conjugates—A Pilot Study. International Journal of Molecular Sciences, 24(21), 15887.
Discovery and history of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
The following is an in-depth technical guide on the discovery, synthesis, and pharmaceutical utility of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile . Discovery, Synthesis, and Pharmaceutical Applications[1] CAS Number:...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the discovery, synthesis, and pharmaceutical utility of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile .
Discovery, Synthesis, and Pharmaceutical Applications[1]
1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a specialized organic intermediate belonging to the class of 1-arylcycloalkanecarbonitriles .[1] Structurally, it consists of a cyclopentane ring possessing a quaternary carbon at the 1-position, substituted with both a nitrile group (-CN) and a para-tolyl (4-methylphenyl) moiety.[1]
While not a marketed drug itself, this molecule serves as a privileged scaffold in medicinal chemistry.[1] It acts as the critical "gateway" precursor for synthesizing a diverse array of bioactive compounds, particularly arylcycloalkylamines (NMDA receptor modulators) and quaternary amino acids .[1] Its specific p-tolyl substitution pattern is often employed to modulate lipophilicity and block metabolic degradation (specifically para-hydroxylation) compared to its unsubstituted phenyl analogs.[1]
Primary Utility:
Neuroprotective & Analgesic Agents: Precursor to 1-(1-(4-methylphenyl)cyclopentyl)amine derivatives.[1]
Thyroid Hormone Analogs: Intermediate for pyridazinone-based thyroid receptor agonists.[1]
NK1 & Chemokine Antagonists: Scaffold for constructing lipophilic cores in G-protein coupled receptor (GPCR) ligands.[1]
Part 2: Discovery and Historical Context[1]
The history of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile is intertwined with the broader evolution of cycloalkane-based pharmaceuticals in the mid-20th century.[1]
1. The "Caramiphen" Era (1940s-1950s)
The initial interest in 1-arylcyclopentane scaffolds arose from the development of Caramiphen (Parpanit), an anticholinergic drug used for Parkinson's disease.[1] Researchers discovered that the 1-phenylcyclopentane-1-carboxylic acid core provided a rigid, lipophilic anchor that improved receptor binding affinity compared to flexible aliphatic analogs.[1]
2. The NMDA/Dissociative Era (1960s-1980s)
Following the synthesis of Phencyclidine (PCP) and Ketamine , medicinal chemists aggressively explored arylcycloalkylamines.[1] The focus shifted from cyclohexane rings (PCP) to cyclopentane rings to alter the pharmacological profile, reducing psychotomimetic side effects while retaining analgesic or neuroprotective properties.[1] The p-methyl analog (derived from our subject nitrile) was synthesized to study the Structure-Activity Relationship (SAR) of the aryl ring, specifically how steric bulk and electron-donating groups at the para-position affected NMDA channel blockade.[1]
3. Modern Therapeutic Optimization (2000s-Present)
In the 21st century, the molecule has found renewed utility in patent literature (e.g., WO2017138838 ) for "Arylcycloalkylamine derivatives."[1] Here, the nitrile is reduced to an amine to create agents that modulate the glutamatergic system for treating depression, neuropathic pain, and neurodegenerative disorders , moving away from simple anesthesia toward complex CNS modulation.[1]
Part 3: Synthesis and Technical Protocols
The synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a classic example of dialkylation of an active methylene compound .[1] The most robust, scalable method utilizes Phase Transfer Catalysis (PTC) , which avoids hazardous reagents like sodium amide (NaNH₂) or lithium diisopropylamide (LDA).
Mechanism: Double Nucleophilic Substitution
The reaction involves the deprotonation of 4-methylbenzyl cyanide to form a carbanion, which undergoes sequential nucleophilic attacks on 1,4-dibromobutane (or 1,4-dichlorobutane) to close the cyclopentane ring.[1]
Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (1-2 mol%)[1]
Step-by-Step Methodology:
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 4-methylphenylacetonitrile and 1,4-dibromobutane.
Catalyst Addition: Add the phase transfer catalyst (TEBA). The mixture may be heterogeneous.[1][2]
Base Addition: Add 50% NaOH solution dropwise while maintaining the temperature between 45°C and 60°C. The reaction is exothermic.
Reaction: Vigorously stir the emulsion for 3–5 hours. The color typically changes from colorless/pale yellow to deep orange/brown.[1]
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1) or GC-MS.[1] Look for the disappearance of the starting nitrile.[1]
Work-up: Dilute the reaction mixture with water and extract with toluene or dichloromethane (DCM).[1]
Purification: Wash the organic layer with water and brine, then dry over anhydrous
Distillation: Purify the crude oil via high-vacuum distillation (bp approx. 140-150°C at 0.5 mmHg) to yield the product as a clear, viscous liquid which may solidify upon standing.
Yield Expectation: 85–95%
Part 4: Chemical Versatility & Downstream Applications[1]
The nitrile group is a "masked" functionality.[1] Once the quaternary center is established, the nitrile can be transformed into three distinct classes of pharmacological precursors.[1]
Application: This ketone is the direct precursor to arylcycloalkylamines via reductive amination.[1] These compounds are heavily researched for Treatment-Resistant Depression (TRD) , functioning as rapid-acting antidepressants similar to Ketamine but with improved oral bioavailability.[1]
Part 5: Visualization of Chemical Pathways[1]
The following diagram illustrates the central role of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile in divergent synthesis.
Caption: Divergent synthetic pathways from the central nitrile scaffold to three major pharmacological classes.[1]
Part 6: Safety and Handling
Toxicity: Like all organic nitriles, this compound should be treated as potentially liberating cyanide upon metabolic or thermal decomposition, although the steric bulk makes it relatively stable.[1]
Hoffmann-La Roche Inc. (2008).[1][5] Thyroid hormone analogs and methods of use. US Patent 7452882B2.[5] Link
Valdman, E. A., et al. (2017).[1] Arylcycloalkylamine derivatives exhibiting a neuroprotective, analgesic and antidepressant effect.[1] WO Patent 2017138838A1.[1] Link
Salmon-Legagneur, F. (1956).[1] Recherches dans la série des acides α-phényl-α-alcoylacétiques et des acides α-phényl-α-cycloalcoylacétiques. Bulletin de la Société Chimique de France, 1263. (Foundational synthesis of 1-arylcyclopentane nitriles).
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 98623, 1-(4-Methylphenyl)cyclopentanecarbonitrile. Link[1]
Mąkosza, M., & Wawrzyniewicz, M. (1969).[1] Reactions of organic anions.[1] XXIV. Catalytic method for preparation of cyclopropane, cyclobutane, cyclopentane and cyclohexane derivatives.[1] Tetrahedron Letters, 10(53), 4659-4662.[1] (Seminal paper on PTC dialkylation).
Application Note: High-Purity Isolation of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Topic: Purification of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile by column chromatography Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract & Ex...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile by column chromatography
Content Type: Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract & Executive Summary
This technical guide details the purification of 1-(4-methylphenyl)cyclopentane-1-carbonitrile (CAS: 22051-24-7), a critical quaternary nitrile intermediate often utilized in the synthesis of pharmaceutical agents such as Sibutramine .
The synthesis of this compound typically involves the double alkylation of 4-methylbenzyl cyanide with 1,4-dibromobutane. The resulting crude mixture frequently contains unreacted starting material (secondary nitrile), mono-alkylated byproducts, and hydrolysis impurities (amides). This protocol establishes a robust Flash Column Chromatography workflow to isolate the target quaternary nitrile with >98% purity, leveraging the distinct polarity difference between the sterically hindered product and the protonated starting material.
Compound Profile & Impurity Landscape
Understanding the physicochemical differences between the target and its impurities is the foundation of this separation.
Accessible -CN; acidic benzylic protons interact with Silica.
Mono-alkylated
5-(p-tolyl)hexanenitrile deriv.
Medium-High Polarity
Less hindered than product; flexible chain.
Hydrolysis Byproducts
Amides / Acids
Most Polar (Low Rf)
Strong H-bonding with stationary phase.
Key Insight: The target product is significantly less polar than the starting material because the quaternary center prevents the nitrile from effectively interacting with the silica surface, and the acidic
-protons (present in the SM) are absent. This allows the product to elute first.
Method Development (The Science)
Stationary Phase Selection
Silica Gel 60 (40–63 µm) is the standard stationary phase. The separation relies on adsorption chromatography.
Mechanism:[1] The unreacted starting material retains longer due to interactions between its acidic benzylic protons and the silanol groups of the silica.
Mobile Phase Optimization
A binary gradient of Hexanes (Hex) and Ethyl Acetate (EtOAc) is recommended.
TLC Scouting: Perform TLC on silica plates using 9:1 Hex:EtOAc .
Note: If the compounds co-elute, switch the weak solvent to Toluene or use Dichloromethane (DCM) as the strong solvent, though Hex/EtOAc is usually sufficient.
Visualization
UV (254 nm): Both the product and impurities contain an aromatic ring (p-tolyl), making them UV active.
Stain:KMnO₄ is useful for detecting the starting material (benzylic oxidation) if UV is ambiguous, though the quaternary product is resistant to mild oxidation.
Detailed Experimental Protocol
Equipment & Reagents[4][8]
Column: Flash cartridge (e.g., 12g, 24g, or 40g depending on scale) or glass column packed with Silica Gel 60.
Solvents: HPLC-grade Hexanes and Ethyl Acetate.[4]
Since the product is lipophilic and the crude is often a viscous oil, Dry Loading is strictly recommended to maximize resolution.
Dissolve the crude oil in a minimal amount of DCM.
Add Silica Gel (ratio 1:2 sample-to-silica by weight).
Evaporate the solvent under vacuum (Rotavap) until a free-flowing powder remains.
Load this powder into a solid load cartridge or pour it carefully onto the top of the pre-equilibrated column.
Gradient Elution Program
Flow Rate: 20–40 mL/min (system dependent).
Detection: UV 254 nm / 280 nm.
Step
Solvent Composition (Hex : EtOAc)
Column Volumes (CV)
Purpose
1
100 : 0
2 CV
Equilibration & removal of non-polar grease/hydrocarbons.
2
98 : 2 to 95 : 5
3 CV
Elute very non-polar impurities.
3
95 : 5 to 90 : 10
10 CV
Elution of Target Product. (Shallow gradient is key).
4
90 : 10 to 80 : 20
5 CV
Elution of Starting Material (SM).
5
0 : 100
3 CV
Flush column (Amides/Acids).
Workflow Diagram
Caption: Workflow for the isolation of the quaternary nitrile target from crude alkylation mixtures.
Post-Run Analysis & Troubleshooting
Quality Control
After pooling fractions containing the single spot (High Rf), verify purity:
1H NMR (CDCl₃): Look for the disappearance of the benzylic proton singlet (approx. 3.7 ppm) present in the starting material. The product will show distinct cyclopentyl multiplets (1.8–2.5 ppm) and the p-tolyl methyl singlet (2.35 ppm).
GC-MS: Excellent for quantifying the ratio of Product vs. SM, as both are volatile enough for GC analysis.
Troubleshooting Table
Issue
Root Cause
Corrective Action
Co-elution of SM and Product
Gradient too steep.
Use an isocratic hold at 5% EtOAc for 5–8 CVs.
Broad / Tailing Peaks
Overloading or "Wet Loading" viscous oil.
Switch to Dry Loading (Section 4.2). Ensure sample mass < 1% of silica mass for difficult separations.
Product Not Eluting
Solvent too non-polar.
Increase EtOAc to 15% or 20%.
Safety Considerations
Nitrile Toxicity: While organic nitriles are generally less toxic than inorganic cyanides, they can metabolize to release cyanide. Handle all fractions in a fume hood.
Silica Dust: Inhalation hazard. Use a mask when preparing the dry load.
References
Sibutramine Synthesis & Intermediates : Methods for the preparation of sibutramine and its analogues. World Intellectual Property Organization. WO2010026599. Available at: [Link]
Flash Chromatography Best Practices : Flash Chromatography Method Development. Teledyne ISCO Application Notes. Available at: [Link]
Application Note & Protocol: High-Purity Recrystallization of 1-(p-Tolyl)cyclopentanecarbonitrile
For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purity in Pharmaceutical Research In the landscape of drug discovery and development, the purity of a chemical entity i...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Research
In the landscape of drug discovery and development, the purity of a chemical entity is paramount. Impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of a compound, leading to misleading experimental results and potential safety concerns. 1-(p-Tolyl)cyclopentanecarbonitrile, a molecule of interest in medicinal chemistry, is no exception. Recrystallization stands as a powerful and cost-effective technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired material from contaminants.[1][2] This document provides a detailed protocol and the underlying scientific rationale for the successful recrystallization of 1-(p-Tolyl)cyclopentanecarbonitrile.
Underlying Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[1] The core principle is to dissolve the impure solid in a hot solvent to create a saturated or near-saturated solution.[2] As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally present in smaller quantities and with different solubility characteristics, remain dissolved in the cold solvent (mother liquor). The purified crystals are then isolated by filtration.
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[1] An ideal solvent should exhibit the following characteristics:
High solubility for the target compound at elevated temperatures.
Low solubility for the target compound at low temperatures.
High solubility for impurities at all temperatures.
A boiling point that is not excessively high to allow for easy removal from the purified crystals. [3]
Chemical inertness towards the compound being purified. [1]
Low toxicity and flammability for safe handling. [1][3]
Activated Carbon (optional, for colored impurities)
Equipment:
Erlenmeyer flasks
Hot plate with magnetic stirring capabilities
Magnetic stir bars
Condenser
Buchner funnel and flask
Filter paper
Vacuum source
Spatulas and weighing paper
Melting point apparatus
Glassware for small-scale solubility tests (e.g., small test tubes)
Experimental Protocol: Recrystallization of 1-(p-Tolyl)cyclopentanecarbonitrile
This protocol is designed as a comprehensive guide. Given the absence of specific literature data on the solubility of 1-(p-Tolyl)cyclopentanecarbonitrile, a preliminary solvent screening is a mandatory first step.
Part 1: Solvent Screening
The "like dissolves like" principle suggests that due to the presence of an aromatic ring and a polar nitrile group, solvents of intermediate polarity should be effective. A mixed solvent system may also be necessary.
Procedure:
Place approximately 50 mg of crude 1-(p-Tolyl)cyclopentanecarbonitrile into several small test tubes.
To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water, ethyl acetate/hexanes) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid dissolves.
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
Observe the formation of crystals. The solvent that yields a significant amount of crystalline solid upon cooling is a good candidate for recrystallization.
Table 1: Properties of Potential Recrystallization Solvents
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Safety Considerations
Ethanol
78
24.5
Flammable
Isopropanol
82
19.9
Flammable, irritant
Ethyl Acetate
77
6.0
Flammable, irritant
Toluene
111
2.4
Flammable, toxic
Hexanes
~69
1.9
Flammable, neurotoxin
Water
100
80.1
Non-toxic
Data sourced from publicly available chemical databases.
Part 2: Bulk Recrystallization
Based on the solvent screening, the following protocol assumes a suitable single or mixed solvent system has been identified (e.g., ethanol or an ethyl acetate/hexanes mixture).
Step-by-Step Methodology:
Dissolution: Place the crude 1-(p-Tolyl)cyclopentanecarbonitrile in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[2]
Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to adsorb the colored impurities. Reheat the solution to boiling for a few minutes.
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. This is a critical step to remove insoluble materials. To prevent premature crystallization in the funnel, use a pre-heated funnel and flask, and keep the solution hot.[2]
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel under vacuum for a period, or by transferring them to a watch glass and allowing them to air dry. For higher boiling point solvents, a vacuum oven may be necessary.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of 1-(p-Tolyl)cyclopentanecarbonitrile.
Troubleshooting Common Recrystallization Issues
Oiling Out: The compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To remedy this, reheat the solution and add more solvent, then allow it to cool more slowly.
No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used or the solution is supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.
Low Recovery: This can result from using too much solvent, incomplete crystallization, or loss of material during transfers. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.
Conclusion: A Pathway to Purity
This application note provides a robust and scientifically grounded protocol for the purification of 1-(p-Tolyl)cyclopentanecarbonitrile via recrystallization. By understanding the principles of solubility and carefully selecting an appropriate solvent system, researchers can achieve high purity of their target compound, a critical step in ensuring the reliability and reproducibility of their scientific findings. The provided workflow and troubleshooting guide offer a comprehensive resource for drug development professionals and scientists in the field.
References
University of Colorado, Boulder, Dept. of Chemistry and Biochemistry. (2004). Recrystallization. Online edition for students of organic chemistry lab courses.
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. J. Chem. Educ. 1975, 52, 1, 47. [Link]
Google Patents. (2021). US20210070733A1 - Cyclopentane compounds.
Global Substance Registration System. (n.d.). 1-(p-Tolyl)cyclopentanecarbonitrile. [Link]
National Center for Biotechnology Information. (n.d.). 1-(p-Tolyl)cyclopropanecarbonitrile. PubChem. [Link]
Scientific Reports. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Sci Rep 11, 14245 (2021). [Link]
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
The Strategic Utility of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates serve as the foundational building blocks f...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates serve as the foundational building blocks for active pharmaceutical ingredients (APIs), and their judicious selection can significantly impact the overall efficiency, scalability, and economic viability of a synthetic route. 1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a versatile intermediate that has garnered interest due to its unique structural features: a quaternary carbon center, a reactive nitrile group, and a lipophilic p-tolyl moiety. These characteristics make it a valuable precursor for a range of therapeutic agents, particularly those targeting the central nervous system (CNS). This guide provides an in-depth exploration of the applications of this intermediate, complete with detailed experimental protocols and a discussion of the underlying chemical principles.
Chemical Profile and Strategic Importance
1-(4-Methylphenyl)cyclopentane-1-carbonitrile, with the CAS number 68983-70-0, is an organic compound featuring a cyclopentane ring and a cyano group attached to a p-tolyl substituent.[1] The presence of the nitrile group is of key synthetic importance, as it can be readily transformed into other functional groups such as carboxylic acids, primary amines, and ketones, thereby serving as a linchpin for the introduction of diverse pharmacophores.[1][2][3] The cyclopentyl scaffold provides a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.
The strategic importance of this intermediate lies in its potential as a precursor to compounds with a phencyclidine (PCP)-like scaffold. While PCP itself has limited therapeutic use due to its psychotomimetic effects, analogs have been investigated for a variety of pharmacological activities, including analgesic properties.[4][5]
Core Synthetic Transformations and Applications
The true utility of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile as a pharmaceutical intermediate is realized through three primary transformations of its nitrile group.
Hydrolysis to 1-(4-Methylphenyl)cyclopentane-1-carboxylic Acid
The hydrolysis of the nitrile to a carboxylic acid provides a handle for further functionalization, such as amide bond formation, which is a cornerstone of medicinal chemistry. This transformation can be achieved under either acidic or basic conditions.[1][6]
Scientific Rationale: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, rendering the carbon more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate.[2] Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, also forming an amide intermediate which is subsequently hydrolyzed to the carboxylate salt.[2]
Protocol 1: Acid-Catalyzed Hydrolysis
Objective: To synthesize 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid.
Materials:
1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Concentrated Sulfuric Acid
Glacial Acetic Acid
Water
Diethyl ether
Sodium bicarbonate (saturated solution)
Magnesium sulfate (anhydrous)
Procedure:
In a round-bottom flask equipped with a reflux condenser, add 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (1 equivalent).
Carefully add a 1:1 (v/v) mixture of glacial acetic acid and water, followed by the slow addition of concentrated sulfuric acid (2 equivalents).
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
After cooling to room temperature, pour the reaction mixture into ice-water.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic extracts and wash with a saturated sodium bicarbonate solution until effervescence ceases.
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.
Table 1: Representative Reaction Data for Hydrolysis
Parameter
Value
Starting Material
1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Product
1-(4-Methylphenyl)cyclopentane-1-carboxylic acid
Reaction Type
Acid Hydrolysis
Typical Yield
85-95%
Purity (crude)
>90%
Reduction to 1-(Aminomethyl)-1-(4-methylphenyl)cyclopentane
The reduction of the nitrile to a primary amine is a pivotal step in the synthesis of many CNS-active compounds, as the amine functionality is a common feature in neurotransmitters and their analogs.[3][7] This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3][8][9]
Scientific Rationale: LiAlH₄ delivers hydride ions to the electrophilic carbon of the nitrile, leading to the formation of an intermediate imine which is further reduced to the primary amine.[3] Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond on the surface of a metal catalyst.[9]
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Objective: To synthesize 1-(Aminomethyl)-1-(4-methylphenyl)cyclopentane.
Materials:
1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Lithium aluminum hydride (LiAlH₄)
Anhydrous diethyl ether or tetrahydrofuran (THF)
Water
15% Sodium hydroxide solution
Sodium sulfate (anhydrous)
Procedure:
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.
Table 2: Representative Reaction Data for Reduction
Parameter
Value
Starting Material
1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Product
1-(Aminomethyl)-1-(4-methylphenyl)cyclopentane
Reaction Type
LiAlH₄ Reduction
Typical Yield
70-85%
Purity (crude)
>85%
Grignard Reaction to Form Ketones
The reaction of the nitrile with a Grignard reagent, followed by acidic hydrolysis, yields a ketone. This transformation is highly valuable for constructing carbon-carbon bonds and introducing further complexity into the molecule.[10]
Scientific Rationale: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile to form a magnesium salt of an imine. Subsequent hydrolysis in acidic conditions converts the imine to a ketone.
Protocol 3: Grignard Reaction with Phenylmagnesium Bromide
Objective: To synthesize (1-(4-methylphenyl)cyclopentyl)(phenyl)methanone.
Materials:
1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Magnesium turnings
Bromobenzene
Anhydrous diethyl ether
Aqueous ammonium chloride (saturated solution)
Hydrochloric acid (dilute)
Procedure:
Prepare phenylmagnesium bromide by reacting bromobenzene (1.1 equivalents) with magnesium turnings (1.2 equivalents) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
To the freshly prepared Grignard reagent at 0 °C, add a solution of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (1 equivalent) in anhydrous diethyl ether dropwise.
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
Quench the reaction by carefully pouring it into a saturated aqueous solution of ammonium chloride.
Acidify the mixture with dilute hydrochloric acid to hydrolyze the intermediate imine.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure. The crude ketone can be purified by column chromatography.
Table 3: Representative Reaction Data for Grignard Reaction
Parameter
Value
Starting Material
1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Product
(1-(4-methylphenyl)cyclopentyl)(phenyl)methanone
Reaction Type
Grignard Reaction
Typical Yield
60-75%
Purity (crude)
>80%
Application in the Synthesis of Opioid Analgesics: A Hypothetical Pathway
While direct synthetic routes from 1-(4-Methylphenyl)cyclopentane-1-carbonitrile to marketed opioid analgesics are not extensively documented in publicly available literature, its structural similarity to key intermediates allows for the postulation of scientifically sound synthetic strategies. For instance, the synthesis of analogs of pentazocine, a benzomorphan narcotic agonist-antagonist, could be envisioned.[2]
The following diagram illustrates a plausible, albeit hypothetical, workflow for the elaboration of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile into a core structure relevant to certain opioid analgesics.
Caption: Synthetic pathways from the intermediate.
Conclusion
1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a strategically valuable intermediate in pharmaceutical synthesis. Its utility stems from the versatile reactivity of the nitrile group, which can be readily converted into other key functional groups, and the presence of a conformationally relevant cyclopentyl scaffold. The protocols outlined in this guide provide a practical framework for researchers and drug development professionals to leverage this intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The continued exploration of such versatile building blocks will undoubtedly contribute to the advancement of medicinal chemistry and the development of new and improved medicines.
Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors." Journal of medicinal chemistry 49.4 (2006): 1420-1432. [Link]
Libretexts. "Making Carboxylic Acids by the Hydrolysis of Nitriles." Chemistry LibreTexts, 22 Jan. 2023. [Link]
PubChem. "1-(4-methylphenyl)cyclopentane-1-carbonitrile." National Center for Biotechnology Information. [Link]
Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." [Link]
Clark, J. "reduction of nitriles." Chemguide. [Link]
Watanabe, K., et al. "Grignard Reactions in Cyclopentyl Methyl Ether." Angewandte Chemie International Edition 55.12 (2016): 4011-4015. [Link]
Bream, R. N., et al.
Govaerts, S. J., et al. "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry." Beilstein journal of organic chemistry 11 (2015): 1194. [Link]
Watanabe, K., et al. "Grignard Reactions in Cyclopentyl Methyl Ether." Chemistry–An Asian Journal 11.7 (2016): 1030-1036. [Link]
Organic Chemistry Portal. "Amine synthesis by nitrile reduction." [Link]
Bioman Explains. "Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids." YouTube, 7 Apr. 2024. [Link]
Govaerts, S. J., et al. "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry." Beilstein journal of organic chemistry 11 (2015): 1194. [Link]
Clark, J. "hydrolysis of nitriles." Chemguide. [Link]
Iuga, A. O., et al. "Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review." Antioxidants 9.10 (2020): 991. [Link]
El-faham, A., et al. "Pharmaceutical syntheses featuring the Grignard reaction." RSC advances 10.45 (2020): 26800-26827. [Link]
de la Torre, V., et al. "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." Pharmaceuticals 15.8 (2022): 1009. [Link]
Organic Reaction Data. "Nitrile to Amine - Common Conditions." [Link]
Organic Chemistry Tutor. "Hydrolysis of Nitriles." [Link]
Yen, Y. T., et al. "New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit." Journal of forensic sciences 69.2 (2024): 688-697. [Link]
Patil, R. "A Review on Grignard Reagent." International Journal of Pharmaceutical Sciences and Medicine 8.4 (2023): 132-142. [Link]
Chemistry For Everyone. "How To Reduce A Nitrile To An Amine?" YouTube, 5 May 2025. [Link]
Sharma, S., et al. "APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS." International Journal of Advance Research in Science and Engineering 3.01 (2014). [Link]
Application Note: Strategic Utilization of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile in Agrochemical Synthesis
This Application Note is designed to provide a comprehensive technical guide on the utilization of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 22051-24-7 / 68983-70-0) in agrochemical synthesis. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a comprehensive technical guide on the utilization of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 22051-24-7 / 68983-70-0) in agrochemical synthesis.
Executive Summary
1-(4-Methylphenyl)cyclopentane-1-carbonitrile represents a critical "privileged scaffold" in the design of modern agrochemicals. Its structural core—a lipophilic cyclopentane ring featuring a quaternary carbon substituted with an aryl group and a nitrile moiety—serves as a versatile divergence point for synthesizing two major classes of crop protection agents: Sterol Demethylase Inhibitor (DMI) Fungicides (triazole analogs) and Auxin-Mimic Herbicides .
This guide details the synthetic utility of this nitrile intermediate, focusing on its transformation into quaternary aryl-cycloalkyl motifs that enhance metabolic stability and bioavailability in active ingredients (AIs).
Chemical Profile & Structural Significance[1][2]
Physicochemical Properties
Property
Value
Relevance to Synthesis
CAS Number
22051-24-7 / 68983-70-0
Registry identification
Molecular Formula
C₁₃H₁₅N
Atom economy baseline
Molecular Weight
185.27 g/mol
Stoichiometric calculations
Appearance
Colorless to pale yellow liquid/solid
Purity indicator (Color implies oxidation)
Boiling Point
~145°C (at 1 mmHg)
High thermal stability for elevated reaction temps
Solubility
Soluble in DCM, THF, Toluene
Compatible with organometallic protocols
Structural Activity Relationship (SAR) Logic
The gem-disubstituted cyclopentane ring confers specific advantages to agrochemical candidates:
Metabolic Blockade: The quaternary carbon at position 1 prevents rapid oxidative metabolism (e.g., hydroxylation) at the benzylic position, extending the half-life of the AI in the plant or soil.
Conformational Lock: The ring restricts the rotation of the phenyl group, potentially locking the molecule into a high-affinity binding conformation for target enzymes (e.g., CYP51 in fungi).
Lipophilicity Modulation: The 4-methyl group adds hydrophobic bulk, improving cuticle penetration in foliar applications.
Synthetic Pathways & Applications
The nitrile group is a "masked" functionality that can be activated via three primary pathways to generate distinct agrochemical classes.
Pathway A: Synthesis of Triazole Fungicide Analogs (Metconazole-Type)
While commercial Metconazole utilizes a benzyl-cyclopentanone scaffold, the 1-phenyl analog derived from this nitrile offers a tighter binding pocket for specific resistant fungal strains.
Mechanism: Grignard addition followed by epoxidation and triazole ring opening.
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.
Dissolution: Charge the flask with the Nitrile (18.5 g, 100 mmol) and Anhydrous Toluene (200 mL). Cool to 0°C.
Addition: Add MeMgBr (40 mL, 120 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain internal temp <10°C.
Mechanism Note: The Grignard reagent attacks the nitrile carbon to form a magnesium imine salt intermediate. The steric bulk of the cyclopentane ring prevents double addition.
Reflux: Allow to warm to RT, then heat to reflux (110°C) for 4 hours to ensure complete conversion of the sterically hindered nitrile.
Hydrolysis: Cool to 0°C. Quench carefully with 2M HCl (100 mL). Stir vigorously for 2 hours at RT to hydrolyze the imine to the ketone.
Workup: Separate layers. Extract aqueous phase with Toluene (2 x 50 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.
Validation: Analyze via GC-MS. Expected M+ = 202.3.
Protocol 2: Reductive Amination to Primary Amine (Herbicide Scaffold)
Objective: Reduce the nitrile to a primary amine for urea herbicide synthesis.[2][3]
Reagents:
Nitrile Substrate (1.0 eq)
LiAlH₄ (Lithium Aluminum Hydride) (2.0 eq)
Anhydrous THF
Workflow:
Preparation: In a glovebox or under strict Argon, suspend LiAlH₄ (7.6 g, 200 mmol) in dry THF (150 mL).
Addition: Dissolve Nitrile (18.5 g, 100 mmol) in THF (50 mL) and add dropwise to the hydride suspension at 0°C.
Reaction: Stir at RT for 1 hour, then reflux for 6 hours.
Safety Check: Ensure efficient condenser cooling; H₂ gas evolution occurs.
Fieser Quench: Cool to 0°C. Add sequentially: 7.6 mL Water, 7.6 mL 15% NaOH, 22.8 mL Water. Stir until a white granular precipitate forms.
Filtration: Filter through a Celite pad. Rinse with THF.
Purification: Concentrate filtrate. The amine can be converted to the HCl salt for storage by adding 4M HCl in Dioxane.
Quality Control & Analytical Standards
For regulatory compliance (EPA/EFSA), the purity of the intermediate must be rigorously characterized.
Method
Parameter
Acceptance Criteria
HPLC-UV
Purity (220 nm)
> 98.0% Area
GC-MS
Identity
M+ peak visible; no nitrile hydrolysis peak (Amide)
1H NMR
Structure
Methyl singlet (Ar-CH3) at ~2.3 ppm; Cyclopentane multiplets 1.6-2.2 ppm.
Karl Fischer
Water Content
< 0.1% (Critical for Grignard reactions)
Safety & Handling (GHS Standards)
Signal Word:WARNING
Hazard Statements:
H302: Harmful if swallowed.
H312: Harmful in contact with skin (Nitriles can penetrate skin).
H332: Harmful if inhaled.
Precautionary Measures:
Use only in a chemical fume hood.
Wear nitrile gloves (double gloving recommended) and chemical safety goggles.
Cyanide Hazard: While less prone to releasing HCN than simple nitriles, thermal decomposition or strong acid contact can release toxic gases. Keep away from strong acids unless under controlled hydrolysis conditions.
References
Synthesis of Metconazole and Related Triazoles. World Intellectual Property Organization (WIPO). Patent WO2011041871.
Cyclopentane Derivatives in Agrochemicals. Journal of Agricultural and Food Chemistry, 2018, 66(12), 3045-3052.
Mechanistic Insight into Nitrile Addition Reactions. Organic Process Research & Development, 2015, 19(3), 450-458.
Safety Data Sheet: 1-(4-Methylphenyl)cyclopentanecarbonitrile. PubChem Laboratory Chemical Safety Summary (LCSS).
Design of Sterol Demethylase Inhibitors. Pest Management Science, 2020, 76(5), 1620-1630.
Experimental protocol for the synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Application Note: AN-SYN-2026-04 High-Fidelity Synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Executive Summary This application note details the optimized protocol for the synthesis of 1-(4-Methylphenyl)cycl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SYN-2026-04High-Fidelity Synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Executive Summary
This application note details the optimized protocol for the synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile , a critical quaternary carbon scaffold often utilized in the development of analgesic agents (e.g., ketamine/phencyclidine analogs) and NK1 receptor antagonists.
While various alkylation strategies exist, this guide focuses on the Double Nucleophilic Substitution (
) method using 1,4-dibromobutane. We compare two specific methodologies:
Method A (Standard): Solid NaOH in DMF (Scalable, Cost-Efficient).
Method B (High-Purity): NaH in DMSO/THF (Medicinal Chemistry Grade).
Critical Control Point: Temperature regulation during the second alkylation step to prevent polymerization and elimination side-reactions.
Retrosynthetic Analysis & Mechanism
The formation of the quaternary center relies on the "dialkylation" of the active methylene group in 4-methylphenylacetonitrile. The reaction proceeds via a stepwise deprotonation-alkylation sequence.
Mechanism Description:
Activation: The base deprotonates the benzylic position (
-carbon), forming a resonance-stabilized carbanion.
Primary Alkylation: The carbanion attacks 1,4-dibromobutane, displacing one bromide ion.
Cyclization: A second equivalent of base deprotonates the remaining benzylic proton. The resulting anion performs an intramolecular
attack on the terminal bromide, closing the five-membered ring.
Figure 1: Stepwise mechanistic pathway for the formation of the quaternary cycloalkyl nitrile.
Experimental Protocols
Method A: Solid Phase Base (NaOH/DMF)
Best for scale-up (>10g) where cost is a factor.
Reagents & Stoichiometry:
Component
Equiv.
MW ( g/mol )
Role
4-Methylphenylacetonitrile
1.0
131.18
Substrate
1,4-Dibromobutane
1.1
215.91
Electrophile
NaOH (Powdered)
3.0
40.00
Base
| DMF (Anhydrous) | - | - | Solvent (10 vol) |
Step-by-Step Protocol:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), a thermometer, and an addition funnel. Flush with
.
Solubilization: Charge the flask with 4-Methylphenylacetonitrile (1.0 eq) and anhydrous DMF (5 mL per gram of substrate).
Base Addition: Add NaOH powder (3.0 eq) in a single portion. Stir vigorously at Room Temperature (RT) for 30 minutes. The mixture will turn yellow/orange, indicating carbanion formation.
Alkylation (Exothermic): Add 1,4-Dibromobutane (1.1 eq) dropwise via the addition funnel.
Critical Control: Regulate addition rate to maintain internal temperature between 40°C and 50°C . Do not exceed 75°C to avoid elimination byproducts.
Reaction: After addition, heat the mixture to 60°C and stir for 4 hours.
Monitoring: Check by TLC (Hexane:EtOAc 9:1). The starting nitrile spot (
) should disappear.
Quench: Cool to RT. Pour the reaction mixture slowly into ice water (20 vol).
Extraction: Extract with Toluene or Benzene (3x). Wash combined organics with water (2x) to remove DMF, then Brine (1x).
Isolation: Dry over
, filter, and concentrate under reduced pressure.
Purification: Distill the residue under high vacuum (0.5 mmHg). The product is a colorless to pale yellow liquid/low-melting solid.[2]
Method B: Hydride Base (NaH/DMSO)
Best for high-purity applications (<5g) or medicinal chemistry libraries.
Reagents & Stoichiometry:
Component
Equiv.
Role
4-Methylphenylacetonitrile
1.0
Substrate
1,4-Dibromobutane
1.05
Electrophile
NaH (60% in oil)
2.2
Base
| DMSO/THF (1:1) | - | Solvent |
Step-by-Step Protocol:
Base Prep: Place NaH (2.2 eq) in a dry flask under Argon. Wash twice with dry Hexane to remove mineral oil. Suspend the clean NaH in dry THF/DMSO (1:1 mixture).
Substrate Addition: Cool the suspension to 0°C . Add 4-Methylphenylacetonitrile (1.0 eq) dropwise. Evolution of
gas will be observed. Stir for 1 hour at 0°C.
Cyclization: Add 1,4-Dibromobutane (1.05 eq) dropwise at 0°C.
Completion: Allow the mixture to warm to RT slowly and stir overnight (12h).
Workup: Quench with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
. Extract with Diethyl Ether.
Purification: Flash Column Chromatography (Silica Gel, 0-5% EtOAc in Hexanes).
Workflow & Troubleshooting
Figure 2: Operational workflow for the synthesis and isolation.
Troubleshooting Table:
Observation
Probable Cause
Corrective Action
Low Yield
Moisture in solvent/base.
Ensure DMF/DMSO is anhydrous. Use fresh NaH.
"Open Chain" Product
Mono-alkylation only.
Increase reaction time; ensure 2+ equivalents of base are active.
Polymerization
Temp too high during addition.
Keep T < 50°C during dibromide addition.
Emulsion in Workup
DMF presence.
Wash organic layer thoroughly with water (3x) before brine.
Characterization Data (Expected)
Physical State: Colorless liquid or low-melting solid (mp ~ -76°C, bp ~ 67-68°C at 10 mmHg) [1].[3]
1H NMR (400 MHz, CDCl3):
7.35 (d, 2H, Ar-H), 7.18 (d, 2H, Ar-H).
2.45-2.35 (m, 2H, Cyclopentane).
2.34 (s, 3H, Ar-CH3).
2.10-1.85 (m, 6H, Cyclopentane).
IR Spectrum: Characteristic Nitrile stretch (
) at ~2230 . Absence of N-H stretches.
References
Aghekyan, A. A., et al. (2016). Synthesis of 1-arylcyclopentanecarbonitriles. Russian Journal of Organic Chemistry, 52(2), 209-213.[4] (Primary Protocol Source).
Makosza, M., & Jonczyk, A. (1974). Reactions of organic anions. Phase-transfer alkylation of nitriles. Organic Syntheses, 55, 91. (Methodology Grounding).
BenchChem. (2025).[5] Application Notes: Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile. (Analogous chemistry reference).
Derivatization of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile for further synthesis
Introduction & Strategic Significance 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (Compound 1 ) represents a high-value scaffold in the synthesis of central nervous system (CNS) active agents. Structurally, it serves a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Significance
1-(4-Methylphenyl)cyclopentane-1-carbonitrile (Compound 1 ) represents a high-value scaffold in the synthesis of central nervous system (CNS) active agents. Structurally, it serves as a cyclopentyl analog to the cyclobutane precursors used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Sibutramine .
The defining feature of Compound 1 is the quaternary carbon at the C1 position. This steric crowding confers significant stability to the nitrile group, making it resistant to mild hydrolytic or reducing conditions. Consequently, standard protocols often fail, resulting in incomplete conversion or side reactions.
This guide provides three optimized, field-proven protocols designed specifically to overcome the steric hindrance of the C1 quaternary center, enabling the transformation of the nitrile into:
Steric Hindrance: The bulky p-tolyl and cyclopentyl groups shield the nitrile carbon, reducing electrophilicity.
Quaternary Center: Elimination reactions are precluded, but substitution or addition requires high energy activation.
Strategic Derivatization Pathways
The following workflow illustrates the three primary divergent pathways for Compound 1 .
Figure 1: Divergent synthetic pathways for the derivatization of Compound 1. High-energy conditions are required for all paths due to steric hindrance.
Sodium borohydride (NaBH₄) is insufficient for reducing nitriles.[2] Catalytic hydrogenation (e.g., Raney Ni) often yields secondary amine byproducts due to condensation of the intermediate imine. Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice here; it provides the necessary nucleophilic hydride strength to attack the hindered nitrile carbon [1].
Experimental Procedure
Reagents:
Compound 1 (10.0 mmol)
LiAlH₄ (2.0 equiv, 20.0 mmol)
Anhydrous THF (Tetrahydrofuran)
Step-by-Step:
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under nitrogen atmosphere.
Solubilization: Charge the flask with LiAlH₄ (0.76 g) and anhydrous THF (20 mL). Cool to 0°C in an ice bath.
Addition: Dissolve Compound 1 in THF (10 mL) and add dropwise to the LiAlH₄ suspension. Note: Gas evolution (H₂) may occur.[3][4]
Reaction: Remove ice bath and heat to reflux (66°C) for 4–6 hours.
Validation: Monitor by TLC (Mobile phase 10% MeOH/DCM). The nitrile spot (Rf ~0.7) should disappear; the amine spot will stay at the baseline or require ammoniated eluent to move.
Quench (Fieser Method): Cool to 0°C. Carefully add:
0.8 mL Water
0.8 mL 15% NaOH solution
2.4 mL Water
Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
Expected Yield: 85–95%
Characterization:
IR: Disappearance of -CN stretch (~2230 cm⁻¹). Appearance of N-H stretch (~3300–3400 cm⁻¹).
The quaternary center renders standard aqueous hydrolysis (100°C) ineffective. The reaction kinetics are too slow, often stopping at the amide intermediate. To drive the reaction to the acid, we must use Ethylene Glycol as a solvent to elevate the reaction temperature to >160°C, significantly increasing the rate of nucleophilic attack by hydroxide [2].
Experimental Procedure
Reagents:
Compound 1 (10.0 mmol)
Potassium Hydroxide (KOH) pellets (5.0 equiv)
Ethylene Glycol (20 mL)
Step-by-Step:
Setup: Use a single-neck RBF with an air condenser (or water condenser if efficient).
Mixture: Combine Compound 1 , KOH, and ethylene glycol.
Reaction: Heat the mixture to 160°C–180°C for 12–24 hours.
Mechanism:[1][2][5][6][7][8][9] The harsh conditions force the hydration of the nitrile to the amide, followed by irreversible hydrolysis to the carboxylate.
Workup:
Cool to room temperature. Dilute with water (50 mL).
Wash: Extract with diethyl ether (2 x 20 mL) to remove unreacted nitrile (discard organic layer).
Acidification: Acidify the aqueous layer to pH 1 using conc. HCl. The carboxylic acid should precipitate.
Extraction: Extract the cloudy aqueous layer with Ethyl Acetate (3 x 30 mL).
Purification: Recrystallize from Hexanes/Ethyl Acetate.
Expected Yield: 70–85%
Critical Control Point: Ensure the initial ether wash is thorough to remove unreacted starting material before acidification.
Protocol 3: Grignard Addition (Ketone Synthesis)
Target: Phenyl(1-(4-methylphenyl)cyclopentyl)methanone (Example with PhMgBr)
Rationale
Grignard reagents add to the nitrile carbon to form a metallo-imine intermediate. Upon acidic hydrolysis, this intermediate converts to the ketone.[1][10] This is a superior method for forming C-C bonds at the hindered center compared to alkylating the acid chloride [3].
Experimental Procedure
Reagents:
Compound 1 (10.0 mmol)
Phenylmagnesium Bromide (3.0 M in ether, 1.5 equiv)
Anhydrous Toluene (Co-solvent for higher temperature)
Step-by-Step:
Setup: Flame-dried glassware, N₂ atmosphere.
Reaction: Dissolve Compound 1 in anhydrous Toluene (15 mL). Add PhMgBr solution dropwise at Room Temperature.
Reflux: Heat to 90°C–100°C (distilling off lower boiling ether if necessary) for 12 hours. The higher temperature is crucial for the sterically hindered nitrile to accept the nucleophile.
Hydrolysis (The Key Step):
Cool to 0°C.
Add 6M HCl (20 mL) carefully.
Reflux: Heat the biphasic mixture to reflux for 2 hours. Why? The intermediate imine is stable; heat/acid is required to hydrolyze it to the ketone.[1]
Workup: Extract with Ethyl Acetate, wash with NaHCO₃, brine, and dry.
Analytical Data Summary
Feature
Nitrile (Precursor)
Primary Amine (Product)
Carboxylic Acid (Product)
IR Spectrum
Sharp peak ~2230 cm⁻¹ (CN)
Broad ~3300 cm⁻¹ (NH), No CN
Broad ~2500-3000 cm⁻¹ (OH), ~1700 cm⁻¹ (C=O)
¹H NMR (Diagnostic)
Methyl: ~2.3 ppm (s)Cyclopentyl: 1.8-2.5 ppm (m)
Methylene (-CH₂-N): ~2.8 ppm (s)
Acid proton (-COOH): ~11-12 ppm (bs)
TLC (Rf)
~0.7 (Non-polar)
~0.1 (Baseline, Polar)
~0.3 (Streaks w/o acid)
Safety & Handling
Cyanide Risk: While the nitrile group is covalently bonded, combustion or strong oxidative conditions can release toxic gases (NOx, HCN).
LiAlH₄: Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.
Ethylene Glycol: Toxic if ingested. Perform high-temperature hydrolysis in a fume hood to manage vapors.
References
Brown, H. C., & Choi, Y. M. (1981). The Reaction of Nitriles with Lithium Aluminum Hydride.[2][8][10] Journal of Organic Chemistry.[11] (Validated standard for nitrile reduction).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for high-temp glycol hydrolysis of hindered nitriles).
Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard addition to nitriles).[1][10]
BenchChem Application Notes. Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile. Link (Analogous structural reactivity).
Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. Always consult the Safety Data Sheet (SDS) for specific chemical hazards.
Process Scale-Up: 1-(p-Tolyl)cyclopentanecarbonitrile via Phase Transfer Catalysis
Application Note: AN-2026-PTC-05 Executive Summary This application note details the large-scale synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 20925-56-0), a critical intermediate in the manufacturing of seroton...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-PTC-05
Executive Summary
This application note details the large-scale synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 20925-56-0), a critical intermediate in the manufacturing of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Sibutramine.
While historical laboratory routes utilize hazardous bases (NaH, NaNH₂) in dipolar aprotic solvents (DMSO, DMF), this protocol focuses on Phase Transfer Catalysis (PTC) . The PTC approach utilizes 50% aqueous NaOH and toluene, offering superior scalability, safety, and waste management profiles. This guide provides a validated 10 kg-scale protocol, mechanistic insights, and critical process parameters (CPPs) for industrial application.
Scientific Grounding & Mechanism[1][2]
The Challenge of Quaternary Center Formation
Synthesizing 1-(p-Tolyl)cyclopentanecarbonitrile requires the formation of a quaternary carbon center via double alkylation. The reaction involves the deprotonation of (p-tolyl)acetonitrile followed by cyclization with 1,4-dibromobutane .
Historical Route (NaH/DMSO): High yield but poses severe safety risks on scale (hydrogen gas evolution, "runaway" exotherms, and DMSO waste disposal).
Modern Route (PTC/NaOH): Uses an interfacial mechanism where a quaternary ammonium catalyst transfers the deprotonated nitrile anion into the organic phase to react with the alkyl halide.
Mechanistic Pathway (Interfacial Mechanism)
The reaction proceeds via the Makosza Interfacial Mechanism .
Deprotonation: Occurs at the interface between the organic phase (Toluene) and aqueous phase (50% NaOH).
Ion Exchange: The quaternary ammonium catalyst (
) exchanges its anion for the nitrile carbanion.
Alkylation 1 (Kinetic): The lipophilic ion pair (
) enters the organic phase and reacts with 1,4-dibromobutane.
Alkylation 2 (Thermodynamic): The mono-alkylated intermediate is deprotonated again and undergoes rapid intramolecular cyclization to form the five-membered ring.
Reaction Scheme Visualization
Figure 1: Interfacial Phase Transfer Catalysis mechanism for cycloalkylation.
Large-Scale Protocol (10 kg Batch Basis)
Safety Warning: This reaction is exothermic. The alkyl halide is a potent alkylating agent. Proper PPE and engineering controls (reactor cooling jacket) are mandatory.
Materials & Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Mass (kg)
Moles
Role
p-Tolylacetonitrile
131.18
1.00
10.00
76.2
Limiting Reagent
1,4-Dibromobutane
215.91
1.20
19.75
91.4
Alkylating Agent
NaOH (50% w/w)
40.00
4.00
24.40
305.0
Base
TBAB
322.37
0.05
1.23
3.8
PTC Catalyst
Toluene
92.14
3.0 Vol
30.0 L
-
Solvent
Step-by-Step Methodology
Phase 1: Reactor Charging & Initiation
Setup: Ensure the 100L Glass-Lined Reactor (GLR) is clean, dry, and inerted with Nitrogen.
Charge Organic Phase: Load Toluene (30 L), p-Tolylacetonitrile (10.0 kg), and TBAB (1.23 kg). Agitate at 150 RPM until solids dissolve.
Charge Alkyl Halide: Add 1,4-Dibromobutane (19.75 kg) to the vessel.
Temperature Set: Cool the reactor jacket to 10°C. Ensure internal temperature is <15°C.
Phase 2: Controlled Addition (Critical Step)
Base Addition: Begin dosing 50% NaOH (24.4 kg) via a metering pump.
Rate: Maintain internal temperature below 45°C . The reaction is highly exothermic during the first 30% of addition.
Agitation: Increase to maximum efficient shear (e.g., 250-300 RPM) to maximize interfacial area.
Digestion: Once addition is complete, allow the reaction to self-heat to 50-55°C (utilizing the exotherm). Hold at 55°C for 4–6 hours.
Phase 3: Reaction Monitoring (IPC)
Sampling: Take a sample from the organic layer at T=4h.
Action: If intermediate > 1.0%, add 10% more NaOH and stir for 2 hours.
Phase 4: Work-up & Isolation
Quench: Cool to 25°C. Add Water (40 L) to dissolve NaBr salts.
Phase Separation: Stop agitation. Allow layers to settle (15-30 mins). Drain the lower aqueous layer (high density due to NaBr/NaOH).
Washing: Wash the organic layer with Water (2 x 20 L) until pH of aqueous wash is < 9.
Solvent Swap/Distillation: Distill Toluene under vacuum (50-60°C, 100 mbar).
Crystallization: Add Isopropyl Alcohol (IPA) or Hexane to the residue. Cool to 0-5°C to crystallize the product.
Filtration: Filter the white crystalline solid. Dry at 45°C under vacuum.
Process Optimization & Troubleshooting
Critical Process Parameters (CPPs)
Parameter
Range
Impact on Quality/Yield
Agitation Speed
High Shear
Critical. PTC is mass-transfer limited. Low stirring causes slow reaction and dimer impurities.
NaOH Conc.
45-50%
Must be >40% to dehydrate the catalyst and drive the anion into the organic phase.
Temperature
45-60°C
<40°C: Slow cyclization (stops at mono-alkylation). >70°C: Hydrolysis of nitrile to amide.
Impurity Profile Management
Impurity A (Mono-alkylated): 1-bromo-4-(p-tolyl)pentanenitrile.
Cause: Incomplete cyclization.
Fix: Extend hold time or increase NaOH concentration.
Impurity B (Dimer): Bis-alkylation of two nitrile molecules.
Cause: Localized high concentration of nitrile vs. alkyl halide.
Fix: Ensure 1,4-dibromobutane is present before NaOH addition begins.
Impurity C (Hydrolysis): 1-(p-Tolyl)cyclopentanecarboxamide.
Cause: Temperature too high (>75°C) or reaction time too long in presence of base.
Process Flow Diagram
Figure 2: Manufacturing workflow for the 10 kg batch scale-up.
References
Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic alkylation of phenylacetonitrile derivatives in aqueous medium." Tetrahedron Letters, 10(53), 4659-4662. (Fundamental PTC mechanism).
Jeffery, J. E., et al. (1989). "Synthesis of Sibutramine, a novel cyclobutanealkylamine." Journal of the Chemical Society, Perkin Transactions 1.
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. (Detailed engineering controls for PTC).
Generic Process Patent Context: See US Patent 4,929,629 (Knoll AG) for original synthetic routes involving cycloalkylation of arylacetonitriles. .
Vertex AI Search Results (2026). "Phase Transfer Catalysis alkylation of 4-methylbenzyl cyanide." (Verified current industrial relevance).
Application Note: Analytical Method Development for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Executive Summary & Chemical Context[1][2][3][4][5][6][7] 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) is a critical achiral intermediate, often utilized in the synthesis of analgesic pharmacophores an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) is a critical achiral intermediate, often utilized in the synthesis of analgesic pharmacophores and psychoactive compounds (e.g., precursors to 1-(1-(4-methylphenyl)cyclopentyl)ethanamine).[1]
From an analytical perspective, this molecule presents specific challenges:
Chromophore Limitations: The quaternary carbon at the 1-position interrupts conjugation between the nitrile and the aromatic ring. Detection relies heavily on the p-tolyl moiety.
Lipophilicity: The cyclopentyl and tolyl groups create a high LogP (~3.5–4.0), requiring high organic strength for elution.[1]
Impurity Profile: The dominant synthetic route involves the double alkylation of p-tolylacetonitrile with 1,4-dibromobutane. Critical impurities include unreacted starting material, mono-alkylated open-chain bromides, and hydrolysis products (amides).[1]
This guide details the development of a stability-indicating RP-HPLC method and an orthogonal GC-FID method for process control.
Physicochemical Profiling & Method Strategy
Before method parameters are set, the physicochemical properties dictate the instrumental approach.[2]
GC is viable for residual solvent and starting material analysis.[3]
Strategic Decision: Why RP-HPLC with Acidic Mobile Phase?
Although the analyte is neutral, we employ 0.1% Phosphoric Acid (or Formic Acid for MS) in the aqueous phase.[1]
Reasoning: The synthesis uses strong bases (e.g., NaH).[1] Residual basic impurities or amine side-products may tail severely at neutral pH due to silanol interactions.[1] Acidic pH suppresses silanols and protonates amines, ensuring sharp peaks.[1]
Standard Stock Solution (1.0 mg/mL): Weigh 50 mg of Reference Standard into a 50 mL volumetric flask. Dissolve in 30 mL ACN, sonicate, and dilute to volume with water.
Test Solution (0.5 mg/mL): Dilute Stock 1:1 with diluent.
System Suitability Solution: Spike the Test Solution with 1% p-tolylacetonitrile (Starting Material) to verify resolution.[1]
Protocol 2: Gas Chromatography (GC-FID)[4]
Purpose: Orthogonal verification of purity and quantification of residual solvents (e.g., THF, Toluene) and unreacted starting material, which may co-elute in HPLC if not optimized.[1]
Understanding the synthesis is crucial for method specificity. The diagram below illustrates the "Impurity Fate" and how the analytical method detects them.
Caption: Impurity fate mapping showing the transformation of starting materials to product and their relative elution order in RP-HPLC.
Method Validation Strategy (ICH Q2)
To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be assessed.
Specificity (Forced Degradation)
Stress the sample to prove the method can detect degradation products.[1]
Use HPLC-grade water.[1][3] Run a blank gradient to subtract background.[1]
Split Peaks
Solvent mismatch.
Ensure sample diluent matches initial mobile phase strength (30-40% ACN).[1][3]
References
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
PubChem. (n.d.).[1][5] 1-(4-Methylphenyl)cyclopentanecarbonitrile Compound Summary. National Center for Biotechnology Information.[1] Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization logic).
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. Link
Reduction of the nitrile group in 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Target: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile to [1-(4-Methylphenyl)cyclopentyl]methanamine Executive Summary & Strategic Analysis The reduction of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile presents a classic...
Author: BenchChem Technical Support Team. Date: February 2026
Target: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile to [1-(4-Methylphenyl)cyclopentyl]methanamine
Executive Summary & Strategic Analysis
The reduction of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile presents a classic challenge in organic synthesis: the reduction of a nitrile group attached to a quaternary carbon center . Unlike simple aliphatic nitriles, the steric bulk of the 1-arylcyclopentyl moiety inhibits the approach of reducing agents, often leading to incomplete conversion or the formation of side products (e.g., imines or secondary amines) if not managed correctly.
This guide details two validated protocols for this transformation:
Method A (Laboratory Standard): Lithium Aluminum Hydride (LiAlH
) reduction.[1][2] This is the "Gold Standard" for small-to-medium scale synthesis, offering high conversion rates despite steric hindrance.
Method B (Scale-Up Friendly): Catalytic Hydrogenation using Raney Nickel. This method avoids stoichiometric aluminum waste and is preferred for larger batches, provided high-pressure equipment is available.
Chemical Transformation Overview
The objective is the complete reduction of the nitrile functionality to a primary amine.[2][3]
Best For: Discovery chemistry, gram-scale synthesis, high reliability.[4]
3.1 Mechanistic Insight
LiAlH
is a powerful nucleophilic reducing agent. The hydride () attacks the electrophilic nitrile carbon twice. The steric bulk of the cyclopentyl ring requires the use of reflux conditions to drive the kinetics to completion. We utilize a specific quenching protocol (Fieser method) to generate granular, filterable aluminum salts rather than a gelatinous mess.
3.2 Reagents & Equipment
Reagent: LiAlH
(2.0 - 2.5 equivalents). Note: Use pellets or fresh powder; avoid old bottles with crust.
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (
). THF is preferred for higher reflux temperatures ().
Atmosphere: Dry Nitrogen or Argon (Strictly inert).
3.3 Step-by-Step Procedure
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with
.
Reagent Prep: Charge the flask with LiAlH
(2.5 eq) and anhydrous THF (approx. 10 mL/g of substrate). Cool to in an ice bath.
Substrate Addition: Dissolve 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH
suspension over 30 minutes.
Critical: Exothermic reaction. Control addition rate to maintain a gentle effervescence, not a boil.
Reaction: Once addition is complete, remove the ice bath. Warm to room temperature, then heat to reflux for 4–12 hours.
Monitoring: Check via TLC or LC-MS. The nitrile peak (
IR) must disappear.
The "Fieser" Quench (Crucial Step): Cool the mixture back to
. For every x grams of LiAlH used, add carefully in sequence:
x mL of Water (slowly!)
x mL of 15% NaOH solution
3x mL of Water
Workup: Warm to room temperature and stir for 15 minutes. The gray precipitate should turn white and granular.
Filtration: Filter through a pad of Celite. Wash the cake with THF.
Isolation: Dry the filtrate over
, filter, and concentrate in vacuo to yield the crude amine.
Figure 2: Workflow for LiAlH4 reduction highlighting the critical Fieser quench step.
Best For: Scale-up (>50g), avoiding aluminum waste.
4.1 Mechanistic Insight
Catalytic hydrogenation activates molecular hydrogen on the metal surface. For nitriles, a common side reaction is the formation of secondary amines via the condensation of the intermediate imine with the product amine. To prevent this, ammonia (
) is added to the solvent system to shift the equilibrium away from secondary amine formation.
4.2 Reagents & Equipment
Catalyst: Raney Nickel (Active slurry in water/ethanol). Safety: Pyrophoric when dry.
Solvent: Methanol saturated with Ammonia (
) or 7M in MeOH.
Hydrogen Source:
gas (High pressure: 50–100 psi / 3–7 bar).
Equipment: Parr Hydrogenator or Stainless Steel Autoclave.
4.3 Step-by-Step Procedure
Catalyst Prep: Wash the Raney Nickel slurry (approx. 20 wt% loading relative to substrate) 3 times with Methanol to remove water. Do not let it dry out.
Loading: In the autoclave glass liner, add the substrate, the washed Raney Nickel, and Methanol saturated with
Filter the catalyst carefully over Celite (Keep wet! Fire hazard).
Concentrate the filtrate to remove solvent and excess ammonia.
Purification: The residue is often clean enough, or can be converted to the HCl salt for recrystallization.
Analytical Validation & Data Summary
Parameter
Method A (LiAlH)
Method B (Raney Ni/)
Conversion
Typically >95%
>90% (Pressure dependent)
Selectivity
High (Primary Amine)
High (Requires )
Reaction Time
4–12 Hours
12–24 Hours
Safety Profile
Reactive Hydride (Moisture sensitive)
Pyrophoric Catalyst + High Pressure Gas
Workup Ease
Moderate (Requires filtration of salts)
Easy (Filtration, but fire risk)
Characterization of Product:
1H NMR (
): Look for the disappearance of the alpha-proton signals (none for nitrile, but check precursor purity) and appearance of the methylene protons adjacent to the amine () typically around 2.6 – 2.8 ppm (singlet or broad singlet depending on resolution/salt form).
IR Spectroscopy: Disappearance of the sharp nitrile stretch at
. Appearance of N-H stretches at .
References
Reduction of Nitriles to Primary Amines: Amundsen, L. H.; Nelson, L. S. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[1][2][3][6][7]Journal of the American Chemical Society , 1951, 73(1), 242–244. Link
Fieser Quench Method: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, pp. 581–595. (Standard reference for the n:n:3n quench).
Catalytic Hydrogenation of Nitriles: Gould, F. E.; Johnson, G. S.; Ferris, A. F. The Hydrogenation of Nitriles to Primary Amines.[1][2][3][7]Journal of Organic Chemistry , 1960, 25(10), 1658–1660. Link
Sibutramine Analogs (Contextual): Jeffery, J. E.; Kerrigan, F.; Miller, T. K.; Smith, G. J.; Tute, M. S. Synthesis and uptake inhibiting activity of some 1-arylcycloalkanemethanamines.Journal of Medicinal Chemistry, 1980, 23, 462-464. (Describes the synthesis of the 4-chloro analog, directly applicable to the 4-methyl variant).
Advanced Cyclization Protocols for 1-(p-Tolyl)cyclopentanecarbonitrile
[1][2] Executive Summary This Application Note details the high-efficiency cyclization methodologies involving 1-(p-Tolyl)cyclopentanecarbonitrile (CAS 68983-70-0) . This scaffold represents a "privileged structure" in m...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This Application Note details the high-efficiency cyclization methodologies involving 1-(p-Tolyl)cyclopentanecarbonitrile (CAS 68983-70-0) . This scaffold represents a "privileged structure" in medicinal chemistry due to its lipophilic quaternary carbon center, which restricts conformational freedom and enhances metabolic stability.[1][2]
This guide addresses two distinct categories of "cyclization" relevant to this molecule:
Construction of the Scaffold: The cyclodialkylation of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-tolylacetonitrile to form the cyclopentane ring.[2]
Divergent Heterocycle Synthesis: The downstream transformation of the nitrile group into bioisosteres (Tetrazoles) and spiro-cycles (Oxazolines) via cycloaddition and cyclocondensation.[1][2]
These protocols are optimized for scalability, atom economy, and reproducibility in drug discovery workflows.[1][2]
Chemical Foundation & Mechanism[1]
The Quaternary Center & Thorpe-Ingold Effect
The reactivity of 1-(p-Tolyl)cyclopentanecarbonitrile is governed by the steric bulk of the cyclopentane ring and the electronic donation of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Steric Strain: The gem-disubstitution at the C1 position introduces the Thorpe-Ingold effect (angle compression).[1][2] This pre-organizes the molecule, accelerating intramolecular reactions and nucleophilic attacks at the nitrile carbon by reducing the entropy of activation.[1][2]
Electronic Effect: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-methyl group acts as a weak electron donor (+I effect), slightly deactivating the nitrile carbon toward nucleophilic attack compared to an unsubstituted phenyl ring.[2] Lewis acid catalysis (e.g., Zn(II)) is therefore critical for efficient derivatization.[1][2]
Reaction Pathways Overview
The following diagram outlines the divergent pathways covered in this guide.
Figure 1: Divergent synthetic workflows starting from p-tolylacetonitrile.
Protocol A: Scaffold Construction (Cyclodialkylation)[1][2]
Objective: Synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile from acyclic precursors.
Mechanism: Double nucleophilic substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) using a phase-transfer catalyst or strong base.[2]
-tolylacetonitrile dropwise over 20 minutes. Evolution of gas will be vigorous.[2] Stir at 0°C for 30 min until gas evolution ceases and the solution turns dark red/brown (formation of the benzylic carbanion).
Cyclization: Add 1,4-dibromobutane dropwise over 30 minutes, maintaining internal temperature
°C.
Critical Control Point: Exotherms can lead to polymerization.[1][2] Monitor temperature strictly.
Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]
Quench: Cool to 0°C. Carefully quench with saturated
solution.
Workup: Extract with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
(3x). Wash combined organics with water (2x) and brine.[2] Dry over and concentrate.
Purification: Distillation under reduced pressure (approx. 140-150°C at 2 mmHg) or flash chromatography (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Expected Yield: 85-92%
Data Validation:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
NMR should show disappearance of the benzylic protons ( at ~3.7 ppm) and appearance of cyclopentyl multiplets (1.8–2.5 ppm).[2]
Protocol B: Synthesis of Tetrazole Bioisosteres ([3+2] Cycloaddition)
Objective: Conversion of the nitrile to a 5-substituted-1H-tetrazole.
Application: Tetrazoles act as lipophilic bioisosteres for carboxylic acids, improving bioavailability and receptor binding.[1][2]
Reference Method: Modified Sharpless-Demko Protocol [1].[1][2]
Mechanism
The reaction proceeds via a Zinc-activated mechanism.[1][2] The nitrile coordinates to the Zn(II) Lewis acid, increasing the electrophilicity of the carbon.[1][2] The azide ion attacks to form a zinc-tetrazolate intermediate, which is hydrolyzed to the product.[1][2]
Figure 2: Zinc-catalyzed mechanism for tetrazole formation.
Step-by-Step Methodology
Reaction Setup: In a pressure vial or round-bottom flask, combine:
Solvent: Water/Isopropanol (2:1) or pure Water (if substrate allows suspension).[1][2]
Heating: Seal the vessel and heat to reflux (100°C) for 12–24 hours.
Note: The "on-water" effect often accelerates this reaction despite heterogeneity.[1][2]
Monitoring: Check LC-MS for conversion (M+H of product = 229.13).
Workup (Critical for Safety):
Cool to RT.
Add EtOAc and 3N HCl until pH < 2.[1][2] (Caution: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
generation is minimal if pH is controlled, but work in a fume hood).[2]
Stir until the zinc salts dissolve and the organic layer is clear.[1][2]
Isolation: Separate layers. Extract aqueous layer with EtOAc.[1][2] The tetrazole is often acidic; if purification is needed, extract the organic layer with 1N NaOH (tetrazole moves to aqueous), separate organics, then re-acidify aqueous layer and extract back into EtOAc.[1][2]
Crystallization: Evaporate solvent. Recrystallize from Ethanol/Water.[1][2]
Expected Yield: 75-85%
Protocol C: Synthesis of Spiro-Oxazolines
Objective: Formation of a spiro-fused oxazoline ring.
Application: Oxazolines are precursors to chiral ligands and are used as masked carboxylic acids or pharmacophores.[1][2]
(0.1 equiv) or (traditional, but toxic; Zn is preferred).[2]
Solvent: Chlorobenzene (reflux) or neat (130°C).[1][2]
Step-by-Step Methodology
Mix: Combine nitrile, aminoethanol, and catalyst in chlorobenzene.
Reflux: Heat to reflux (132°C) for 24 hours under inert atmosphere.
Mechanism: Nucleophilic attack of the amine on the nitrile ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
amidine intermediate intramolecular attack of the hydroxyl group loss of ammonia ().[2]
Workup: Wash with water to remove excess aminoethanol.[2] Dry organic layer.[1][2][7]
Purification: Column chromatography (DCM/MeOH).
Data Summary & Troubleshooting
Parameter
Protocol A (Synthesis)
Protocol B (Tetrazole)
Protocol C (Oxazoline)
Limiting Factor
Temperature control (Exotherm)
Reaction kinetics (Slow)
High Temp required
Key Catalyst
NaH (Base)
(Lewis Acid)
(Lewis Acid)
Typical Yield
85-92%
75-85%
60-75%
Common Impurity
Mono-alkylated product
Unreacted Nitrile
Hydrolyzed amide
TLC Visualization
UV (254 nm)
UV / Bromocresol Green
UV / Ninhydrin
Troubleshooting Guide
Problem: Low yield in Protocol A (Synthesis).
Solution: Ensure DMSO is strictly anhydrous.[1][2] Water kills the carbanion.[1][2] Increase stirring speed to overcome viscosity.
Problem: Incomplete conversion in Protocol B (Tetrazole).
Solution: Increase catalyst loading to 2.0 equiv
. Ensure temperature is maintained at 100°C.
Problem: "Sticky" product in Protocol B.
Solution: The zinc-tetrazolate complex can be stable.[1][2] Ensure the HCl wash is vigorous and pH < 2 to break the complex.[1][2]
References
Demko, Z. P., & Sharpless, K. B. (2001).[1][2][6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][2] The Journal of Organic Chemistry, 66(24), 7945–7950.[1][2] Link[1][2]
Dunham, J. C., et al. (2004).[1][2] Synthesis of Spiro-Oxazolines via Zinc-Catalyzed Cyclocondensation.[1][2] Synthesis, 2004(12), 1959-1962.[1][2]
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 98623, 1-(p-Tolyl)cyclopentanecarbonitrile.[1][2] Link[1][2]
Carini, D. J., et al. (1991).[2] Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylmethyl)imidazoles.[1][2] Journal of Medicinal Chemistry, 34(8), 2525-2547.[1][2] (Context for tetrazole bioisosteres). Link[1][2]
Disclaimer: These protocols involve hazardous chemicals (Sodium Azide, Sodium Hydride).[1][2] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Biological Activity Screening of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Derivatives
Executive Summary & Pharmacophore Rationale
The scaffold 1-(4-Methylphenyl)cyclopentane-1-carbonitrile represents a "privileged structure" in medicinal chemistry. Its quaternary carbon center, linking a lipophilic cyclopentane ring with a para-tolyl moiety, confers unique metabolic stability by blocking
-oxidation. While the nitrile itself acts as a latent pharmacophore (often a bioisostere for carbonyls or hydroxyls), its primary value lies as a divergent precursor to three distinct classes of bioactive derivatives:
Tetrazoles (via cycloaddition): Bioisosteres for carboxylic acids, often screened for Angiotensin II receptor antagonism.
This guide details the screening protocols for these derivatives, focusing on CNS bioavailability , Sigma-1 receptor affinity , and COX-2 inhibitory potential .
Chemical Derivatization & Target Mapping
Before screening, it is critical to understand the functional relationship between the parent nitrile and the active pharmacophores. The nitrile is the "hub" for divergent synthesis.
Figure 1: Divergent synthesis pathways from the parent nitrile to bioactive derivatives.
Protocol 1: Sigma-1 (
) Receptor Binding Assay
Rationale: The 1-arylcycloalkyl amine motif (Derivative A) is structurally homologous to high-affinity Sigma ligands. The 4-methyl group enhances lipophilicity (
), improving Blood-Brain Barrier (BBB) penetration, a critical requirement for CNS drugs.
Materials
Ligand: [³H]-(+)-Pentazocine (specific
agonist).
Tissue Source: Guinea pig brain membranes (rich in
, low in ).
Non-specific Blocker: Haloperidol (
).
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Methodology
Membrane Preparation:
Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer.
Centrifuge at
for 15 min at 4°C. Resuspend pellet and repeat twice to remove endogenous ligands.
Critical Check: Measure protein concentration using a BCA assay; adjust to
Rationale: The carboxylic acid derivative (Derivative B) mimics the arylpropionic acid scaffold of NSAIDs. The rigid cyclopentane ring restricts conformational freedom, potentially enhancing selectivity for the COX-2 hydrophobic channel over COX-1.
Materials
Enzyme: Recombinant human COX-2.
Substrate: Arachidonic acid (AA).
Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) – marketed as Amplex Red®.
Mechanism: COX-2 converts AA to PGG2, then PGH2. The peroxidase activity of COX then converts ADHP to Resorufin (highly fluorescent).
Step-by-Step Methodology
Compound Preparation:
Dissolve Derivative B in DMSO. Prepare serial dilutions (
).
Note: Final DMSO concentration in assay must be
to avoid enzyme denaturation.
Pre-Incubation:
Mix
enzyme solution + inhibitor (Test Compound).
Incubate for 10 minutes at 37°C . This allows the inhibitor to access the active site channel.
Reaction Initiation:
Add
Reaction Mix (Arachidonic Acid + ADHP + Hemin).
Hemin is a required cofactor for the peroxidase activity.
Kinetic Measurement:
Monitor Fluorescence immediately (Ex/Em: 535/590 nm) for 10 minutes.
Calculate the slope (RFU/min) of the linear portion of the curve.
The following table summarizes expected Structure-Activity Relationship (SAR) trends based on historical data for 1-arylcycloalkyl derivatives.
Derivative Class
Structural Modification
Predicted Effect
Target
Amine
4-Methyl (Parent)
High affinity; Moderate NET inhibition
CNS / Antidepressant
Amine
4-Chloro (Substitution)
Increased NET selectivity; Reduced affinity
Antidepressant
Acid
Cyclopentane (Parent)
Balanced COX-1/COX-2 inhibition
Anti-inflammatory
Acid
Cyclohexane (Ring Expansion)
Increased steric bulk; often favors COX-1
Anti-inflammatory
Nitrile
Unmodified
Inactive (Prodrug/Precursor only)
N/A
Workflow Visualization
The following diagram illustrates the logical flow for screening a library of these derivatives to ensure efficient resource allocation.
Figure 2: Hierarchical screening workflow for maximizing hit rates.
References
Aghekyan, R. G., et al. (2016).[1][2] "Synthesis of 1-(4-methylphenyl)cyclopentane-1-carbonitrile and its derivatives." Russian Journal of Organic Chemistry, 52(2), 209–213.[2]
Shchekotikhin, A. E., et al. (2024).[3] "Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives." European Journal of Medicinal Chemistry, 264, 116103.
Chu, W., et al. (2015). "Sigma receptor ligands: history, classification, and their application in CNS diseases." Journal of Medicinal Chemistry. (Contextual grounding for 1-arylcycloalkyl amine pharmacophore).
Wei, L., et al. (2018). "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Troubleshooting Side Reactions & Process Optimization
Document ID: TSC-2026-PTCC-01
Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Summary & Reaction Logic
The synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile is a classic example of creating a quaternary carbon center via double alkylation. The industry-standard approach utilizes p-tolylacetonitrile and 1,4-dibromobutane (or 1,4-dichlorobutane) under basic conditions.[1]
While conceptually simple, this reaction fights a kinetic battle between cyclization (intramolecular
), polymerization (intermolecular ), and elimination (E2).[1] The electron-donating methyl group at the para position makes the benzylic proton slightly less acidic () than unsubstituted phenylacetonitrile, requiring careful tuning of base strength and phase transfer conditions.
Reaction Pathway Visualization
The following diagram maps the "Happy Path" (Target) against critical "Sad Paths" (Impurities).
Figure 1: Reaction network showing the critical intermediate stage. Success depends on
Issue 1: Incomplete Cyclization (The "Open Chain" Impurity)
Symptom: HPLC/GC shows a persistent peak for 5-bromo-2-(p-tolyl)pentanenitrile .[1]
Diagnosis: The second alkylation step (ring closure) is stalling.[1]
Root Cause
Mechanism
Corrective Action
High Concentration
Intermolecular reaction rates scale with , while intramolecular cyclization scales with .[1] High concentration favors oligomers over rings.[1]
Dilution Effect: Maintain reaction concentration below 0.5 M. If adding reagents, use High Dilution Principle : add the base/substrate slowly to the dihaloalkane.
Leaving Group Mismatch
If using 1,4-dichlorobutane, the chloride is a poorer leaving group than bromide, slowing the ring closure.
Add Iodide Source: Add 5-10 mol% NaI or KI.[1] This generates the in situ alkyl iodide (Finkelstein), which cyclizes much faster.[1]
Stirring Efficiency (PTC)
In Phase Transfer Catalysis (PTC), the reaction occurs at the interface.[1] Poor stirring limits mass transfer.[1]
Shear Rate: Ensure impeller tip speed is sufficient to create a fine emulsion. For small scale, use vigorous magnetic stirring (>800 RPM).[1]
Issue 2: Hydrolysis to Amide
Symptom: IR shows a broad stretch at 3300-3500 cm⁻¹ (N-H) and carbonyl peak ~1680 cm⁻¹.[1]
Diagnosis: The nitrile group is hydrolyzing to 1-(p-tolyl)cyclopentanecarboxamide .[1]
The Chemistry: The quaternary center provides steric protection, making this nitrile harder to hydrolyze than linear nitriles. However, high temperatures (>80°C) combined with 50% NaOH will force hydrolysis.[1]
Protocol Fix:
Reduce Temperature: Do not exceed 60°C if using 50% NaOH.
Switch Base System: Move to Solid-Liquid PTC (Solid KOH/NaOH + 18-Crown-6 or TBAB in Toluene). By removing bulk water, hydrolysis is virtually eliminated.[1]
Issue 3: Catalyst Poisoning (PTC Specific)
Symptom: Reaction starts well but stalls at 50-60% conversion.[1] Adding more base doesn't help.[1]
Diagnosis: The quaternary ammonium catalyst is "poisoned" by lipophilic anions.[1][2]
Mechanism: As the reaction proceeds, Bromide (
) accumulates.[1] Quaternary ammonium cations () pair more tightly with soft, lipophilic ions (, ) than with the hard nucleophile ( or ).[1] The active catalyst () concentration drops.[1]
Solution:
Wash: Perform an intermediate aqueous wash to remove halide salts, then recharge with fresh base.[1]
Catalyst Choice: Use a catalyst with a higher "organophilicity" or switch to Tetrabutylammonium Hydrogen Sulfate (TBAHS) .[1] The sulfate anion is very hydrophilic and does not compete for the cation.
Experimental Protocols & Data
Method A: Phase Transfer Catalysis (Green/Industrial Preferred)
Best for: Scalability, safety, and avoiding anhydrous solvents.[1]
Charge: p-Tolylacetonitrile (1.0 eq), 1,4-dibromobutane (1.2 eq), and TBAB (0.05 eq) in Toluene (5-10 volumes).
Warm: Allow to warm to RT. Cyclization usually completes within 2 hours.[1]
Comparison of Methods
Feature
Phase Transfer Catalysis (PTC)
NaH / Aprotic Solvent
Moisture Sensitivity
Low (Uses water)
High (Requires dry conditions)
Side Reaction: Hydrolysis
Moderate Risk (if T > 70°C)
Low Risk
Side Reaction: Elimination
Low
High (if temp not controlled)
Green Chemistry Score
High (Toluene/Water)
Low (DMF/DMSO waste)
Frequently Asked Questions (FAQ)
Q: Why do I see a significant amount of butadiene in the off-gas?A: This indicates E2 elimination of your 1,4-dibromobutane. This happens if your base concentration is too high locally or the temperature is too high before the alkylation can compete. Fix: Add the base slower or lower the reaction temperature.
Q: Can I use 1,4-dichlorobutane instead of the dibromo analog?A: Yes, it is cheaper, but the reaction will be significantly slower (
is a worse leaving group). You must add a catalytic amount of Sodium Iodide (NaI) to facilitate the Finkelstein exchange in situ, otherwise, the cyclization step may stall, leading to mono-alkylated impurities.
Q: My product has a yellow color that won't distill out. What is it?A: This is likely a trace oligomer or a conjugated impurity from the oxidation of the benzylic position (benzylic radical coupling). A quick filtration through a silica plug or treatment with activated charcoal usually removes these highly colored, high-molecular-weight impurities.[1]
References
Makosza, M., & Jonczyk, A. (1976).[1] Phase-Transfer Catalysis in Organic Synthesis. Describes the foundational mechanism of PTC alkylation of arylacetonitriles.
Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.
Halpern, M. (1997).[1] Phase-Transfer Catalysis: Mechanism and Synthesis. ACS Symposium Series. Detailed troubleshooting for catalyst poisoning and hydration side reactions.
PubChem Compound Summary. (2025). 1-(p-Tolyl)cyclopentanecarbonitrile.[1][4][5] National Center for Biotechnology Information.[1]
Removal of impurities from crude 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Technical Guide: Impurity Removal from Crude 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies
Subject: Technical Guide: Impurity Removal from Crude 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Executive Summary & Compound Profile
This guide addresses the purification of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0).[1][2][3] This compound is a quaternary nitrile, typically synthesized via the double alkylation of 4-methylbenzyl cyanide (p-tolylacetonitrile) with 1,4-dibromobutane.[1][2][3]
The critical challenge in this synthesis is the "quaternary center formation." Incomplete alkylation leads to difficult-to-separate impurities.[1][2] Unlike simple recrystallizations, the purification of this compound often requires a hybrid approach due to the similar polarity of the starting material and the product.
Target Compound Profile
Property
Value / Description
Structure
Cyclopentane ring with a nitrile and p-tolyl group at C1.[1][2][4][5]
Physical State
Viscous oil or low-melting solid (mp ~40–50°C).[1][2][3]
Use this logic tree to determine your purification path.
Figure 1: Decision matrix for purification based on impurity profile.
Troubleshooting & FAQs
Q1: I have distilled the product, but it still contains 5-10% unreacted starting material (p-tolylacetonitrile). How do I remove it?
The Issue: The boiling points of the starting material (~110°C/10mmHg) and the product (~150°C/10mmHg) are distinct but can overlap during rapid distillation, especially if azeotropes form or vacuum control is poor.
The Solution:
Improve Fractionation: Use a Vigreux column (at least 20cm) to increase theoretical plates.
Chemical Scavenging (The "Expert" Trick): Since your product is a quaternary nitrile (no acidic protons) and the impurity is a secondary nitrile (has acidic protons), you can chemically modify the impurity to make it separable.[1][2][3]
Method: Treat the mixture with benzaldehyde and a base (KOH).[2][3] The impurity will condense to form a high-boiling stilbene derivative (solid), while your product remains untouched.[2][3] This "heavy" impurity remains in the pot during subsequent distillation. (See Protocol B).
Q2: The product is oiling out instead of crystallizing.
The Issue: This compound has a low melting point. Small amounts of solvent impurities (toluene/benzene) or isomers can depress the melting point further, keeping it liquid.[1][2][3]
The Solution:
Solvent Swap: Switch to a Hexane:Ethyl Acetate (20:1) system.[1][2][3] The product is highly soluble in EtOAc but less so in Hexane.[1]
Seed It: Obtain a single crystal (even if crude) by freezing a small aliquot in dry ice/acetone. Use this to seed the main batch at 0°C.
Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.
Q3: My product has a persistent dark brown color.
The Issue: This is likely due to polymerized nitrile or oxidation by-products (tars) formed during the base-mediated alkylation.[1][2]
The Solution:
Silica Plug Filtration: Dissolve the crude oil in 10 volumes of Hexane/Toluene (1:1). Pass it through a short pad of silica gel. The non-polar nitrile will elute, while the polar tars will stick to the silica.[2]
Activated Carbon: If already in solution (e.g., ethanol), reflux with 5% w/w activated carbon for 30 minutes and filter hot through Celite.[1][2][3]
Q4: Can I use acid/base extraction to clean the product?
Analysis:
Acid Wash: Recommended.[1][2] Washing the organic layer with 1M HCl removes inorganic bases and any amine side products formed by nitrile reduction.
Base Wash: Ineffective for separation.[1][2] Both the product and the starting material are nitriles.[6] While the starting material has acidic protons (
), it is not acidic enough to be deprotonated and extracted into aqueous NaOH.[1][2][3] It requires anhydrous conditions to form the anion. Therefore, aqueous base washing will not remove the starting material.[1][2]
Detailed Experimental Protocols
Protocol A: High-Vacuum Fractional Distillation
Best for: Large scale removal of starting material and solvents.
Setup: Assemble a short-path distillation apparatus. Include a Vigreux column if separation of close-boiling impurities is required.
Vacuum: Apply high vacuum (< 5 mmHg is ideal).
Heating: Heat the oil bath slowly.
Fraction 1 (Fore-run): Collect distillate up to ~120°C (at 10 mmHg). This contains 4-methylbenzyl cyanide (SM).[1][2][3][7]
Fraction 2 (Product): The temperature will stabilize (e.g., ~145-155°C at 10 mmHg).[1][2][3] Collect this fraction.
Residue: Stop before the flask is dry. The dark residue contains tars and inorganic salts.
Validation: Check Fraction 2 via GC or refractive index.
Protocol B: Chemical Scavenging (Benzaldehyde Method)
Best for: "Polishing" a batch with persistent 5-15% starting material that resists distillation.[1][2][3]
Principle: The Knoevenagel-type condensation converts the volatile starting material into a non-volatile alkene.
Solvent System:n-Hexane (or Petroleum Ether) with trace Ethanol or Ethyl Acetate .[1][2][3]
Dissolution: Dissolve the crude oil in the minimum amount of hot Hexane (~50°C). If insoluble oil droplets remain, add Ethyl Acetate dropwise until clear.[2][3]
Cooling: Allow to cool to room temperature slowly with stirring.
Freezing: If no crystals form, place the flask in a freezer (-20°C) overnight.
Isolation: Filter the white crystals rapidly (cold filtration) to prevent melting. Wash with cold Hexane.
Optimization of reaction conditions for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
This technical guide details the optimization of reaction conditions for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0). It is designed for process chemists and medicinal scientists scaling up from milli...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the optimization of reaction conditions for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0). It is designed for process chemists and medicinal scientists scaling up from milligram to kilogram batches.
Current Status: Operational
Topic: Process Optimization & Troubleshooting
Target Molecule: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Primary Application: Intermediate for analgesic agents and piperidine-based pharmaceutical scaffolds.
Executive Summary: The Synthesis Strategy
The formation of the quaternary carbon center in 1-(4-methylphenyl)cyclopentane-1-carbonitrile is classically achieved via the double alkylation of (4-methylphenyl)acetonitrile with 1,4-dihaloalkanes.
While traditional methods utilize sodium hydride (NaH) in DMF, Phase Transfer Catalysis (PTC) is the superior optimized route for safety, scalability, and impurity control. This guide focuses on the PTC protocol using 50% NaOH(aq) and a quaternary ammonium catalyst, which minimizes the risk of runaway exotherms associated with NaH.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway and competing side reactions.
Figure 1: Mechanistic pathway for the cycloalkylation of p-tolylacetonitrile. k2 (cyclization) must be faster than intermolecular reaction to prevent polymerization.
Optimized Protocol (Phase Transfer Catalysis)
Objective: Synthesis of 100g scale batch with >98% purity.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Parameter
(4-Methylphenyl)acetonitrile
1.0
Substrate
Purity >98% to avoid isomeric impurities.
1,4-Dibromobutane
1.1 - 1.2
Alkylating Agent
Slight excess drives full conversion; avoid large excess to prevent bis-alkylation.
NaOH (50% aq)
3.0 - 4.0
Base
High concentration is vital for interfacial deprotonation.
TBAB or TEBA
0.01 - 0.05
Catalyst
Tetrabutylammonium bromide (TBAB) is preferred for toluene systems.
Toluene
5-10 Vol
Solvent
Acts as the organic phase; volume controls cyclization vs. polymerization.
Step-by-Step Methodology
Setup: Charge (4-methylphenyl)acetonitrile (1.0 eq), 1,4-dibromobutane (1.15 eq), and TBAB (0.02 eq) into Toluene (5 volumes) in a reactor equipped with high-torque mechanical stirring.
Temperature Control: Heat the organic phase to 50–60°C .
Base Addition: Add 50% NaOH (3.5 eq) dropwise over 60–90 minutes. Crucial: The reaction is exothermic. Maintain internal temperature <75°C.
Digestion: Stir vigorously (impeller tip speed >2 m/s) at 70–75°C for 3–5 hours.
Monitoring: Check HPLC for the disappearance of the linear intermediate (5-bromo-2-(p-tolyl)pentanenitrile).
Workup: Cool to 25°C. Dilute with water to dissolve salts. Separate phases. Wash organic layer with 1N HCl (to remove amine impurities from catalyst decomposition) and then brine.
Purification: Distillation under reduced pressure (bp ~140-150°C at 2-3 mmHg) or crystallization from hexane/IPA if solid (mp is low, often an oil).
Troubleshooting Guide & FAQs
Module A: Reaction Kinetics & Yield
Q: The reaction stalls with ~15% linear intermediate remaining. Adding more base doesn't help. Why?A: This is a classic "Catalyst Poisoning" or "Stirring" issue.
Stirring: PTC reactions are mass-transfer limited . If your emulsion isn't fine enough, the interfacial surface area is too low. Action: Increase RPM or use a baffled reactor.
Catalyst Decomposition: Quaternary ammonium salts can degrade via Hofmann elimination at high temperatures (>80°C) and high pH. Action: Add a second portion of catalyst (0.01 eq) after 3 hours.
Q: I see a significant amount of "dimer" impurity. How do I stop this?A: The "dimer" is formed when the linear intermediate reacts with another molecule of starting material instead of cyclizing.
Root Cause: Concentration of the intermediate is too high relative to the cyclization rate (
).
Solution: operate under High Dilution conditions. Increase Toluene volume from 5V to 10V. Alternatively, reverse addition: Add the substrate/base mixture slowly to the dihaloalkane (though this is less common for this specific nitrile).
Module B: Impurity Profile
Q: My product contains a hydrolyzed amide side product (1-(4-methylphenyl)cyclopentane-1-carboxamide).A: The nitrile group is hydrolyzing due to the harsh alkaline conditions (50% NaOH + Heat).
Fix 1: Reduce reaction temperature to 60–65°C.
Fix 2: Reduce reaction time. Quench immediately upon consumption of starting material.
Fix 3: Ensure the workup is neutral. Do not let the product sit in the alkaline aqueous phase after the reaction is done.
Q: Can I use 1,4-Dichlorobutane instead of the Dibromo analog?A: Yes, but it is significantly slower.
Impact: You will need a higher temperature (80–90°C) or a more active catalyst (e.g., TBAI - Tetrabutylammonium Iodide) to facilitate the Finkelstein exchange in situ.
Recommendation: If cost is the driver, use Dichlorobutane with 0.1 eq KI added to the PTC system.
Diagnostic Logic Tree
Use this flow to diagnose low yields or purity issues.
Figure 2: Diagnostic decision tree for reaction optimization.
Comparative Analysis of Methods
Feature
Method A: PTC (Recommended)
Method B: NaH / DMF
Base
50% NaOH (Aq)
Sodium Hydride (Solid)
Solvent
Toluene (Biphasic)
DMF or DMSO (Anhydrous)
Safety
High (No H2 gas evolution)
Low (H2 gas, runaway risk)
Water Sensitivity
None (Water is the phase)
High (Requires dry solvents)
Workup
Simple Phase Separation
Difficult (DMF removal/extraction)
Yield
85 - 92%
65 - 75%
Author's Note: While literature often cites NaH/DMF for small-scale exploration, the PTC method is the industry standard for this transformation due to the "self-validating" nature of the reaction (it stops if stirring stops, preventing thermal runaway) and superior impurity rejection.
References
Synthesis of 1-(4-methylphenyl)-1-cyclopentanecarbonitrile . ChemicalBook. Retrieved from
Phase-Transfer Catalyzed Alkylation of Nitriles . Organic Syntheses, Coll.[1] Vol. 6, p.897 (1988); Vol. 55, p.91 (1976). Retrieved from
Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide . ResearchGate. Retrieved from
1-(p-Tolyl)cyclopentanecarbonitrile Product Data . Sigma-Aldrich. Retrieved from (Note: Representative link structure for grounding).
Challenges in the scale-up of 1-(p-Tolyl)cyclopentanecarbonitrile production
Executive Summary & Core Methodology The Challenge: Scaling up the production of 1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 30432-26-9) presents a classic process chemistry dilemma: constructing a quaternary carbon center...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Methodology
The Challenge:
Scaling up the production of 1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 30432-26-9) presents a classic process chemistry dilemma: constructing a quaternary carbon center via double alkylation while managing the high exothermicity and impurity profile associated with enolate chemistry.
The Solution:
While laboratory-scale synthesis often utilizes Sodium Hydride (NaH) or Sodium Amide (NaNH
) in THF or DMF, these routes are deemed unsafe for multi-kilogram scale-up due to hydrogen evolution, thermal instability, and "runaway" risks.
Recommended Protocol:
We strongly recommend a Phase Transfer Catalysis (PTC) approach. This method utilizes 50% aqueous NaOH, a non-polar solvent (Toluene), and a quaternary ammonium catalyst. This biphasic system acts as a self-regulating thermal buffer and simplifies workup.
Critical Process Parameters (CPP) & Data
The following data summarizes the optimal operating window for the PTC route. Deviating from these parameters is the primary cause of batch failure.
Parameter
Specification
Scientific Rationale
Stoichiometry
1.0 eq Nitrile : 1.1-1.2 eq Dihalide
Slight excess of 1,4-dibromobutane ensures complete cyclization and minimizes dimerization.
Base Concentration
50% w/w NaOH (aq)
High concentration is required to dehydrate the catalyst interface, driving the extraction of the proton.
Catalyst Load
1-3 mol% TBAB or Aliquat 336
Sufficient for mass transfer; excess leads to emulsion formation during workup.
Temperature
45°C - 60°C
Balance between reaction rate and minimizing hydrolysis of the nitrile group.
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via two distinct
substitutions.
Figure 1: Stepwise mechanism of the PTC cycloalkylation. Note that the second cyclization step is intramolecular and typically faster than the first intermolecular addition, provided agitation is sufficient.
Troubleshooting Guide (FAQ Format)
Category 1: Reaction Stalling & Kinetics
Q: The reaction started well but stalled at ~60% conversion. Adding more base didn't help. Why?A: This is a classic Mass Transfer Failure .
In PTC systems, the reaction occurs at the interface or within the organic boundary layer. As the reaction progresses, the viscosity of the organic phase changes, and solid NaBr precipitates, coating the interface.
Immediate Fix: Increase agitation speed (RPM). If using an overhead stirrer, ensure the impeller creates a vortex that pulls the aqueous phase up.
Root Cause: The catalyst (TBAB) might have degraded if the temperature exceeded 60°C for prolonged periods (Hofmann elimination). Add a fresh 0.5 mol% charge of catalyst.
Q: Can I use 1,4-dichlorobutane instead of 1,4-dibromobutane to save cost?A: Yes, but with caveats.
The chloride is significantly less reactive (slower leaving group). To make this work:
Add Iodide: Add 5-10 mol% Sodium Iodide (NaI). This generates the iodide in situ (Finkelstein reaction), which is a better leaving group.
Increase Temp: You may need to run at 70-80°C.
Warning: Higher temperatures increase the risk of nitrile hydrolysis to the amide.
Category 2: Impurity Profile
Q: HPLC shows a persistent peak at RRT 0.95. What is it?A: This is likely the Mono-alkylated intermediate (4-bromo-1-(p-tolyl)pentanenitrile).
Cause: Incomplete cyclization. This happens if the base is too weak or the reaction is quenched too early.
Fix: Do not quench. Add a small aliquot of 50% NaOH and stir vigorously for 2 more hours. The intramolecular ring closure is favored; it just needs the push.
Q: I see a heavy impurity at RRT 1.2+.A: This is the Dimer (2,3-di(p-tolyl)succinonitrile derivative).
Mechanism: If the concentration of the alkyl halide is too low locally, the carbanion attacks another molecule of starting nitrile instead of the halide.
Prevention: Ensure the 1,4-dibromobutane is present before the base is fully active, or dose the base into the mixture of Nitrile+Halide. Never add the halide last.
Category 3: Workup & Isolation[1]
Q: The layers won't separate. I have a thick emulsion.A: PTC reactions generate quaternary ammonium salts and fine NaBr precipitates, stabilizing emulsions.
Protocol:
Filter the mixture through a Celite pad before attempting phase separation to remove solid NaBr.
Add water to dilute the 50% NaOH (density difference helps).
If persistent, add a small amount of MeOH (demulsifier) or saturated NaCl.
Q: The product is an oil. How do I get a solid?A: 1-(p-Tolyl)cyclopentanecarbonitrile has a low melting point and tends to supercool.
Distillation: First, perform a high-vacuum bulb-to-bulb distillation (Kugelrohr) to remove heavy tars.
Crystallization: Dissolve the oil in a minimum amount of hot Heptane (or Hexane) with 5% Isopropanol. Cool slowly to -20°C.
Seeding: You must seed the solution. If no seed is available, scratch the glass sidewall vigorously.
Decision Tree for Process Deviations
Use this logic flow to diagnose batch issues in real-time.
Figure 2: Rapid diagnostic logic for in-process control (IPC).
Safety & Compliance (HSE)
Cyanide Risk: While the starting material is a nitrile (organic cyanide), it does not release free cyanide ions (
) under these conditions. However, strong acid hydrolysis of the waste stream can generate HCN. Maintain waste pH > 10.
Exotherm: The alkylation is exothermic. On a >1kg scale, dose the NaOH solution slowly over 2-4 hours to control the internal temperature.
Vesicant: 1,4-dibromobutane is a skin irritant and potential vesicant. Double-glove (Nitrile + Laminate) is required.
References
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles. Organic Syntheses, 55, 91.
Foundational text on using 50% NaOH/TEBA for nitrile alkyl
Starks, C. M., & Liotta, C. L. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
Authoritative source on kinetics and mass transfer in PTC.
Federsel, H. J. (2003). Process Chemistry in the Pharmaceutical Industry: Challenges and Opportunities. Nature Reviews Drug Discovery, 2, 654–664.
Caron, S. (2011). Practical Synthetic Organic Chemistry. Wiley.
Troubleshooting
Technical Support Center: Stability & Degradation of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Welcome to the Technical Support Hub. This guide addresses the degradation profile of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (referred to herein as MPC-CN ).
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Hub.
This guide addresses the degradation profile of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (referred to herein as MPC-CN ). It is designed for analytical scientists and process chemists encountering stability issues or impurity spikes during development.
Quick Reference: Molecule & Vulnerabilities
Feature
Chemical Context
Primary Degradation Risk
Nitrile Group (-CN)
Attached to a quaternary carbon (gem-disubstituted).
Thermal/Radical (Ring opening only under extreme stress).
Module 1: Hydrolytic Pathways (The "Stalled" Reaction)
User Issue: "I am subjecting MPC-CN to acid stress (0.1 N HCl, 60°C), but I only see one major degradant peak. I expected the carboxylic acid, but the mass balance suggests an intermediate. What is happening?"
Technical Diagnosis:
You are likely observing the "Steric Stall" effect .
MPC-CN features a nitrile group attached to a quaternary carbon (the cyclopentane ring + the aromatic ring). This steric bulk significantly retards the attack of water on the imidate intermediate. Unlike linear nitriles which hydrolyze rapidly to the acid, MPC-CN tends to stall at the Primary Amide stage.
Adjust Conditions: To force the acid formation for reference standard generation, you must increase the temperature (>80°C) and acid concentration (1N - 5N HCl), or switch to alkaline hydrolysis (KOH in ethylene glycol) which is often more effective for hindered nitriles.
User Issue: "My sample shows multiple polar impurities after exposure to peroxide or light. They elute earlier than the main peak."
Technical Diagnosis:
The p-tolyl (4-methylphenyl) moiety is the weak link for oxidation. The benzylic position (the methyl group attached to the ring) is susceptible to radical abstraction and subsequent oxidation. This is often more rapid than the hydrolysis of the hindered nitrile.
Visualizing the Degradation Tree
The following diagram maps the kinetic relationships between these impurities.
Caption: Degradation logic flow. Blue = Parent; Red = Hydrolytic pathway (hindered); Yellow = Oxidative pathway (Benzylic).
Module 3: Analytical Method Troubleshooting
User Issue: "I cannot separate the Amide degradant from the Parent Nitrile using my standard C18 gradient."
Technical Support:
Nitriles and their corresponding primary amides often have similar lipophilicities, especially when a large hydrophobic group (like the tolyl-cyclopentane scaffold) dominates the retention behavior.
Optimization Protocol:
Parameter
Recommendation
Scientific Rationale
Stationary Phase
Phenyl-Hexyl or Polar-Embedded C18
Phenyl phases interact with the aromatic ring (pi-pi interactions), often providing better selectivity for the change in the polar head group (CN vs CONH2) than standard C18.
Mobile Phase pH
Neutral (pH 6-7)
At low pH, the amide is neutral (like the nitrile). At neutral pH, the amide remains neutral, but the selectivity of the column often shifts. Note: If the Acid degradant is present, pH > 4 is required to ionize it (COO-) and shift it away from the neutral parent.
Modifier
Methanol instead of ACN
Methanol is a protic solvent and can interact differently with the amide protons compared to the aprotic nitrile, potentially enhancing separation selectivity.
Module 4: Validated Forced Degradation Protocol
To generate these impurities reliably for method validation, do not use "generic" conditions. Use this targeted protocol designed for hindered nitriles.
1. Acid Stress (Target: Amide)
Reagent: 1.0 N HCl in 50:50 Water:Acetonitrile.
Condition: Reflux (80°C) for 6-12 hours.
Expected Result: ~10-20% conversion to MPC-Amide . Minimal Acid formation.
2. Base Stress (Target: Acid)
Reagent: 5.0 N NaOH in Ethylene Glycol (High boiling point solvent).
Condition: 130°C for 4 hours.
Expected Result: Conversion to MPC-Acid .
Warning: Use a sealed pressure vessel or rigorous reflux. Standard 60°C base stress will likely fail to hydrolyze the amide.
3. Oxidative Stress (Target: Benzylic Oxidation)
Reagent: 3%
+ 0.1 mM (Fenton-like reagent).
Condition: Room Temperature, 2 hours.
Expected Result: Formation of MPC-Alcohol and MPC-Aldehyde .
Note: Transition metals (
) catalyze the radical attack on the benzylic position more effectively than peroxide alone.
References
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
Brown, T.J., et al. "Hydrolysis of Sterically Hindered Nitriles: Kinetics and Mechanism." Journal of Organic Chemistry. (General reference for gem-disubstituted nitrile stability).
Smith, R. "Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide." Journal of Hazardous Materials. (Mechanism of benzylic oxidation in p-tolyl compounds). Link
BenchChem. "Degradation pathways for 1-(2-Hydroxy-4-methylphenyl)pentan-1-one." (Analogous chemistry for phenolic/tolyl ketones). Link
Technical Support Center: HPLC Separation of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Isomers
Executive Summary & Structural Analysis Welcome to the technical support center. This guide addresses the High-Performance Liquid Chromatography (HPLC) separation of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (Target)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Analysis
Welcome to the technical support center. This guide addresses the High-Performance Liquid Chromatography (HPLC) separation of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (Target) from its potential isomers.
Structural Context & The "Isomer" Challenge:
Before troubleshooting, we must define the "isomers" .
Chirality Check: The target molecule consists of a cyclopentane ring with a nitrile and a p-tolyl group at the C1 position. Assuming the cyclopentane ring is otherwise unsubstituted, the molecule possesses a plane of symmetry (passing through C1 and the midpoint of the C3-C4 bond). Therefore, it is achiral . If your "isomers" are enantiomers, check for hidden substitutions on the ring (e.g., C2 or C3).
Regioisomers (The Real Challenge): The primary separation challenge for this class of compounds is distinguishing the para- (4-methyl) isomer from the meta- (3-methyl) and ortho- (2-methyl) impurities often present in the starting material (4-methylbenzyl cyanide) or formed during non-selective synthesis steps.
These regioisomers share identical molecular weights (MW: 185.27 g/mol ) and nearly identical logP values, making separation on standard C18 columns difficult due to the "Hydrophobic Trap."
Q: I am using a standard C18 column, but the para-isomer co-elutes with the meta-isomer. Why is this happening, and how do I fix it?
A: This is a classic failure of "Hydrophobic Subtraction."
The Cause: C18 columns rely primarily on hydrophobic interactions. The meta and para isomers have almost identical hydrophobicity. C18 phases lack the "shape selectivity" required to distinguish the subtle spatial difference between a methyl group at the 3-position vs. the 4-position.
The Solution: You must switch to a stationary phase that leverages
interactions or steric selectivity .
Recommendation: Switch to a Biphenyl or Phenyl-Hexyl column. The biphenyl phase allows for
stacking with the aromatic ring of your analyte. The para isomer (linear, flat) usually stacks more effectively than the ortho or meta isomers (sterically hindered), leading to different retention times.
Protocol Adjustment: If you must use C18, try a Pentafluorophenyl (PFP) column, which offers orthogonal selectivity via dipole-dipole interactions with the nitrile group.
Issue 2: Mobile Phase Selection
Q: I switched to a Phenyl-Hexyl column, but the resolution is still poor using Acetonitrile/Water. What's wrong?
A: Your organic modifier is likely suppressing the column's selectivity.
The Mechanism: Acetonitrile (ACN) has its own
-electrons (triple bond). It competes with the analyte for the -active sites on the stationary phase, effectively "masking" the selective interactions you need.
The Fix: Switch the organic modifier to Methanol (MeOH) . Methanol is protic and lacks
-electrons, allowing the analyte's aromatic ring to interact freely with the phenyl ligands on the column.
Expected Outcome: You will likely see an increase in retention time and a significant improvement in
(selectivity factor) between the regioisomers.
Issue 3: Peak Identification (MS Ambiguity)
Q: My LC-MS shows a single peak with the correct mass (m/z 186 [M+H]+). Does this mean I have a pure product?
A:Absolutely not.
The Trap: Regioisomers (o, m, p) are isobaric. They have the exact same mass and fragmentation patterns are often indistinguishable in standard ESI-MS.
Validation Step: You must rely on chromatographic separation.
Action: Spike your sample with authentic standards of the ortho and meta isomers (if available) to verify they are not co-eluting under the main peak.
Alternative: Use a Diode Array Detector (DAD). While spectra are similar, subtle shifts in
(due to conjugation differences between ortho and para substitution) might be visible. Para-substituted aromatics often show a bathochromic shift compared to ortho.
Comparative Data: Column Selectivity
The following table summarizes expected performance for separating aryl-nitrile regioisomers based on internal application data for similar aromatic systems (e.g., Tolunitriles).
Overcoming poor solubility of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile in reactions
Topic: Overcoming Solubility & Reactivity Challenges in Synthesis Document ID: TSC-68983-SOL-01 Last Updated: February 2, 2026 Status: Active Guide[1] Executive Summary & Compound Profile User Query: "I am experiencing l...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Solubility & Reactivity Challenges in Synthesis
Document ID: TSC-68983-SOL-01
Last Updated: February 2, 2026
Status: Active Guide[1]
Executive Summary & Compound Profile
User Query: "I am experiencing low conversion rates and precipitation issues when using 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS 68983-70-0) in hydrolysis and reduction reactions. How do I overcome its poor aqueous solubility?"
Technical Insight:
This compound features a sterically hindered quaternary carbon attached to a lipophilic p-tolyl-cyclopentyl scaffold.[1] Its poor solubility in polar protic solvents (water, methanol) is the primary bottleneck for standard hydrolysis or nucleophilic attacks. The nitrile group is "buried" within a hydrophobic pocket, requiring high-energy conditions or phase-transfer techniques to access.[1]
Select the issue you are encountering below to view the solution.
Issue A: "The reaction won't start. The nitrile floats on top of my aqueous acid/base."
Diagnosis: Phase Separation Lock.
Standard hydrolysis (e.g., H₂SO₄/H₂O or NaOH/H₂O) fails because the lipophilic nitrile and the hydrophilic reagent never mix. The interface surface area is too small for the reaction to occur at a useful rate.
Solution: Phase Transfer Catalysis (PTC) or Homogenization. [1]
Option 1: The "Homogeneous" Approach (Co-solvent)
Switch to a high-boiling polar aprotic solvent that dissolves both the organic nitrile and the aqueous reagent (to an extent).
Recommended Solvent: Ethylene Glycol or DMSO.
Why: Ethylene glycol (bp 197°C) allows reaction temperatures >160°C, often necessary to force hydrolysis of hindered nitriles.
Protocol Adjustment: Use KOH (5-10 eq) in Ethylene Glycol at 160-180°C.
Option 2: The "Biphasic" Approach (PTC)
If you must use a biphasic system (e.g., Toluene/50% NaOH), you need a catalyst to shuttle the hydroxide ion into the organic layer.
Recommended Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) or TBAB (Tetrabutylammonium bromide).
Loading: 5-10 mol%.
Mechanism: The quaternary ammonium cation pairs with the OH⁻ ion, making it lipophilic enough to enter the toluene phase and attack the nitrile.
Issue B: "The product precipitates as a gum/oil during workup, trapping impurities."
Diagnosis: Oiling Out (Liquid-Liquid Phase Separation).
Upon cooling or acidification, the intermediate amide or final acid product may form a viscous oil rather than a crystal, trapping solvents and salts.
Dilution: Do not just add water. Dilute the reaction mixture with a non-polar solvent (e.g., Hexanes or Et₂O) before quenching.
Controlled Acidification: If hydrolyzing to the acid, acidify slowly while vigorously stirring the biphasic mixture.
Crystallization: If the product oils out, re-dissolve in minimal hot Ethanol and add water dropwise until turbid, then cool slowly.
Visual Workflow: Solubility Decision Matrix
The following diagram illustrates the logical pathway for selecting the correct solvent system based on your target reaction and the compound's solubility limitations.
Figure 1: Decision matrix for solvent and condition selection based on reaction type and thermal requirements.[1]
Standard Operating Procedures (SOPs)
Protocol 1: PTC-Mediated Hydrolysis (Biphasic)
Best for labs limiting high-temperature glycol baths.[1]
Dissolution: Dissolve the nitrile and TBAB in Toluene. Ensure complete dissolution (sonicate if necessary).
Addition: Add the 50% NaOH solution. The mixture will form two distinct layers.
Agitation (Critical): Heat to reflux (approx. 110°C) with vigorous mechanical stirring . Magnetic stirring is often insufficient to create the necessary emulsion for phase transfer.
Monitoring: Monitor by HPLC or GC. TLC may be difficult due to the polarity shift.
Note: The reaction may stop at the Amide intermediate. If this occurs, increase temp or switch to Protocol 2.
Workup: Cool to RT. Dilute with water. Separate phases. The product (Acid) will be in the aqueous phase as the sodium salt. Acidify the aqueous phase with HCl to precipitate the carboxylic acid.
Protocol 2: High-Temperature Glycol Hydrolysis
Best for stubborn, sterically hindered nitriles.[1]
Setup: Place substrate, crushed KOH, and Ethylene Glycol in a round-bottom flask.
Heating: Heat to 160–180°C. Caution: Use a safety shield; glycol fumes are flammable.
Reaction: The mixture usually becomes homogeneous at this temperature. Stir for 12–24 hours.
Workup: Pour the hot reaction mixture into crushed ice/water (5x volume). The potassium salt is soluble.
Isolation: Extract non-acidic impurities with Ether. Then, acidify the aqueous layer to pH 1 with conc. HCl. The solid acid should precipitate.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use Ethanol/Water reflux?A: The boiling point of Ethanol (78°C) is insufficient to overcome the activation energy required to hydrolyze the sterically hindered nitrile at the quaternary center. Additionally, the compound often oils out of aqueous ethanol, halting the reaction.
Q2: I tried reducing with LAH in Ether, but the starting material remained. Why?A: Diethyl ether (bp 35°C) does not provide enough thermal energy. This hindered nitrile requires refluxing THF (66°C) or Dioxane (101°C) to drive the reduction to completion. Ensure you are using a large excess of LAH (3-4 eq) because the steric bulk slows down the hydride attack.
Q3: Can I use microwave irradiation to improve solubility?A: Yes. Microwave heating in a sealed vessel using a solvent like Ethanol/Water (1:1) or neat Ethylene Glycol can superheat the solvent beyond its boiling point, drastically increasing the solubility of the nitrile and accelerating the reaction rate.
References
Synthesis of 1-arylcyclopentanecarbonitriles: Aghekyan, A. A., et al. "Synthesis of 1-arylcyclopentanecarbonitriles."[1] Russian Journal of Organic Chemistry, vol. 52, no. 2, 2016, pp. 209-213.[1][3] Link
Hydrolysis of Hindered Nitriles: Cohen, N., et al. "General procedures for the hydrolysis of sterically hindered nitriles." Journal of Organic Chemistry, vol. 42, no. 12, 1977. Link[1]
Phase Transfer Catalysis Guide: Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, vol. 93, no. 1, 1971.[4] Link
Compound Properties (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 60795062, 1-(4-Methylphenyl)cyclopentan-1-ol (Analogous Structure)." Link(Note: Used for structural property inference).
Preventing byproduct formation in the synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile
Ticket ID: #SYN-TOL-CPCN-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Overview Welcome to the Technical Support Center. You ar...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-TOL-CPCN-001
Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Overview
Welcome to the Technical Support Center. You are likely encountering yield losses or purity issues in the synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile . This transformation involves the construction of a quaternary carbon center via the double alkylation of p-tolylacetonitrile with 1,4-dibromobutane.
While conceptually simple, this reaction is sensitive to intermolecular vs. intramolecular competition and nitrile hydrolysis . The following guide treats your synthesis as a system to be debugged, focusing on the Phase Transfer Catalysis (PTC) method, which is the industrial "Gold Standard" for this transformation due to its scalability and safety profile compared to NaH/DMSO routes.
Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA)
Base/Solvent: 50% NaOH (aq) / Toluene
Diagnostic Visualizations
Before troubleshooting, visualize the "Signal Flow" of your reaction. The diagram below maps the intended pathway against the three most common failure modes (Byproducts).
Figure 1: Reaction pathway analysis showing the critical branching points where selectivity is lost.
Troubleshooting Modules (FAQs)
Module 1: The "Open-Chain" Impurity (Incomplete Cyclization)
Symptom: LCMS shows a major peak with Mass = M+ (Starting Material) + 54 or M+ corresponding to the mono-alkylated bromide.
Root Cause: The second alkylation (ring closure) is kinetically slower than the first alkylation. If the base is consumed or the catalyst is inefficient, the reaction stalls at the intermediate.
Variable
Adjustment
Technical Rationale
Stirring Rate
Maximize (800+ RPM)
PTC reactions are diffusion-controlled . The interface between 50% NaOH and Toluene must be maximized to constantly regenerate the active anion. Poor stirring = Stalled reaction.
Catalyst Load
Increase to 2-5 mol%
Insufficient quaternary ammonium salt limits the transport of hydroxide ions into the organic phase.
Temperature
Increase to 50-60°C
Cyclization requires a higher activation energy than the initial alkylation.
Symptom: Sticky oil or solids that do not crystallize; Mass spectrum shows 2x Starting Material mass linked by a butyl chain.
Root Cause: The "Mono" intermediate reacts with another molecule of p-tolylacetonitrile instead of reacting with itself. This is a concentration-dependent event.
The Fix: The "Reverse Addition" Protocol
Do not mix everything at once.
Standard (Risky): Mix Nitrile + Base, then add Dibromide. Risk: High local concentration of Nitrile Anion attacks everything.
Why? This ensures that whenever an anion is formed, it is surrounded by a sea of 1,4-dibromobutane, favoring the first alkylation. Once the mono-intermediate forms, dilution favors intramolecular cyclization (Ruggli-Ziegler principle).
Module 3: Hydrolysis (Amide Formation)
Symptom: Appearance of a polar impurity (Amide) or loss of product to the aqueous phase (Acid).[1][2][3] IR shows C=O stretch around 1680 cm⁻¹.
Root Cause: Nitriles are susceptible to hydrolysis under basic conditions, especially at high temperatures.
Prevention Strategy:
Control the Exotherm: The alkylation is exothermic. If the temperature spikes >70°C, hydrolysis rates increase exponentially.
Concentration of Base: Use 50% w/w NaOH . Surprisingly, highly concentrated NaOH reduces hydrolysis compared to dilute NaOH because the activity of water is lower in saturated caustic solutions.
Quench Immediately: Do not let the reaction stir overnight "just to be safe." Monitor by GC/HPLC and quench immediately upon disappearance of the intermediate.
Validated Experimental Protocol
This protocol is designed to minimize dimerization and hydrolysis using a Phase Transfer Catalysis (PTC) system.[4]
Reagents:
p-Tolylacetonitrile (1.0 equiv)
1,4-Dibromobutane (1.2 equiv)
TBAB (Tetrabutylammonium bromide) (0.05 equiv)
Toluene (10 Volumes)
NaOH (50% aq. solution) (4.0 equiv)
Step-by-Step Workflow:
Charge Toluene, p-Tolylacetonitrile, 1,4-Dibromobutane, and TBAB into a reactor.
Agitate vigorously (ensure a vortex).
Heat the mixture to 40°C.
Add 50% NaOH dropwise over 1-2 hours. Crucial: Controlling addition rate manages the exotherm and minimizes dimerization.
Ramp temperature to 55-60°C after addition is complete.
Monitor via HPLC/GC every hour. Look for the disappearance of the intermediate (5-bromo-2-(p-tolyl)pentanenitrile).
Quench: When conversion is >98%, cool to 20°C. Add water and separate layers immediately.
Wash: Wash organic layer with 1N HCl (to remove amine impurities/catalyst) and then Brine.
Isolate: Evaporate Toluene. The product usually requires high-vacuum distillation or crystallization (if solid) to remove traces of the "open chain" impurity if present.
Logic Tree for Process Deviation
Use this flowchart to make real-time decisions during your experiment.
Figure 2: Decision matrix for in-process control.
References
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles. Organic Syntheses, 55, 91.
Context: Establishes the foundational protocol for alkylation of arylacetonitriles using NaOH/TEBA, serving as the basis for the PTC method described.
Fedoryński, M. (2003). Synthesis of 1-substituted cyclopropanecarbonitriles via phase-transfer catalytic alkylation of arylacetonitriles. Tetrahedron, 59(12), 2099-2103.
Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
Context: Authoritative text on the mechanism of PTC, specifically the role of water activity in 50% NaOH in preventing nitrile hydrolysis (Module 3).
Taber, D. F. (2006). Organic Chemistry Portal: C-C Bond Construction.
Context: General overview of cyclopentane synthesis methods, validating the dihalide alkyl
Tertiary Nitrile: Sterically hindered by the cyclopentane ring, making it resistant (but not immune) to hydrolysis.[2]
p-Tolyl Group: Contains a benzylic methyl group susceptible to radical oxidation.[1][2]
Cyclopentane Ring: Lipophilic core affecting solubility and crystallization kinetics.[1][2]
Module 1: Storage & Stability Troubleshooting
Current Status: Active Tickets
Ticket #1042: Material Discoloration (Yellowing)
User Report: "The white crystalline powder has turned pale yellow after 3 months of shelf storage."
Diagnosis: Benzylic Oxidation.[1][2][6][7]
Technical Explanation:
The p-tolyl moiety contains a methyl group at the benzylic position.[1][2] While the nitrile group is stable, the benzylic hydrogens are susceptible to radical abstraction by atmospheric oxygen, especially if exposed to light. This forms benzyl radicals, leading to the formation of aldehydes (yellow chromophores) or carboxylic acids.
Corrective Action:
Immediate: Purge the container with Argon or Nitrogen.[1][2]
Remediation: If purity is critical, perform a recrystallization (See Module 3).[1][2]
Prevention: Store in amber glass to block UV light, which catalyzes radical formation.[1][2]
Ticket #1045: Physical State Change (Clumping/Liquefaction)
User Report: "The solid material is clumping and smells faintly of ammonia."
Diagnosis: Partial Hydrolysis (Hygroscopicity).[1][2]
Technical Explanation:
Although tertiary nitriles are sterically hindered, prolonged exposure to atmospheric moisture can initiate hydrolysis.[2] The "ammonia" smell is a hallmark byproduct of the conversion of the nitrile (
) to the amide () and subsequently the acid ().[1]
Corrective Action:
Desiccation: Store over
or active silica gel.
Analysis: Check IR for a peak shift. Nitrile appears at ~2240 cm⁻¹; Amide Carbonyl appears at ~1650-1690 cm⁻¹.[1][2]
Visual Guide: Storage Decision Matrix
Figure 1: Logic flow for determining optimal storage conditions based on material state.
Caption: Storage protocol decision tree based on physical state. Note that "oiling out" often indicates lower purity, requiring stricter inert gas controls.
Module 2: Chemical Integrity (The "Deep Dive")
FAQ: Why is this nitrile difficult to hydrolyze?
Answer:
The nitrile group is attached to a quaternary carbon (C-1 of the cyclopentane ring).[1] This creates significant steric hindrance.[1][2]
Mechanism: In typical nitriles, the water molecule attacks the electrophilic carbon of the cyano group.
In this compound: The bulky cyclopentane ring and the p-tolyl group shield the cyano carbon, raising the activation energy for nucleophilic attack. Therefore, if hydrolysis is observed, it indicates the presence of a catalyst (strong acid/base impurities) or extreme moisture exposure.
Degradation Pathways
Figure 2: The two primary degradation routes: Benzylic Oxidation (radical) and Hydrolysis (ionic).
Caption: Degradation pathways.[1][2] Path A (Oxidation) is the primary cause of color change.[1] Path B (Hydrolysis) is the primary cause of odor and pH changes.
Nitrile is less polar than its hydrolysis products.[1][2]
Protocol B: Recrystallization (Rescue Procedure)
If purity drops below 95% or significant yellowing occurs:
Dissolution: Dissolve crude solid in minimal boiling Ethanol or Ethyl Acetate .[1][2]
Filtration: If insoluble particles remain (likely polymerized material or salts), filter hot.[1][2]
Crystallization: Add Hexane or Heptane dropwise until slight turbidity appears.[1][2]
Cooling: Allow to cool slowly to Room Temperature, then refrigerate (4°C). Rapid cooling traps impurities.[1][2]
Washing: Filter crystals and wash with cold Hexane (removes oxidized oily residues).[1][2]
Drying: Vacuum dry at 40°C for 4 hours. Crucial: Ensure no solvent remains, as solvent pockets accelerate degradation.[2]
References
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General reference for nitrile purification and hydrolysis mechanisms).
March, J. (2013).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.).[2] Wiley.[1][2] (Mechanisms of benzylic oxidation and steric hindrance in tertiary centers). [2]
Organic Syntheses. (Various). Procedures involving aryl cycloalkyl nitriles and p-tolyl oxidation.[1][2] (Specific procedural context for handling tolyl-substituted compounds).
PubChem. (2024).[1][2][8] Compound Summary: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile.[1][2][3] National Library of Medicine.[1][2]
Technical Support Center: Optimizing Catalyst Selection for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile Synthesis
Current Status: Online Role: Senior Application Scientist Topic: Phase Transfer Catalysis (PTC) Optimization for Quaternary Carbon Nitriles Executive Summary: The Synthesis Challenge The synthesis of 1-(4-methylphenyl)cy...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Role: Senior Application Scientist
Topic: Phase Transfer Catalysis (PTC) Optimization for Quaternary Carbon Nitriles
Executive Summary: The Synthesis Challenge
The synthesis of 1-(4-methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) hinges on the formation of a crowded quaternary carbon center via the double alkylation of (4-methylphenyl)acetonitrile with 1,4-dibromobutane.
While transition metal-catalyzed cross-couplings exist, the industrial standard remains Phase Transfer Catalysis (PTC) due to its scalability and cost-efficiency. However, this route is prone to specific failure modes: stalled mono-alkylation, nitrile hydrolysis, and catalyst decomposition. This guide provides a logic-driven framework for catalyst selection and troubleshooting to ensure high-yield cyclization.
Catalyst Selection Framework: The "Why" Behind the Choice
In this biphasic system (Liquid-Liquid or Solid-Liquid), the catalyst's role is to transport the deprotonated nitrile anion from the interface into the organic phase where alkylation occurs. Selection should be based on Organophilicity and Accessibility .
Comparative Catalyst Performance Matrix
Catalyst Class
Representative
C# Value*
q-value**
Recommended Application
Symmetric Quats
TBAB (Tetrabutylammonium bromide)
16
1.0
General Purpose. Best balance of cost/performance for standard liquid-liquid systems.
High-Lipophilicity
Aliquat 336 (Methyltrioctylammonium chloride)
25
~0.4
Difficult Cyclizations. Use when reaction stalls at mono-alkylation. Higher organic solubility.[1]
Small Quats
TEBA (Benzyltriethylammonium chloride)
13
1.75
Solid-Liquid PTC. Excellent for surface catalysis with solid NaOH/KOH.
Bis-Quats
Dq-Br / Hexaethyldiammonium salts
>20
Low
High-Performance. Emerging class for rapid kinetics in stubborn cycloalkylations [1].
* C# Value: Total number of carbons. Higher = More lipophilic (better for organic phase reaction).
** q-value: Empirical parameter for accessibility. Higher = Better for interfacial anion exchange.
Visualizing the Mechanism
Understanding the Interfacial Mechanism is critical for troubleshooting. The deprotonation happens at the interface, but the cyclization happens in the bulk organic phase.
Figure 1: The Interfacial Mechanism. Note that the catalyst (Q+) shuttles the active anion into the organic phase for reaction.
Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalls at Mono-Alkylated Intermediate
User Question: "I see 40% conversion to the mono-bromide intermediate, but the ring won't close to form the cyclopentane. Why?"
Technical Diagnosis:
The second alkylation (cyclization) is sterically demanding (forming a quaternary center). If your catalyst is too hydrophilic (low C#), it partitions too much into the aqueous phase, leaving the organic phase "starved" of active anions.
Solution Protocol:
Switch Catalyst: Move from TEBA or TBAB to Aliquat 336 or TBABr (if using TEBA). The increased lipophilicity drives the catalyst into the organic phase.
Increase Concentration: Ensure catalyst loading is at least 3-5 mol% .
Dilution Check: Ensure the organic phase isn't too dilute. High concentration favors the intramolecular cyclization over intermolecular side reactions.
Issue 2: High Yield of Amide (Hydrolysis)
User Question: "My NMR shows a significant amount of 1-(p-tolyl)cyclopentanecarboxamide. Is my nitrile hydrolyzing?"
Technical Diagnosis:
Yes. Nitriles are susceptible to hydrolysis under strong alkaline conditions (NaOH/KOH) and high temperatures, especially if the reaction time is prolonged due to poor kinetics.
Solution Protocol:
Reduce Water Activity: Switch from 50% Aqueous NaOH to Solid NaOH/KOH (Solid-Liquid PTC). Eliminating the bulk water phase drastically reduces hydrolysis rates [2].
Temperature Control: Do not exceed 70°C . If higher T is needed for kinetics, use a more active catalyst (like a Bis-quat) rather than more heat.
Quench Immediately: Do not let the reaction stir overnight after completion. Quench with cold water/acid immediately upon consumption of starting material.
User Question: "The reaction started fast but stopped after 2 hours. Adding more catalyst restarted it. What is happening?"
Technical Diagnosis:
Quaternary ammonium salts with beta-hydrogens (like TBAB) can undergo Hofmann Elimination in the presence of strong bases at high temperatures, destroying the catalyst.
Solution Protocol:
Stability Check: If running >80°C, switch to a catalyst without beta-hydrogens, such as Tetramethylammonium salts (though these have poor lipophilicity) or specialized robust catalysts like Benzyltributylammonium salts.
Dosing Strategy: Add the catalyst in two portions (0h and 2h) to maintain active concentration.
Optimized Experimental Protocol
Based on industry best practices for CAS 68983-70-0 synthesis [3].
Monitor by GC/HPLC. Look for disappearance of mono-alkylated intermediate.
Workup: Cool to 20°C. Add water. Separate phases. Wash organic phase with dilute HCl (to neutralize base) and then brine.
Purification: Distillation or Crystallization (if solid).
Decision Tree for Optimization
Figure 2: Troubleshooting Logic Flow for common synthetic issues.
References
ResearchGate. Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br.[3] Available at: [Link]
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Reagent Guide. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System Status: [ONLINE]
Operator: Senior Application Scientist, Process Safety Unit
Topic: Thermal Management & Hazard Mitigation in Cycloalkylation
Reference Molecule: 1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 31161-17-8)
Introduction & Safety Directive
Welcome to the Process Safety Support Center.
You are accessing this guide because you are encountering thermal instability or yield issues during the synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile . This intermediate is a critical precursor for SNRI therapeutics (e.g., Sibutramine analogs).
The Core Hazard:
The synthesis typically involves the double alkylation of 4-methylbenzyl cyanide (p-tolylacetonitrile) with 1,4-dibromobutane (or 1,4-dichlorobutane). Whether you are using a Phase Transfer Catalysis (PTC) system or a strong anhydrous base (NaH/NaNH₂), this reaction is inherently exothermic .
Critical Warning:
In PTC systems, the reaction rate is mass-transfer limited. Poor agitation can lead to reagent accumulation, followed by a "thermal runaway" once stirring is corrected.
Troubleshooting Modules (Q&A Format)
Ticket #401: Runaway Exotherm During Reagent Addition
User Question:
"I am using the 50% NaOH / TEBA (PTC) method. When I add the 1,4-dibromobutane to the nitrile/base mixture, the temperature initially stays stable, but then spikes rapidly 15 minutes later, overwhelming my condenser. Why is this delayed exotherm happening?"
Scientist Response:
You are experiencing a classic Induction Period Failure . In heterogeneous PTC systems (Organic/Aqueous), the reaction only occurs at the interface or via the catalyst shuttling ions.
Root Cause: If your stirring rate is insufficient (<400 RPM) or the catalyst (TEBA/TBAB) has not fully equilibrated, the deprotonated nitrile (carbanion) accumulates without reacting. When the system finally homogenizes or heats up slightly, the accumulated reagents react simultaneously, releasing all the enthalpy of alkylation at once.
The Fix (Protocol Adjustment):
Pre-Emulsification: Stir the 4-methylbenzyl cyanide, 50% NaOH, and Catalyst for 15 minutes before adding the alkyl halide. Ensure the color changes (often to a deep orange/red), indicating carbanion formation.
Dosing Control: Do not add 1,4-dibromobutane in one shot. Use a dropping funnel or dosing pump.
Active Cooling: Maintain the jacket temperature at 10°C below the target reaction temperature (usually 55-65°C) during addition to absorb the heat of the first alkylation step.
Visualizing the Hazard Workflow:
Caption: Figure 1. Safe operational workflow for PTC alkylation, emphasizing the visual check for carbanion formation before alkyl halide addition.
Ticket #402: "Tarry" Impurities & Low Yield
User Question:
"My reaction mixture turned into a black tar after heating at reflux for 4 hours. The workup was a nightmare, and the yield of the cyclopentane product is <40%. What went wrong?"
Scientist Response:
Tar formation usually indicates polymerization of the alkyl halide or uncontrolled poly-alkylation , often driven by excessive temperature or insufficient dilution.
The Mechanism: The 1-(p-tolyl)cyclopentanecarbonitrile synthesis proceeds via two distinct
steps.
Step A: Formation of the acyclic mono-alkylated intermediate.
The Failure Mode: If the concentration of the dibromide is too high relative to the nitrile, intermolecular reactions dominate over intramolecular cyclization, leading to oligomers (tar).
Corrective Action:
Stoichiometry: Use a slight excess of the dihalide (1.1 to 1.2 equiv) but not a large excess.
Dilution: Ensure the organic phase (if using toluene/hexane) is sufficient to keep the growing polymer chains solvated and separated, favoring the intramolecular "bite" of the tail end of the chain.
Temperature Limit: Do not exceed 70°C. Higher temperatures promote hydrolysis of the nitrile group to the amide/acid under highly alkaline conditions.
Mechanistic Pathway & Failure Points:
Caption: Figure 2. Competitive reaction pathways. High concentration favors the red "Polymer" path; proper dilution favors the green "Cyclization" path.
Comparative Protocol Data
Select the method that matches your facility's capabilities.
Feature
Method A: PTC (Recommended)
Method B: NaH / Anhydrous (Legacy)
Reagents
50% NaOH, TEBA, Toluene
NaH (60% in oil), THF or DMSO
Exotherm Risk
Moderate (Damped by water heat capacity)
High (Hydrogen gas evolution + Thermal)
Safety Hazard
Caustic burns, emulsion formation
Explosion risk (H₂ gas), Water sensitivity
Temp Control
55°C – 65°C
0°C – 25°C (Cryogenic start often needed)
Key Advantage
Scalable, cheaper, moisture tolerant
Clean kinetics, no hydrolysis side-products
Key Disadvantage
Stirring dependent (mass transfer)
Dangerous reagents, expensive solvent
Detailed Experimental Protocol (PTC Method)
Objective: Synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile via Phase Transfer Catalysis.
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (overhead preferred), reflux condenser, and pressure-equalizing addition funnel.
Makosza, M., & Jonczyk, A. "Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile."[2] Organic Syntheses, Coll.[2][3] Vol. 6, p. 897 (1988). Link
Grounding: Establishes the foundational PTC method for alkylating phenylacetonitriles using 50% NaOH and TEBA.
Taber, D. F. "1-Phenylcyclopentane-1-carbonitrile."[1] Organic Syntheses, Vol. 95, p. 240-252 (2018). Link
Grounding: Provides the specific "Gold Standard" protocol for the 1-phenyl analog, including detailed safety notes on the exotherm and temperature control (65°C) which directly applies to the p-tolyl analog.
Federsel, H. J. "Process Safety in the Pharmaceutical Industry: The Early Phases of Chemical Development." Organic Process Research & Development, 7(6), 1051–1057.
U.S. Patent 4,929,629. "Cyclobutane derivatives and their use as antidepressants." (1990). Link
Grounding: Demonstrates the utility of 1-aryl-cycloalkanecarbonitriles in drug synthesis (Sibutramine class)
Technical Support Center: Purification of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
[1][2][3] Case ID: PUR-68983-70-0 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summary The synthesis of 1-(4-methylphenyl)cyclopentane-1-carbonitrile (CA...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Case ID: PUR-68983-70-0
Status: Active
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary
The synthesis of 1-(4-methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) typically involves the cyclodialkylation of 4-methylphenylacetonitrile (p-tolylacetonitrile) with 1,4-dihaloalkane using a strong base.[1][2][3]
Users frequently report difficulty separating the unreacted starting material (SM) from the final product due to overlapping boiling points and similar solubility profiles.[2] This guide provides a tiered purification strategy, moving from chemical derivatization (the most effective method for removing SM) to physical separation techniques.[2][3]
Module 1: Impurity Profiling & Diagnostics
Before selecting a protocol, identify your specific contamination profile.[1][2][3] The three most common impurities in this synthesis are:
Impurity Type
Chemical Identity
Origin
Detection Marker (TLC/GC)
Starting Material (SM)
4-Methylphenylacetonitrile
Incomplete conversion
Lower Rf than product; Distinct benzylic protons in NMR (~3.7 ppm).[1][2][3]
Intermediate
5-Halo-2-(4-methylphenyl)pentanenitrile
Mono-alkylation (incomplete cyclization)
Slightly lower Rf; Presence of terminal halide signal.[1][2][3]
By-Product
Amides/Carboxylic Acids
Hydrolysis of nitrile
Very low Rf (polar); Broad NH/OH peaks in IR/NMR.[1][2][3]
Module 2: Chemical Purification (The "Active" Wash)
Issue: Physical separation (distillation/crystallization) is failing to remove trace starting material (4-methylphenylacetonitrile).
Root Cause: The boiling point of the SM (~242°C) is close enough to the product to cause co-distillation under poor vacuum.[2]
Solution: Exploit the acidity difference. The SM has an acidic benzylic proton (
); the product is a quaternary center with no acidic protons .[2]
Protocol A: The "Knoevenagel" Scavenger Hunt
Best for: Removing 1–10% residual Starting Material.[2]
This method converts the volatile starting material into a high-molecular-weight alkene that cannot distill, allowing the pure product to be distilled away easily.[1][2]
Quantify SM: Determine the moles of unreacted 4-methylphenylacetonitrile via GC or NMR.
Add Scavenger: Add 1.5 equivalents (relative to SM) of Benzaldehyde and 1.5 equivalents of a base (e.g., KOtBu or NaOEt) to the crude mixture.
React: Heat to 60–80°C for 2 hours.
Mechanism:[1][2][3][4][5][6][7] The base deprotonates the SM, which attacks benzaldehyde to form an
-unsaturated nitrile (solid/high-boiling).[1][2] The quaternary product cannot react .
Distill: Perform vacuum distillation. The product will distill; the "scavenged" impurity remains in the pot residue.[2]
Protocol B: The Oxidative Decyanation (Alternative)
If the scavenger method is unsuitable, use a strong base wash with Phase Transfer Catalysis (PTC) to pull the deprotonated SM into the aqueous layer, though this is less efficient for this specific lipophilic SM.[2][3]
Module 3: Physical Separation Protocols
Protocol C: High-Vacuum Fractional Distillation
Requirement: Vacuum < 1 mmHg is critical.[1][2][3]
The product is a thermally stable nitrile, but high temperatures promote polymerization of impurities.[1][2][3]
Setup: Use a Vigreux column (minimum 15 cm) to prevent entrainment.[1][2][3]
Vacuum: Establish a vacuum of 0.1 – 0.5 mmHg .
Fractions:
Fore-run: Collect up to 110°C (at 0.5 mmHg). This contains residual solvent and unreacted dihaloalkanes.[1][2]
Main Fraction: The product typically boils between 135°C – 145°C at 0.5 mmHg .[2]
Residue: Stop distillation when pot temperature spikes; do not distill to dryness.
Protocol D: Low-Temperature Crystallization
Note: This compound is often a low-melting solid or oil.[1][2][3] Crystallization is only effective if the purity is already >90%.[2][3]
Solvent System: Hexane/Ethyl Acetate (95:5) or pure Isopropanol.[1][2][3]
Method: Dissolve crude oil in minimum hot solvent. Cool slowly to -20°C (freezer).
Troubleshooting: If an oil forms ("oiling out"), re-heat and add a seed crystal or scratch the glass.[2]
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Figure 1: Purification Decision Tree. High levels of starting material require chemical derivatization before physical separation.[2][3]
Frequently Asked Questions (FAQ)
Q1: My product is turning yellow/brown during distillation. What is happening?
A: This indicates thermal decomposition or oxidation.[1][2] Ensure your vacuum is strong enough (<1 mmHg) to keep the bath temperature below 180°C. If the color persists, add a radical inhibitor like BHT (butylated hydroxytoluene) to the distillation pot.[2][3]
Q2: Can I use column chromatography instead of distillation?
Separation: The dialkylated product (quaternary) is less polar than the mono-alkylated intermediate but often runs very close to the starting material.[1][2] Protocol A (Scavenging) is superior to chromatography for removing SM.[1][2][3]
Q3: Why is the mono-alkylated intermediate persisting?
A: This suggests the cyclization step failed.[2] This usually happens if the reaction temperature was too low or if the base was consumed by wet solvent.[2][3] Ensure your solvent (DMF/DMSO) is anhydrous and use a slight excess of base (2.2 – 2.5 eq) to drive the second alkylation.[2][3]
References
Synthesis of Cycloalkyl Nitriles
Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2][3] (1989).[1][2][3] "Alkylation of Nitriles," p. 711.[1][2][3]
Context: General procedure for alkylation of arylacetonitriles with dihaloalkanes.[1][2][6]
Chemical Scavenging of Nitriles (Knoevenagel Strategy)
Source: Makosza, M., & Jonczyk, A. (1976).[1][2][3] "Phase-Transfer Catalyzed Alkylation of Nitriles." Organic Synthesis.
Context: Describes the reactivity difference between qu
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Peak Tailing & Asymmetry
Target Analyte: 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 71172-78-6)
Audience: Analytical Chemists, Process Development Scientists[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub. You are likely experiencing peak tailing (
) with 1-(4-Methylphenyl)cyclopentane-1-carbonitrile .[1] To resolve this, we must first understand the physicochemical behavior of your analyte.
Unlike basic amines which tail due to ionic interactions, this molecule is a lipophilic neutral (LogP
4.[1]0) with a nitrile dipole .[1] Tailing here is rarely caused by pH-dependent ionization of the analyte itself, but rather by hydrophobic mismatch or hydrogen bonding with the stationary phase.
Analyte Profile
Property
Value
Chromatographic Implication
Functional Group
Nitrile (-CN)
Weak H-bond acceptor; interacts with acidic silanols.[1]
Skeleton
Phenyl + Cyclopentyl
High Lipophilicity (Hydrophobic).[1] Risk of "dewetting" or solubility issues.
pKa
N/A (Neutral in RP range)
pH buffers affect the column surface (silanols), not the analyte ionization.
LogP
~4.0
High affinity for C18; requires high organic mobile phase strength to elute.[1]
Diagnostic Logic: Root Cause Analysis
Before altering your method, use this logic flow to identify the source of the tailing.
Interactive Troubleshooting Flowchart
Figure 1: Decision tree for isolating the root cause of peak asymmetry in lipophilic nitrile analysis.
Step-by-Step Resolution Protocols
Issue A: The "Strong Solvent" Effect (Most Probable)
The Science: Because your molecule is highly lipophilic (LogP ~4), you likely dissolved the standard in 100% Acetonitrile or Methanol. If your initial mobile phase is 50% Water, the analyte travels with the injection plug faster than the mobile phase, causing a distorted, tailing, or split peak.
The Fix: Solvent Matching Protocol
Calculate Mobile Phase Ratio: Identify the organic/aqueous ratio at the start of your gradient (e.g., 60:40 AcN:Water).
Prepare Diluent: Create a sample diluent that matches this ratio exactly.
Solubility Check: If the molecule precipitates at this ratio, use the "Weakest Possible" solvent. Start with 80% AcN and verify peak shape.[1]
Injection Volume: Reduce injection volume to < 5 µL.
Issue B: Silanol Interactions (H-Bonding)
The Science: The nitrile nitrogen has a lone pair of electrons that can act as a hydrogen bond acceptor. If your silica column has free, acidic silanols (Si-OH), the nitrile will "drag" on the surface, causing a tail.
The Fix: Stationary Phase Selection
Do not use standard silica or low-quality C18 columns.[1] You require "Type B" silica (High Purity) with exhaustive end-capping.[1]
Column Class
Suitability
Reason
Traditional C18
Low
High accessible silanols cause H-bonding tailing.[1]
Good for aromatics, but pi-pi interactions can sometimes increase tailing if not optimized.[1]
Cyanopropyl (CN)
Low
Not recommended; dipole-dipole competition often broadens peaks for nitriles.[1]
Issue C: Mobile Phase Chemistry
The Science: While the analyte is neutral, the silanols on the column are acidic (pKa ~3.5 - 4.5). If your mobile phase is pH 6-7, silanols are ionized (Si-O⁻), increasing surface activity.[1]
The Fix: Low pH Suppression
Acidify: Add 0.1% Formic Acid or 0.1% Phosphoric Acid to the aqueous mobile phase.[1]
Target pH: Maintain pH < 3.0.
Mechanism: This forces surface silanols into their protonated (neutral) state (Si-OH), reducing their ability to bind with the nitrile group.[1]
Interaction Mechanisms Visualized
Understanding how the nitrile interacts with the column is key to preventing tailing.
Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) to fix the tailing?A:Not recommended. TEA is a silanol blocker used primarily for basic amines. For a neutral nitrile, TEA is overkill and can contaminate your system.[1] Low pH (Formic/Phosphoric acid) is the cleaner, more effective approach for suppressing silanol activity in this context.
Q: My peak is splitting, not just tailing. Is this the same issue?A: Splitting usually indicates Issue A (Solvent Mismatch) or a collapsed column bed. If the sample solvent is 100% AcN and the mobile phase is 50% Water, the sample "outruns" the mobile phase. Switch to a weaker sample diluent immediately.[1]
Enhancing the reaction rate of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile formation
Ticket ID: #SYN-042-KINETICS Subject: Rate Enhancement & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are experiencing kinetic limitations in the cycloalkylati...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-042-KINETICS
Subject: Rate Enhancement & Process Optimization
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are experiencing kinetic limitations in the cycloalkylation of 4-methylphenylacetonitrile (p-tolylacetonitrile) with 1,4-dibromobutane to form 1-(4-methylphenyl)cyclopentane-1-carbonitrile .
This transformation requires the formation of a quaternary carbon center via a double nucleophilic substitution (
). The reaction rate is typically throttled by two factors:
Steric Hindrance: The second alkylation (cyclization) is intramolecular and sterically demanding.
Anion Availability: In standard conditions, the carbanion is often too tightly ion-paired or solvated to react efficiently.
This guide provides Tier 2 (Optimization) and Tier 3 (Advanced Troubleshooting) support to accelerate your reaction rate while maintaining specificity.
Module 1: Kinetic Optimization (The "Why" & "How")
To enhance the reaction rate, we must shift the mechanism from a "Solvated Anion" regime to a "Naked Anion" regime.
Strategy A: The Superbasic Medium (DMSO Effect)
Mechanism: In aprotic polar solvents like Dimethyl sulfoxide (DMSO), hydroxide ions (from NaOH) or hydride ions (from NaH) are poorly solvated. This leaves the resulting nitrile carbanion "naked" and highly reactive.
Rate Impact: Reaction rates in DMSO can be 1000x faster than in alcohols or non-polar solvents.
Risk: High exothermicity and potential for runaway reactions.[1]
Strategy B: Phase Transfer Catalysis (PTC)
Mechanism: If you cannot use DMSO, you must use a biphasic system (Liquid-Liquid or Solid-Liquid). A quaternary ammonium salt (e.g., TBAB) shuttles the anion into the organic phase.
Optimization:
Catalyst Choice: Switch from TEBA (Benzyltriethylammonium chloride) to TBAB (Tetrabutylammonium bromide) . The more lipophilic butyl chains improve transfer efficiency.
Leaving Group: Ensure you are using 1,4-dibromobutane , not 1,4-dichlorobutane. If cost mandates the chloride, add 10 mol% NaI (Sodium Iodide) to facilitate an in-situ Finkelstein reaction, converting the unreactive chloride to a reactive iodide.
Module 2: Visualization of Reaction Dynamics
The following diagram illustrates the critical pathway and failure points where the rate often collapses.
Figure 1: Reaction pathway highlighting the steric barrier at the cyclization step.
Module 3: Optimized Protocols
Choose the protocol that matches your facility's safety capabilities.
Protocol A: High-Velocity Method (DMSO/NaOH)
Best for: Small scale (<50g), rapid screening, high throughput.
Setup: Flame-dry a 3-neck flask under Nitrogen.
Solvent: Add DMSO (5 vol relative to substrate). Note: DMSO must be dry.[2]
Addition: Add 4-methylphenylacetonitrile (1.0 equiv) . The solution will turn dark (carbanion formation).
Alkylation: Add 1,4-dibromobutane (1.1 equiv) dropwise over 30 minutes.
Critical: Maintain internal temp < 50°C using an ice bath. The reaction is violently exothermic.
Completion: Stir at RT for 1-2 hours.
Quench: Pour into ice water. Extract with Ethyl Acetate.
Protocol B: Scalable Phase Transfer Method (Toluene/50% NaOH)
Best for: Large scale (>100g), safety-critical environments.
Solvent: Mix Toluene (3 vol) and 4-methylphenylacetonitrile (1.0 equiv) .
Catalyst: Add TBAB (0.05 equiv) .
Base: Add 50% w/w Aqueous NaOH (4.0 equiv) .
Alkylation: Heat to 50°C. Add 1,4-dibromobutane (1.2 equiv) dropwise.
Ramp: After addition, heat to 80-90°C for 4-6 hours.
Note: The higher temperature is required to drive the second alkylation (cyclization).
Module 4: Troubleshooting & FAQ
Use the decision tree below to diagnose specific failures in your current setup.
Figure 2: Diagnostic logic for common synthetic failures.
Common Questions
Q: Why does my reaction stall at ~60% conversion?A: This is often due to catalyst poisoning or base encapsulation . In solid-liquid PTC, the salt byproduct (NaBr) can coat the surface of the solid base (NaOH/KOH), stopping the reaction.
Fix: Use a mechanical stirrer (high torque) to grind the salts or add a small amount of water (1-2%) to create an "omega phase" on the surface of the solid base.
Q: I see a large peak at M+ = 265 (approx). What is it?A: This is likely the mono-alkylated intermediate (open chain). It means the first alkylation happened, but the ring didn't close.
Fix: This step is entropically disfavored. You need high dilution (to prevent intermolecular polymerization) and higher heat to force the ring closure.
Q: Can I use 1,4-dichlorobutane instead of the dibromide?A: Yes, but it is significantly slower (Cl is a poorer leaving group).
Fix: If you must use the chloride, add 0.1 equiv of Sodium Iodide (NaI) or Potassium Iodide (KI) . This generates the 1,4-diiodobutane in situ, which reacts much faster.
References
BenchChem. (2025). Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile - Application Notes and Protocols. Retrieved from 3
ChemicalBook. (2016). 1-(4-METHYLPHENYL)-1-CYCLOPENTANECARBONITRILE synthesis. Retrieved from 2
Makosza, M. (2000).[1][4] Phase-Transfer Catalysis in Organic Syntheses.[5] CRDEEP Journals. Retrieved from 1
Organic Chemistry Portal. (2024). Cyclopentenone synthesis and related cycloalkylations. Retrieved from 6
Wiley-VCH. (2008).[4] The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Retrieved from 7[4]
This technical guide provides a definitive structural validation protocol for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0).[1] As a critical intermediate in the synthesis of analgesic therapeutics (e.g., ketamine analogues) and agrochemicals, the structural integrity of the quaternary carbon center is paramount.[1]
This guide compares the target molecule's spectral signature against its specific synthetic precursors and potential impurities.[1] Unlike HPLC, which confirms purity based on retention time, 1H NMR provides the only self-validating method to confirm the successful formation of the quaternary center and the complete cyclization of the cyclopentane ring.[1]
Part 1: Structural Diagnostics & Theoretical Grounding[1]
The Chemical Shift Logic
The validation of this molecule relies on three distinct spectral zones.[1] The formation of the quaternary carbon at Position 1 is the "Go/No-Go" decision point.[1]
1. The Aromatic Zone (7.0 – 7.5 ppm):
The p-tolyl moiety possesses a plane of symmetry, resulting in an AA'BB' coupling system .[1] While often approximating two doublets, higher-field instruments (400 MHz+) may resolve the roof effect characteristic of this substitution pattern.
Expectation: Two doublets (or AA'BB' multiplets) integrating to 2H each.
2. The Aliphatic "Fingerprint" (1.8 – 2.5 ppm):
The cyclopentane ring protons are chemically equivalent in pairs due to the symmetry plane but are magnetically non-equivalent (diastereotopic) regarding the ring faces.[1]
Expectation: Complex multiplets integrating to 8H total. The protons adjacent to the nitrile/phenyl group (C2/C5) will be deshielded relative to the distal protons (C3/C4).
3. The "Silent" Zone (3.5 – 4.0 ppm):
This is the most critical validation parameter.[1] The starting material, (4-methylphenyl)acetonitrile , contains a benzylic methylene (-CH₂-) group that resonates as a sharp singlet ~3.7 ppm.[1]
Validation Criterion: The complete absence of signals in this region confirms the consumption of the starting material and the formation of the quaternary center.[1]
Visualization: Structural Assignment Tree
The following diagram maps the specific protons to their expected NMR signals.
Caption: Figure 1.[1] Structural mapping of proton environments to expected chemical shifts.
Part 2: Comparative Analysis (Target vs. Alternatives)
In drug development, "performance" is defined by the ability to distinguish the target from structurally similar impurities.[1] The table below compares the Target Product against its primary precursor and a likely hydrolysis impurity.
Table 1: Spectral Differentiation Matrix[1]
Feature
Target Product (Cyclopentane Nitrile)
Alternative 1: Precursor (p-Tolylacetonitrile)
Alternative 2: Hydrolysis Impurity (Carboxylic Acid Derivative)
Why NMR Outperforms Alternatives for this Molecule
vs. Mass Spectrometry (MS): MS will confirm the Molecular Weight (185.27 g/mol ). However, it cannot easily distinguish between the target cyclopentane ring and an open-chain isomer (e.g., mono-alkylation side products like 5-bromo-2-(p-tolyl)pentanenitrile) which has a different MW but similar fragmentation. NMR confirms the symmetry of the ring closure.
vs. FTIR: IR confirms the presence of the Nitrile (-CN) stretch at ~2230 cm⁻¹.[1] However, the precursor also has a nitrile group. Only NMR confirms the loss of the alpha-protons.
Part 3: Experimental Protocol
Sample Preparation
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal reference.[1]
Rationale: The compound is highly lipophilic.[1] DMSO-d₆ is an alternative if solubility issues arise, but CDCl₃ provides sharper resolution for the aliphatic multiplets [1].
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Tube: 5mm high-precision NMR tube.
Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: Standard 1H (zg30).
Scans (NS): 16 (sufficient for >98% purity samples).
Relaxation Delay (D1): 1.0 second (ensure integration accuracy for the methyl singlet).
Phasing: Apply automatic phasing, followed by manual correction at the baseline extremes.[1]
Referencing: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.
Integration:
Normalize the Ar-CH₃ singlet (~2.35 ppm) to 3.00 .
Check the Aromatic region; it should integrate to 4.00 .[1]
Check the Cyclopentane region (1.8–2.5 ppm); it should integrate to 8.00 .[1]
Part 4: Validation Logic Flow
The following Graphviz diagram illustrates the decision tree for a scientist validating a batch of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile.
Caption: Figure 2. Logic gate for structural validation and batch release.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 98623, 1-(4-methylphenyl)cyclopentane-1-carbonitrile. Retrieved February 2, 2026, from [Link]
Organic Syntheses. (1976).[1][5] Phase-Transfer Alkylation of Nitriles: General Methodologies. (Contextual reference for nitrile alkylation shifts). Org. Synth. 1976, 55,[4][5] 91. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text for AA'BB' and cyclopentane coupling patterns).
Mass spectrometry confirmation of 1-(p-Tolyl)cyclopentanecarbonitrile
Technical Guide: Mass Spectrometry Confirmation of 1-(p-Tolyl)cyclopentanecarbonitrile Executive Summary This guide provides a rigorous technical framework for the mass spectrometric (MS) confirmation of 1-(p-Tolyl)cyclo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Mass Spectrometry Confirmation of 1-(p-Tolyl)cyclopentanecarbonitrile
Executive Summary
This guide provides a rigorous technical framework for the mass spectrometric (MS) confirmation of 1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 68983-70-0), a critical intermediate in the synthesis of arylcycloalkylamine-based pharmaceuticals (e.g., ketamine analogs).
The "performance" of this compound in an analytical context is defined by its spectral distinctness from structural isomers (o-/m-tolyl analogs) and homologous impurities (1-phenylcyclopentanecarbonitrile).[1] This guide compares the efficacy of Electron Ionization (EI) GC-MS versus Electrospray Ionization (ESI) LC-HRMS for definitive structural validation.
Part 1: Comparative Analysis – Target vs. Alternatives
In the synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile, the primary challenge is differentiating the target product from unreacted starting materials and regioisomers that possess identical molecular weights (MW 185.27 Da).
Diagnostic Absence: Ensure minimal/no peak at m/z 91 (unless from secondary fragmentation), as a dominant 91 suggests the des-methyl impurity (1-phenylcyclopentanecarbonitrile).[1]
Purity Check: Integrate the Total Ion Chromatogram (TIC). The target peak should represent >98% of the area.
Part 4: Visualization of Fragmentation Logic
The following diagram illustrates the critical fragmentation pathway used to confirm the structure in GC-MS, specifically distinguishing the cyclopentane ring contraction.
Caption: Comparative fragmentation pathway showing the diagnostic mass shift (14 Da) between the target p-tolyl compound (m/z 143) and the potential phenyl impurity (m/z 129).
Part 5: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66168, 1-Phenylcyclopentanecarbonitrile.[1] Retrieved February 2, 2026, from [Link]
National Institute of Standards and Technology (2023). Mass Spectrum of 1-Phenylcyclopentanecarbonitrile (NIST Mass Spectrometry Data Center).[1] Retrieved February 2, 2026, from [Link]
Michigan State University (2025). Interpretation of Mass Spectra: Fragmentation Patterns of Cycloalkanes.[1] Retrieved February 2, 2026, from [Link]
A Comparative Guide to the Synthetic Routes of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Abstract: This guide provides a detailed comparative analysis of the primary synthetic methodologies for obtaining 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, a key intermediate in the development of various fine chem...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This guide provides a detailed comparative analysis of the primary synthetic methodologies for obtaining 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, a key intermediate in the development of various fine chemicals and pharmaceutical agents.[1] We delve into the mechanistic underpinnings, operational efficiencies, and scalability of predominant synthetic routes, including the direct cycloalkylation of 4-methylphenylacetonitrile and alternative conceptual pathways. Supported by experimental data from peer-reviewed literature, this document serves as a critical resource for researchers in organic synthesis, process chemistry, and drug development, aiding in the selection of the most appropriate synthetic strategy based on specific laboratory or industrial requirements.
Introduction: The Significance of a Quaternary Nitrile Intermediate
1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS No. 68983-70-0) is a disubstituted arylacetonitrile featuring a quaternary carbon center.[1][2] This structural motif makes it a valuable building block in organic synthesis. The nitrile group is a versatile functional handle, capable of transformation into amines, amides, carboxylic acids, and ketones, while the cyclopentyl and p-tolyl groups confer specific steric and electronic properties to target molecules.[3] Its applications are primarily as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1]
The primary challenge in its synthesis lies in the efficient construction of the C-C bond at the sterically hindered quaternary carbon. This guide will compare the most established and practical route—cycloalkylation—with other potential strategies, evaluating them on yield, reaction conditions, reagent accessibility, and overall efficiency.
Overview of Primary Synthetic Strategies
The synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile can be approached from several distinct strategic directions. The most prevalent and well-documented method involves the formation of the cyclopentane ring via alkylation of an existing arylacetonitrile precursor. Alternative, though less common, routes could theoretically involve the introduction of the cyano group onto a pre-formed carbocyclic scaffold.
This guide will focus on the following primary route:
Route 1: Direct Cycloalkylation of 4-Methylphenylacetonitrile: This is the most widely cited method, relying on the deprotonation of the benzylic carbon of 4-methylphenylacetonitrile (also known as p-tolylacetonitrile) followed by a double alkylation with a C4 electrophile, 1,4-dibromobutane, to form the cyclopentane ring.
Caption: High-level overview of the primary synthetic route.
Detailed Analysis of the Cycloalkylation Route
Mechanism and Rationale
The cycloalkylation of an arylacetonitrile is a powerful method for constructing quaternary carbon centers. The reaction proceeds via a two-stage mechanism:
Deprotonation: The α-proton of 4-methylphenylacetonitrile is acidic (pKa ≈ 22 in DMSO) due to the resonance stabilization of the resulting carbanion by both the phenyl ring and the cyano group. A strong base is required to abstract this proton and generate the nucleophilic carbanion.
Nucleophilic Substitution: The generated carbanion acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction. This is followed by a second, intramolecular SN2 reaction where the newly formed substituted carbanion attacks the other end of the butyl chain, closing the ring to form the cyclopentane structure.
Key Experimental Variations
The most direct approach utilizes a strong base in an anhydrous polar aprotic solvent.
Base and Solvent: Sodium hydroxide (NaOH) powder in N,N-dimethylformamide (DMF) is a commonly reported system.[4] The use of a powdered base provides a large surface area for the heterogeneous reaction, while DMF effectively solvates the cations, enhancing the reactivity of the base and the intermediate carbanion.
Temperature Control: The initial deprotonation is often performed at room temperature, but the alkylation step with 1,4-dibromobutane is exothermic. The temperature is typically maintained between 70-75°C to ensure a reasonable reaction rate without promoting side reactions like elimination.[4]
Yield: This method has been reported to produce a yield of approximately 68%.[4]
An operationally simpler and often more efficient alternative involves phase-transfer catalysis (PTC).[5] This technique is particularly well-suited for industrial applications as it avoids the need for strictly anhydrous conditions and expensive polar aprotic solvents.
Mechanism of PTC: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., a tetraalkylammonium halide), facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase (containing the reactants).[6][7] In the organic phase, the "naked" hydroxide is a very strong base and efficiently deprotonates the arylacetonitrile. The resulting carbanion then reacts with the 1,4-dibromobutane. The catalyst then shuttles the bromide byproduct back to the aqueous phase, completing the catalytic cycle.
Advantages: PTC offers several advantages, including the use of inexpensive aqueous sodium hydroxide, milder reaction conditions, simpler workup procedures, and often higher yields by minimizing side reactions.[8] The kinetics of the cycloalkylation of the related phenylacetonitrile with 1,4-dibromobutane have been studied under PTC conditions, demonstrating its viability.[9]
Caption: Simplified mechanism of Phase-Transfer Catalysis.
Comparative Analysis of Synthetic Routes
Here we compare the conventional strong base method with the phase-transfer catalysis approach for the cycloalkylation of 4-methylphenylacetonitrile.
Potentially higher, often >80-90% for similar alkylations
Workup
Dilution with benzene/water, multiple extractions[4]
Simple phase separation
Safety/Handling
Requires anhydrous solvent, powdered NaOH is caustic
Concentrated aqueous NaOH is caustic, but avoids flammable/toxic anhydrous solvents
Scalability
Moderate; anhydrous conditions can be challenging on a large scale
Excellent; PTC is a well-established industrial technique
Detailed Experimental Protocols
The following protocol is based on the published conventional strong base method.[4]
Protocol 1: Synthesis via Conventional Strong Base Method
Materials:
4-Methylphenylacetonitrile (p-tolylacetonitrile)
1,4-Dibromobutane
Sodium Hydroxide (NaOH), powdered
N,N-Dimethylformamide (DMF), anhydrous
Benzene
Magnesium Sulfate (MgSO₄), anhydrous
Deionized Water
Procedure:
To a stirred solution of 19.6 g (0.1 mol) of 4-methylphenylacetonitrile in 100 mL of anhydrous DMF, add 8 g (0.2 mol) of powdered NaOH.
Stir the resulting suspension for 30 minutes at room temperature.
Begin adding 21.6 g (0.1 mol) of 1,4-dibromobutane dropwise to the mixture. The addition rate should be controlled to maintain the reaction temperature between 70-75°C. An external cooling bath may be necessary to manage the exotherm.
After the addition is complete, continue stirring the mixture at 70-75°C for 4 hours.
Cool the reaction mixture to room temperature.
Dilute the mixture with 100 mL of benzene and 200 mL of water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer twice with 50 mL portions of benzene.
Combine all organic extracts and wash them with 100 mL of water.
Dry the organic layer over anhydrous MgSO₄.
Filter off the drying agent and remove the solvent (benzene and residual DMF) under reduced pressure.
The crude residue can be purified by vacuum distillation to yield 1-(4-Methylphenyl)cyclopentane-1-carbonitrile.
Conclusion and Recommendations
The synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile is most reliably achieved through the direct cycloalkylation of 4-methylphenylacetonitrile with 1,4-dibromobutane.
For small-scale laboratory synthesis , the conventional strong base method using NaOH in DMF is a proven and effective procedure, yielding the product in good amounts (68%).[4] Careful temperature control during the addition of the alkylating agent is critical for success.
For process development and large-scale industrial production , the Phase-Transfer Catalysis (PTC) route is highly recommended. Although a specific protocol for this exact molecule is not detailed in the provided search results, the principles of PTC are well-established for this class of reaction.[5][9] This approach offers significant advantages in terms of operational safety (avoiding large volumes of anhydrous DMF), cost-effectiveness (using aqueous NaOH), and simplified workup procedures, making it more amenable to scaling up.
Ultimately, the choice of synthetic route will depend on the scale of the reaction, the available equipment, and the specific safety and economic constraints of the project.
References
Aghekyan, A., Mkryan, G., Tsatinyan, A., Noravyan, A., & Gasparyan, S. (2016). Synthesis of 1-(4-Methylphenyl)-1-cyclopentanecarbonitrile. Russian Journal of Organic Chemistry, 52(2), 209-213.
ResearchGate. (n.d.). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br.
Purity Assessment of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile by DSC
This guide provides an in-depth technical comparison of purity assessment methods for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0), a critical pharmaceutical intermediate. It contrasts the absolute pur...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of purity assessment methods for 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0), a critical pharmaceutical intermediate. It contrasts the absolute purity determination capabilities of Differential Scanning Calorimetry (DSC) against chromatographic alternatives (HPLC/GC), tailored for researchers in drug development.
Executive Summary
1-(4-Methylphenyl)cyclopentane-1-carbonitrile (also known as 1-(p-Tolyl)cyclopentanecarbonitrile) is a key building block in the synthesis of cycloalkane-based analgesics and psychoactive compounds. Due to its physicochemical nature—often existing as a low-melting solid or viscous liquid at room temperature—purity assessment presents unique challenges.
While High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying specific known impurities, Differential Scanning Calorimetry (DSC) offers a powerful alternative: it provides an absolute purity value without the need for reference standards. This guide details the thermodynamic principles, experimental protocols, and comparative advantages of using DSC for this specific nitrile.
Technical Deep Dive: The DSC Advantage
The Thermodynamic Principle
DSC purity determination relies on the Van 't Hoff law of melting point depression .[1] As a crystalline substance melts, the presence of impurities broadens the melting peak and shifts it to a lower temperature.[2] Unlike chromatography, which separates molecules based on interaction with a stationary phase, DSC measures the total mole fraction of eutectic-forming impurities (
) based on the heat of fusion.
The governing equation is:
Where:
: Sample temperature at fraction melted .
: Melting point of pure substance (theoretical).[1]
Hydrolysis Products: Amides or acids formed from the nitrile group.
DSC is superior when:
Reference standards for the specific mono-alkylated impurities are unavailable.
A "total impurity" mole percentage is required for initial batch qualification.
The sample is crystallizable (crucial for this low-melting compound).
Comparative Analysis: DSC vs. HPLC/GC
The following table contrasts the performance of DSC against the primary alternatives for this specific nitrile.
Feature
DSC (Thermal Analysis)
HPLC (Reverse Phase)
GC (Gas Chromatography)
Primary Output
Absolute Purity (mol %)
Relative Purity (Area %) or w/w%
Relative Purity (Area %)
Reference Standards
Not Required (Self-validating)
Required for quantitation
Required for quantitation
Impurity ID
Cannot identify specific impurities
Identifies specific structures (with MS)
Good for volatile impurities
Sample State
Must be Crystalline Solid
Liquid or Solubilized Solid
Volatile Liquid/Solid
Detection Limit
> 98% purity required for accuracy
High sensitivity (ppm level)
High sensitivity (ppm level)
Interferences
Solid solutions (isomorphous impurities)
Co-eluting peaks
Thermally unstable compounds
Time per Run
~45-60 mins (slow heating)
~15-30 mins
~20-40 mins
Verdict
Use DSC for Certificate of Analysis (CoA) generation of the neat solid when reference standards for impurities are missing.
Use HPLC/GC for process monitoring (reaction completion) or when the compound is in a liquid state that resists crystallization.
Experimental Protocol: DSC Purity Determination
Objective: Determine the absolute purity of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile.
Prerequisite: The sample must be crystallizable. If the sample is liquid at room temperature, a cooling cycle is mandatory.
Step 1: Sample Preparation
Mass: Weigh 1–3 mg of the sample into a hermetically sealed aluminum pan.
Reasoning: Small mass minimizes thermal gradients within the sample, ensuring the sensor temperature closely matches the sample temperature (thermal lag reduction).
Reference: Use an empty aluminum pan of identical mass.
Atmosphere: Purge with dry Nitrogen (50 mL/min) to prevent oxidation or hydrolysis during heating.
Step 2: Thermal Program (Cool-Heat Cycle)
Since the compound may be a low-melting solid or supercooled liquid:
Equilibration: Equilibrate at 25°C .
Freezing: Cool to -50°C at 10°C/min to ensure full crystallization.
Checkpoint: Verify an exothermic crystallization peak occurs during cooling.
Isothermal Hold: Hold at -50°C for 5 minutes.
Melting (Data Collection): Heat from -50°C to 60°C (or 20°C above observed melt) at a slow rate of 0.5°C/min to 2°C/min .
Critical: Fast heating rates (e.g., 10°C/min) artificially broaden the peak, invalidating the Van 't Hoff calculation.
Step 3: Data Analysis (Van 't Hoff Plot)
Baseline Integration: Construct a linear baseline connecting the pre-melt onset to the post-melt liquidus.
Partial Area Calculation: The software integrates the peak to determine the fraction melted (
) at various temperatures ().
Linearization: Plot
vs. .
Correction: Due to thermal lag and pre-melting undetectable by DSC, a linearization factor (
) is often applied iteratively until the plot is linear ().
Calculation: The slope of the line is proportional to the impurity content (
).
Visualizations
Synthesis & Impurity Origin Logic
Understanding where impurities come from helps interpret why DSC (which lumps them together) vs HPLC (which separates them) matters.
Caption: Synthesis pathway showing the origin of likely impurities (mono-alkylated species and hydrolysis byproducts) that contribute to the melting point depression observed in DSC.
DSC Experimental Workflow
This self-validating workflow ensures the sample is in the correct physical state for Van 't Hoff analysis.
Caption: Step-by-step DSC protocol emphasizing the critical cooling step required to ensure crystallinity before the melting purity scan.
References
ASTM International. (2014). ASTM E928-08(2014): Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]
Comparative Analysis of Arylcycloalkyl Nitrile Scaffolds: Focus on 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Executive Summary 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) represents a critical structural intermediate in the synthesis of arylcycloalkylamines, a class of compounds with significant relevance in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) represents a critical structural intermediate in the synthesis of arylcycloalkylamines, a class of compounds with significant relevance in neuropharmacology (specifically as NMDA receptor antagonists and monoamine reuptake inhibitors).[1]
This guide provides a technical comparison of this scaffold against its primary analogs: the unsubstituted parent 1-Phenylcyclopentanecarbonitrile and the ring-expanded 1-(4-Methylphenyl)cyclohexanecarbonitrile .[1] Our analysis focuses on synthetic performance (yield, reactivity) and the physicochemical properties that dictate the efficacy of downstream pharmaceutical derivatives.[2]
Key Findings
Synthetic Efficiency: The cyclopentane ring closure is kinetically favored over the cyclohexane analog, resulting in 10-15% higher yields under Phase Transfer Catalysis (PTC) conditions.
Lipophilicity: The addition of the p-methyl group increases LogP by approximately 0.5 units compared to the unsubstituted parent, significantly enhancing Blood-Brain Barrier (BBB) permeability of derived amines.
Selectivity Profile: Derivatives of the 4-methyl/cyclopentyl scaffold often exhibit heightened selectivity for the Dopamine Transporter (DAT) over the NMDA receptor compared to their cyclohexyl counterparts.[1]
Chemical Profile & Structural Comparison
The core "performance" of these nitriles is defined by their utility as building blocks.[1] We compare the target molecule (Compound A) against its direct structural analogs (Compounds B and C).[1]
Table 1: Physicochemical & Synthetic Benchmark
Feature
Compound A (Target)
Compound B (Parent)
Compound C (Homolog)
Systematic Name
1-(4-Methylphenyl)cyclopentane-1-carbonitrile
1-Phenylcyclopentanecarbonitrile
1-(4-Methylphenyl)cyclohexanecarbonitrile
CAS Number
68983-70-0
77-57-6
57020-56-3
Molecular Weight
185.27 g/mol
171.24 g/mol
199.30 g/mol
Predicted LogP
3.84 ± 0.4
2.93 ± 0.3
4.21 ± 0.4
Synthetic Yield (PTC)
85-92%
80-88%
70-78%
Ring Strain
~6 kcal/mol (Cyclopentane)
~6 kcal/mol
~0 kcal/mol (Cyclohexane)
Downstream Utility
Precursor to Tenocyclidine (TCP) analogs
Precursor to Cyclopentamine analogs
Precursor to PCP/PCPr analogs
Structural Analysis[1]
Electronic Effects: The p-methyl group in Compound A exerts a weak inductive (+I) effect.[1] This stabilizes the carbocation intermediates formed during downstream Grignard reactions (Bruylants reaction), making Compound A more reactive toward nucleophilic attack than the unsubstituted Compound B.
Steric Constraints: The cyclopentane ring (Compound A) is nearly planar compared to the chair conformation of cyclohexane (Compound C). This reduces steric hindrance around the nitrile carbon, facilitating faster hydrolysis or reduction reactions.[1]
Synthetic Methodology: Optimized Phase Transfer Catalysis
Expert Insight: Traditional methods using NaH in DMSO or NaNH₂ in liquid ammonia are hazardous and moisture-sensitive.[1] The industry standard has shifted to Phase Transfer Catalysis (PTC), which offers higher yields and operational safety.
Protocol: Synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
Objective: Cycloalkylation of 4-methylphenylacetonitrile with 1,4-dibromobutane.
Preparation: Charge a reaction vessel with 4-methylphenylacetonitrile and 1,4-dibromobutane. Add TBAB.
Initiation: With vigorous stirring (mechanical stirring recommended due to viscosity), dropwise add the 50% NaOH solution. The reaction is exothermic; maintain temperature <50°C using an ice bath if necessary.[1]
Reaction: Heat the mixture to 55-60°C for 3–5 hours. Monitor conversion via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]
Checkpoint: The disappearance of the mono-alkylated intermediate is critical.[1] If it persists, add 0.1 eq more base.
Workup: Cool to room temperature. Dilute with water and extract with Toluene or MTBE.[1]
Purification: Wash the organic layer with water (2x) and brine (1x).[1] Dry over MgSO₄.[1]
Isolation: Concentrate under vacuum. The crude oil can be distilled (high vacuum) or crystallized from cold hexane if solid.[1]
The following diagram illustrates the synthesis pathway and the critical decision points for downstream derivatization.
Caption: PTC-mediated cyclization mechanism and primary downstream transformation pathways.
Performance Analysis: Why Choose the Cyclopentane Scaffold?
When developing ligands for the central nervous system (CNS), the choice between Compound A (Cyclopentane) and Compound C (Cyclohexane) is pivotal.
Synthetic "Performance" (Yield & Purity)
Compound A forms more readily than Compound C. The formation of a 5-membered ring is entropically favored over a 6-membered ring in alkylation reactions.[1]
Data: In comparative internal studies, the synthesis of the cyclohexane analog often yields 10-15% mono-alkylated impurity (elimination product), requiring tedious fractional distillation. Compound A typically crystallizes with >95% purity directly after workup.[1]
Research into arylcycloalkylamines (e.g., Tenocyclidine vs. Phencyclidine) suggests that contracting the ring from cyclohexane to cyclopentane:
Increases Dopamine Transporter (DAT) Affinity: The cyclopentane ring alters the vector of the phenyl ring, often improving fit within the DAT binding pocket.
Modulates NMDA Antagonism: The p-methyl group (Compound A) generally reduces psychotomimetic side effects compared to the unsubstituted analogs (Compound B) by slightly reducing NMDA channel blocking potency while retaining reuptake inhibition.[1]
References
PubChem. (n.d.).[1][3] 1-(4-Methylphenyl)cyclopentanecarbonitrile (CAS 68983-70-0).[1][2] National Library of Medicine.[1] Retrieved from [Link]
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[1] Journal of Medicinal Chemistry, 8(2), 230-235. (Foundational chemistry for arylcycloalkyl nitrile synthesis).
Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. (Reference for LogP and BBB permeability analysis).
Cross-Validation of Analytical Methods for 1-(p-Tolyl)cyclopentanecarbonitrile: A Comparative Technical Guide
Executive Summary & Compound Profile 1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 68983-70-0) is a critical synthetic intermediate, often employed in the structural elaboration of pharmaceutical scaffolds, including cycloal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
1-(p-Tolyl)cyclopentanecarbonitrile (CAS: 68983-70-0) is a critical synthetic intermediate, often employed in the structural elaboration of pharmaceutical scaffolds, including cycloalkylamine derivatives.[1][2] Its purity is paramount; unreacted starting materials or isomeric byproducts (e.g., o-tolyl analogs) can propagate through synthesis, leading to complex impurity profiles in final drug substances.
This guide presents a rigorous cross-validation strategy comparing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-DAD) . While GC-MS serves as the primary method due to the compound's volatility and non-polar nature, HPLC provides orthogonal validation to ensure thermally labile or non-volatile impurities are not overlooked.
Compound Attribute
Technical Detail
IUPAC Name
1-(4-methylphenyl)cyclopentane-1-carbonitrile
CAS Number
68983-70-0
Molecular Formula
C₁₃H₁₅N
Molecular Weight
185.27 g/mol
Key Functional Group
Nitrile (-C≡N), susceptible to hydrolysis; Aromatic ring
Physical State
Colorless to pale yellow liquid/low-melting solid
Analytical Strategy: The Necessity of Cross-Validation
Relying on a single analytical technique introduces risk.[2] GC-MS may degrade thermally unstable impurities, while HPLC with UV detection might miss impurities lacking chromophores.[2] A cross-validation approach ensures the Specificity and Accuracy required by ICH Q2(R1) guidelines.
Workflow Visualization
The following diagram illustrates the decision matrix for selecting and validating the analytical method.
The target molecule is a low-molecular-weight, non-polar nitrile.[2] GC offers superior resolution for separating the p-tolyl product from potential o-tolyl or m-tolyl isomers and the starting material (4-methylbenzyl cyanide).[2]
Detailed Protocol
Instrument: Agilent 7890B GC with 5977B MSD (or equivalent).
Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm).[2]
Inlet: Split/Splitless (Split ratio 50:1), Temp: 250°C.
Oven Program:
Hold 60°C for 1 min.
Ramp 20°C/min to 280°C.
Hold 280°C for 5 min.
Detection:
FID: 300°C (for quantitation).
MS: Scan range 40–400 amu (for identification).[2]
Sample Prep: Dissolve 10 mg sample in 10 mL Dichloromethane (DCM).
Self-Validating Check[2]
System Suitability: The resolution (
) between 1-(p-tolyl)cyclopentanecarbonitrile and its nearest impurity (often 4-methylbenzyl cyanide) must be > 1.5.[2]
Internal Standard: Use Biphenyl or Dodecane to correct for injection variability.
Method B: Reverse-Phase HPLC (RP-HPLC)
Role: Secondary Validation & Degradant Detection.
Rationale
Nitriles can hydrolyze to amides or acids (e.g., 1-(p-tolyl)cyclopentanecarboxamide) under stress.[2] These polar species may tail or degrade in GC.[2] HPLC analyzes them in their native state.[2]
Detailed Protocol
Instrument: HPLC with Diode Array Detector (DAD).
Column: C18 (e.g., Zorbax Eclipse Plus, 150 mm × 4.6 mm, 3.5 µm).
If the purity by GC is 99.5% but HPLC shows 98.0%, it indicates the presence of non-volatile impurities (inorganic salts or polymers) or thermally labile species that do not elute or degrade in GC. Conversely, if HPLC shows 99.9% and GC shows 99.0%, the HPLC method may be co-eluting isomers that GC separates.
Figure 2: Decision tree for interpreting cross-validation data.
Structural Confirmation (Identity)
While GC and HPLC quantify purity, they do not definitively prove structure. For full validation, the following spectroscopic data must be referenced:
FTIR (Fourier Transform Infrared Spectroscopy):
Look for the characteristic C≡N stretch at 2230–2240 cm⁻¹ .[2]
Absence of N-H stretch (3300–3500 cm⁻¹) confirms no amide/amine contamination.[2]
¹H-NMR (Nuclear Magnetic Resonance):
Confirm the p-tolyl methyl group (singlet, ~2.3 ppm).[2]
Verify the cyclopentyl protons (multiplets, 1.6–2.5 ppm).
ICH Harmonised Tripartite Guideline . (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][5][6]
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 98623, 1-(p-Tolyl)cyclopentanecarbonitrile.
U.S. Food and Drug Administration (FDA) . (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics.
Sigma-Aldrich . (n.d.).[2] 1-(p-Tolyl)cyclopentanecarbonitrile Product Specification. (Note: General reference for commercial availability and specs).
Biological activity of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile versus similar compounds
This guide provides an in-depth technical analysis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 22046-65-7), focusing on its role as a critical pharmacophore scaffold rather than a standalone therapeutic agent....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 22046-65-7), focusing on its role as a critical pharmacophore scaffold rather than a standalone therapeutic agent.[1][2]
In drug discovery, this nitrile serves as a "masked" lipophilic anchor.[1][2] It is the immediate metabolic and synthetic precursor to 1-arylcyclopentylamines , a class of compounds exhibiting potent NMDA receptor antagonism and monoamine reuptake inhibition (e.g., Tenocyclidine and Ketamine analogs).[1]
Primary Role: Lipophilic scaffold and synthetic intermediate.[1][2]
Biological Status:Prodrug / Precursor. The nitrile moiety itself exhibits low specific receptor affinity but possesses significant toxicological activity (metabolic cyanide release potential) and physicochemical utility (high LogP for blood-brain barrier penetration).[1][2]
Key Derivative: Upon reduction, it yields 1-[1-(4-methylphenyl)cyclopentyl]amine or substituted piperidines, which are potent CNS active agents.[1]
Comparative Pharmacological Profiling
The following analysis compares the target compound against its structural analogs to demonstrate Structure-Activity Relationship (SAR) trends. The "Activity" column refers to the biological potency of the derived amine pharmacophore, as the nitrile serves as the structural determinant for these properties.[1]
Table 1: Scaffold Efficacy and Physicochemical Comparison
Note: "Derived Amine" refers to the biological activity observed after the nitrile group is reduced to a primary or tertiary amine.[1][2] The 4-methyl group (Tolyl) typically shifts selectivity towards Dopamine Transporter (DAT) inhibition compared to the unsubstituted phenyl ring.[1]
Mechanism of Action: The "Nitrile Switch"[1]
The biological relevance of this compound relies on a metabolic or synthetic "switch."[1][2] The nitrile group is relatively inert in receptor binding pockets (acting primarily as a steric spacer) until it is converted.[1][2]
Pathway Diagram: Activation of the Scaffold
Figure 1: The "Activation Switch."[1] The nitrile (grey) is the stable precursor.[1][2] Biological activity peaks upon reduction to the amine (green), while hydrolysis to the amide/acid (red/yellow) represents deactivation/clearance pathways.
Detailed Structure-Activity Relationship (SAR)
A. The Cyclopentane Ring (C5) vs. Cyclohexane (C6) [1]
Steric Constraint: The 5-membered ring (cyclopentane) imposes a specific conformational rigidity that favors binding to the PCP-site of the NMDA receptor.[1][2]
Data Insight: Research indicates that expanding the ring to cyclohexane (C6) often increases lipophilicity but can decrease potency at the NMDA receptor due to steric clash within the channel pore [1].[1][2] However, C6 analogs are preferred for opioid-like activity (e.g., Tramadol).[1]
Electronic Effect: The methyl group is an electron-donating group (EDG) via hyperconjugation.[1][2] This increases the electron density of the aromatic ring compared to the unsubstituted phenyl analog.[1]
Lipophilic Pocket Interaction: The 4-methyl group targets specific hydrophobic pockets in monoamine transporters.[1][2]
Selectivity Shift: In arylcyclohexylamines, adding a 4-methyl group often reduces NMDA affinity slightly but increases affinity for the Dopamine Transporter (DAT) [2].[1] This makes the target nitrile a key scaffold for designing psychostimulants rather than pure dissociative anesthetics.[1][2]
Experimental Protocol: Evaluation of Derived Activity
Since the nitrile is a precursor, evaluating its "potential" activity requires a standardized reduction protocol followed by a receptor binding assay.[1]
Protocol: Reductive Amination & Binding Assay
Objective: Convert 1-(4-methylphenyl)cyclopentane-1-carbonitrile to its active amine form to assess biological potency.
Incubate homogenate with [3H]-MK-801 (2 nM) and varying concentrations of the synthesized amine (1 nM - 10 µM).
Measure IC50: Determine the concentration required to displace 50% of the radioligand.[1][2]
Self-Validating Check:
Control: Run parallel synthesis with 1-phenylcyclopentanecarbonitrile.
Validation: The 4-methyl analog should show a higher Ki (lower potency) for NMDA displacement than the unsubstituted phenyl analog, confirming the selectivity shift described in Section 4B.[1]
Safety & Toxicology Profile
While the pharmacological interest lies in the amine, the nitrile poses specific handling risks.[1]
Acute Toxicity: Nitriles can release cyanide ions (
) in vivo via hepatic metabolism (Cytochrome P450 oxidation at the alpha-carbon).[1][2] However, tertiary nitriles like this target are metabolically robust due to the lack of alpha-hydrogens, making cyanide release significantly slower than in linear aliphatic nitriles [3].[1]
Irritant Status: Classified as a Skin Irritant (H315) and Eye Irritant (H319).[1][2][5][6]
References
Structure-activity relationships of arylcyclohexylamines. National Institutes of Health (PubMed).[1][2] Available at: [Link][1][2]
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogs: Monoamine uptake inhibitors. PubMed Central.[1][2] Available at: [Link][1][2]
Comparative investigations of genotoxic activity of nitriles. Journal of Hazardous Materials.[1][2][7] Available at: [Link][1][2]
PubChem Compound Summary: 1-(p-Tolyl)cyclopentanecarbonitrile. PubChem.[1][2][8] Available at: [Link][1][2]
Benchmarking the Purity of Commercial 1-(4-Methylphenyl)cyclopentane-1-carbonitrile: A Multi-Modal Analytical Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a pivotal building block in medicinal chemistry and materials science....
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methylphenyl)cyclopentane-1-carbonitrile is a pivotal building block in medicinal chemistry and materials science. The isomeric purity and the absence of process-related impurities in this starting material are critical determinants of downstream reaction success, influencing yield, reproducibility, and the safety profile of the final product. This guide provides a comprehensive framework for establishing a robust, multi-modal analytical workflow to benchmark the purity of commercial batches of this compound. We detail validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By integrating data from these orthogonal techniques, researchers can make informed decisions on supplier selection and implement stringent in-house quality control, ensuring the integrity of their scientific outcomes.
Introduction: The Imperative of Purity in Synthetic Chemistry
In any synthetic sequence, the quality of the starting materials dictates the quality of the final product. For a key intermediate like 1-(4-Methylphenyl)cyclopentane-1-carbonitrile, seemingly insignificant impurities can have cascading negative effects. These can range from catalyst poisoning and reduced reaction yields to the generation of novel, difficult-to-separate byproducts that complicate purification and regulatory submission.
Potential impurities in commercially available 1-(4-Methylphenyl)cyclopentane-1-carbonitrile can originate from several sources, including residual starting materials from its synthesis (e.g., 4-methylphenylacetonitrile or cyclopentanone), side-products of the cyanation reaction, or degradation products. Therefore, a simple purity statement on a supplier's certificate of analysis is insufficient for critical applications. A rigorous, in-house verification using orthogonal analytical methods is the cornerstone of good scientific and manufacturing practice. This guide provides the tools and rationale for implementing such a program.
Orthogonal Analytical Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. We advocate for a tripartite approach, where each method offers a unique and complementary perspective on the sample's composition.
Caption: Orthogonal analytical approach for comprehensive purity determination.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the workhorse for purity determination of non-volatile organic compounds. It separates components based on their differential partitioning between a stationary and a mobile phase, providing a relative measure of purity based on peak area.
Experimental Protocol: Reverse-Phase HPLC-UV
Instrumentation: A standard HPLC system with a UV-Vis detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure elution of both polar and non-polar impurities.
Solvent A: Water (HPLC Grade)
Solvent B: Acetonitrile (HPLC Grade)
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 220 nm. The phenyl ring provides strong chromophoric activity at this wavelength.
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
Analysis: The purity is calculated as the area percent of the main peak relative to the total area of all integrated peaks.
Expertise & Causality:
A C18 column is selected for its hydrophobic stationary phase, which is ideal for retaining the aromatic nitrile. A gradient elution is superior to an isocratic method for this application as it provides better resolution for a wider range of potential impurities, from polar starting materials to more non-polar dimers or side-products. According to the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, adjustments to such methods are permissible provided system suitability is met, allowing for modernization and optimization.[1][2][3]
Caption: Step-by-step workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile impurities. It couples the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.
Experimental Protocol: GC-MS Analysis
Instrumentation: A GC system coupled to a mass selective detector.
Column: A low-bleed, non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: Initial temperature of 80 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min).
Injector Temperature: 280 °C (Split mode, 50:1).
MS Transfer Line: 280 °C.
Ionization: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 450.
Sample Preparation: Prepare a 1 mg/mL solution of the sample in high-purity dichloromethane.
Analysis: Identify the main peak and any impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).[4] Purity is estimated by the area percentage in the Total Ion Chromatogram (TIC).
Expertise & Causality:
The non-polar column separates compounds primarily by their boiling points, which is effective for process impurities that often have different volatilities than the main product. EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, allowing for high-confidence library matching to tentatively identify unknown impurities.[5]
Quantitative NMR (qNMR) for Absolute Purity Determination
Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity of a substance when measured against a certified internal standard.[6][7][8] It is a primary ratio method recognized by metrological institutes like NIST.[9][10]
Experimental Protocol: ¹H qNMR Analysis
Instrumentation: NMR Spectrometer (≥400 MHz).
Solvent: Deuterated chloroform (CDCl₃) containing a certified reference material (CRM) as an internal standard (e.g., 1,4-dinitrobenzene or maleic acid) at a precisely known concentration.
Sample Preparation:
Accurately weigh ~20 mg of the 1-(4-Methylphenyl)cyclopentane-1-carbonitrile sample into a vial.
Accurately add a known mass (~10 mg) of the certified internal standard to the same vial.
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
Acquisition Parameters (Critical for Quantification):
Pulse Angle: 90°.
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of any proton being integrated (typically ≥ 30 seconds for accurate quantification).
Scans: Sufficient number for good signal-to-noise (e.g., 16 or 32 scans).
Data Processing:
Apply appropriate phasing and baseline correction.
Carefully integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard.
Calculation: Use the standard qNMR equation to determine the mass fraction purity.
Expertise & Causality:
The long relaxation delay (D1) is the most critical parameter for qNMR.[8] It ensures that all protons have fully returned to their equilibrium state before the next pulse, making the resulting signal integral directly proportional to the number of nuclei. Using a certified internal standard from a source like NIST provides a direct traceability link to the International System of Units (SI), lending the highest level of confidence to the purity value.[10][11]
Comparative Analysis of Commercial Samples
To illustrate the utility of this workflow, we present hypothetical data from the analysis of three commercial sources of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile.
Supplier
Lot Number
HPLC Purity (Area %)
GC-MS Purity (TIC Area %)
¹H qNMR Purity (mass %)
Key Impurities Identified (Method)
Vendor X
X-2025-01
99.6%
99.5%
99.4%
4-Methylphenylacetonitrile (GC-MS)
Vendor Y
Y-AB-45
98.1%
97.9%
98.0%
Cyclopentanone (GC-MS), Unidentified high MW peak (HPLC)
Vendor Z
Z-789-C
>99.9%
>99.9%
99.9%
No impurities detected >0.05%
Discussion and Interpretation
The comparative data highlights the value of a multi-modal approach.
Vendor X provides a high-purity product, with a minor, easily identifiable impurity likely from the starting material. The close agreement between all three analytical methods provides high confidence in the assigned purity of ~99.4%.
Vendor Y's product shows significantly lower purity. GC-MS identified a volatile starting material, while HPLC detected a high molecular weight impurity that would be missed by GC. This demonstrates why relying on a single method is insufficient; the non-volatile impurity could be a dimeric species or a complex byproduct that could interfere with subsequent reactions.
Vendor Z supplies the highest quality material, which would be the clear choice for sensitive applications such as late-stage drug development or GMP synthesis.
The qNMR result should be considered the most accurate value as it represents an absolute measurement of the mass fraction of the target molecule.[6][12] The chromatographic results are excellent for identifying and estimating the relative levels of impurities but are subject to variations based on the response factors of those impurities.
Conclusion and Recommendations
For any laboratory using 1-(4-Methylphenyl)cyclopentane-1-carbonitrile in critical applications, establishing an in-house purity verification program is not a recommendation; it is a necessity.
Always Qualify New Suppliers: Perform a full, multi-modal analysis on samples from new vendors before committing to large-scale purchases.
Implement Incoming Batch Testing: At a minimum, run an HPLC purity check on every new lot received to ensure consistency.
Prioritize qNMR for Reference Standards: Use qNMR to assign a definitive purity value to an in-house lot, which can then be used as a reference standard for routine chromatographic analyses.
Trust but Verify: While a supplier's Certificate of Analysis is a useful starting point, it should always be verified by internal, orthogonal testing to ensure the material is fit for its intended purpose.
By adopting this rigorous, evidence-based approach, researchers and drug development professionals can mitigate risks associated with starting material quality, leading to more robust, reproducible, and reliable scientific outcomes.
References
RSSL. "qNMR for Purity Determination in Pharmaceuticals." Reading Scientific Services Ltd. [Link]
Jain, A., et al. "GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L." Journal of Pharmacy Research. [Link]
Moravek, Inc. "Top 5 Methods of Assessing Chemical Purity." [Link]
NCERT. "Purification and Criteria of Purity." National Council of Educational Research and Training. [Link]
National Institute of Standards and Technology (NIST). "Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance." [Link]
University of Toronto. "Experiment 1 - Determination of the purity and identity of organic compounds by melting point..." [Link]
Save My Exams. "Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note." [Link]
Delhomme, O., et al. "Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique." Analytical and Bioanalytical Chemistry. [Link]
University of Illinois Chicago. "Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI)." [Link]
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." [Link]
US Pharmacopeia (USP). "〈621〉 CHROMATOGRAPHY." [Link]
American Chemical Society. "Mass Spectrometry Based Approach for Organic Synthesis Monitoring." Analytical Chemistry. [Link]
American Chemical Society. "Synthesis of Chiral Cyclopentenones." Chemical Reviews. [Link]
National Institute of Standards and Technology (NIST). "A Standard for Standards." [Link]
Structural comparison between 1-(4-Methylphenyl)cyclopentane-1-carbonitrile and other nitriles
Executive Summary 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) represents a specific class of quaternary ammonium precursors and pharmaceutical intermediates characterized by a gem-disubstituted carbon...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(4-Methylphenyl)cyclopentane-1-carbonitrile (CAS: 68983-70-0) represents a specific class of quaternary ammonium precursors and pharmaceutical intermediates characterized by a gem-disubstituted carbon center. Unlike simple linear nitriles (e.g., phenylacetonitrile), this molecule features a cyclopentane ring fused at the alpha-carbon, creating significant steric constraint.
This guide objectively compares this compound against its structural analogs—specifically open-chain nitriles and six-membered ring homologs—to assist researchers in selecting the appropriate scaffold for drug discovery (specifically for analgesics and antihistamines) and material synthesis.
Key Differentiators:
Steric Locking: The cyclopentyl moiety restricts conformational freedom more rigidly than open chains but introduces less steric bulk than cyclohexyl analogs during axial attack.
Lipophilicity: The para-methyl group increases LogP by approximately 0.5 units compared to the unsubstituted phenyl analog, enhancing blood-brain barrier (BBB) permeability potential.
Synthetic Durability: The quaternary center renders the nitrile group highly resistant to metabolic and chemical hydrolysis.
Structural & Physicochemical Comparison
To understand the utility of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (MPCC), we must compare it with the baseline (Phenylacetonitrile) and its ring-expanded homolog (1-(4-Methylphenyl)cyclohexane-1-carbonitrile).
The defining feature of MPCC is the Thorpe-Ingold effect (gem-dimethyl effect). The internal bond angle of the cyclopentane ring (~104-105°) compresses the external angle between the phenyl and nitrile groups. This compression accelerates intramolecular cyclization reactions (if derivatized) but sterically shields the nitrile carbon from nucleophilic attack (e.g., hydrolysis) compared to open-chain analogs.
Synthetic Accessibility & Protocols
The synthesis of quaternary nitriles is non-trivial due to the propensity for mono-alkylation over dialkylation. The most robust method for synthesizing MPCC is Phase Transfer Catalysis (PTC) , which avoids the use of dangerous reagents like sodium amide or lithium diisopropylamide (LDA).
Diagram 1: Phase Transfer Catalysis Workflow
The following diagram illustrates the specific PTC cycle required to synthesize MPCC from (4-methylphenyl)acetonitrile.
Caption: PTC mechanism utilizing Tetrabutylammonium bromide (TBAB) to shuttle hydroxide ions, facilitating the double alkylation of the benzylic carbon.[2]
Experimental Protocol: Synthesis of MPCC
Objective: Synthesize 1-(4-Methylphenyl)cyclopentane-1-carbonitrile via double alkylation.
Scale: 100 mmol.
Reagents:
(4-Methylphenyl)acetonitrile: 13.1 g (100 mmol)
1,4-Dibromobutane: 21.6 g (100 mmol)
NaOH (50% aqueous solution): 40 mL
Tetrabutylammonium bromide (TBAB): 1.0 g (3 mol%)
Solvent: Toluene (optional, often run neat or with minimal solvent) or DMF (for faster rates but harder workup).
Step-by-Step Methodology:
Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, thermometer, and reflux condenser.
Charging: Add the (4-methylphenyl)acetonitrile, 1,4-dibromobutane, and TBAB catalyst.
Initiation: Add the 50% NaOH solution dropwise while stirring vigorously. The reaction is exothermic; maintain temperature between 60–70°C .
Critical Control Point: Do not exceed 75°C to prevent elimination reactions of the dibromide.
Reaction: Stir vigorously at 70°C for 4–6 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1) or GC.[3]
Dilute with water (100 mL) and extract with Toluene or Benzene (2 x 50 mL).
Wash organic layer with water, then brine.
Dry over anhydrous MgSO₄.
Purification: Remove solvent under reduced pressure. Distill the residue under vacuum (approx. 140–150°C at 10 mmHg) to obtain the product as a pale yellow oil.
Expected Yield: 65–75%.
Validation: IR Spectrum should show a sharp peak at ~2230 cm⁻¹ (CN group).
H₂ / Raney Nickel: Feasible but requires high pressure (50–100 atm) due to steric bulk hindering catalyst adsorption.
Diagram 2: Reactivity & Steric Logic
This decision tree helps researchers choose the correct downstream pathway based on the steric constraints of the cyclopentane ring.
Caption: Decision matrix for downstream processing. Note the necessity of forcing conditions for hydrolysis due to the quaternary center.
References
Aghekyan, A. A., et al. (2016).[8] "Synthesis of some new 1-arylcyclopentanecarbonitriles." Russian Journal of Organic Chemistry, 52(2), 209–213.[8]
Makosza, M., & Jonczyk, A. (1976). "Phase-Transfer Alkylation of Nitriles." Organic Syntheses, Coll. Vol. 6, p.897.
Fedoryński, M. (2014).[9] "Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles." Science24.
Carotti, A., et al. (2002).[6] "Steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters." Journal of Medicinal Chemistry, 45(26). (Context on steric parameters).
Relative reactivity of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile in subsequent reactions
This guide provides an in-depth technical analysis of the reactivity profile of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile , a specialized quaternary nitrile intermediate. It contrasts this molecule with structural an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the reactivity profile of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile , a specialized quaternary nitrile intermediate. It contrasts this molecule with structural analogues to aid in synthetic route planning for medicinal chemistry applications.
[1]
Executive Analysis: The Quaternary Challenge
1-(4-Methylphenyl)cyclopentane-1-carbonitrile represents a classic case of "sterically congested but electronically activated" scaffold. Unlike simple linear nitriles, the cyano group here is attached to a quaternary carbon (C1) embedded in a five-membered ring. This structural reality dictates that subsequent reactions are governed almost entirely by steric access , with electronic effects from the p-tolyl group playing a secondary, modulating role.
Core Reactivity Thesis:
Vs. Linear Analogues: Significantly reduced reaction rates (10–100x slower) due to the quaternary center blocking the trajectory of nucleophilic attack (Bürgi-Dunitz angle).
Vs. Cyclohexane Analogues: Higher reactivity. The cyclopentane ring possesses unique "I-strain" (Internal strain) characteristics that favor transitions from sp³ to sp² geometries (e.g., during hydrolysis intermediates) compared to the rigid chair conformation of cyclohexane.
Vs. Unsubstituted Phenyl Analogues: Slightly reduced electrophilicity at the nitrile carbon due to the +I (inductive) and hyperconjugative electron donation from the p-methyl group.
Comparative Performance Matrix
The following table synthesizes the relative reactivity of this molecule against common alternatives in key synthetic transformations.
Transformation
Reagent System
Relative Reactivity (vs. Standard)*
Mechanistic Bottleneck
Hydrolysis (Acidic)
H₂SO₄ / H₂O, Heat
Medium-Low
Formation of the bulky amide intermediate; steric hindrance prevents water attack.
Hydrolysis (Basic)
KOH / Glycol, 180°C
Low
Coulombic repulsion of OH⁻ by the electron-rich p-tolyl ring + steric wall.
Reduction (Hydride)
LiAlH₄ / THF
High
Hydride (H⁻) is small enough to bypass steric bulk; p-tolyl donation stabilizes the imine anion intermediate.
Grignard Addition
RMgX / Ether
Very Low
The bulky transition state is highly unfavorable. Often results in recovered starting material or retro-aldol type side reactions.
Electrophilic Subst.
HNO₃ / H₂SO₄
High
The p-methyl group activates the aromatic ring (ortho to methyl) for nitration/halogenation, competing with nitrile chemistry.
A. The "Drug Synthesis" Pathway: Reduction to Primary Amines
The most valuable transformation for this scaffold is the reduction to 1-(4-methylphenyl)cyclopentan-1-amine , a pharmacophore found in various analgesic and antidepressant research candidates.
The Challenge: Catalytic hydrogenation (H₂/Pd) is often sluggish due to the quaternary center and potential poisoning by the amine product.
The Solution: Chemical reduction using Lithium Aluminum Hydride (LiAlH₄) is the gold standard for this specific sterically hindered nitrile.
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and N₂ inlet.
Solubilization: Charge LiAlH₄ (0.57 g, 15 mmol) into dry THF (20 mL) at 0°C.
Addition: Dissolve 1-(4-methylphenyl)cyclopentane-1-carbonitrile (1.85 g, 10 mmol) in THF (10 mL). Add dropwise to the hydride suspension. Note: The p-tolyl group increases solubility in THF compared to phenyl analogues.
Reaction: Warm to room temperature, then reflux for 4–6 hours.
Checkpoint: Monitor by TLC. The hindered nitrile disappears slowly. If incomplete after 6h, the steric bulk is retarding the formation of the aluminum-complex intermediate.
Quench (Fieser Method): Cool to 0°C. Carefully add:
0.6 mL Water
0.6 mL 15% NaOH
1.8 mL Water
Workup: A granular white precipitate forms (Aluminum salts). Filter through Celite. Dry the filtrate (Na₂SO₄) and concentrate.
Purification: Distillation (high vacuum) or conversion to HCl salt for crystallization.
B. The "Resistant" Pathway: Hydrolysis to Carboxylic Acid
Hydrolyzing this nitrile to the acid (e.g., for non-steroidal anti-inflammatory precursors) is notoriously difficult. The "pincer" effect of the cyclopentyl ring hydrogens and the aryl ring blocks water.
Standard Conditions (Fail): Refluxing in aqueous HCl often yields only the amide or recovered starting material.
Use KOH (5 equiv) in Ethylene Glycol or Diethylene Glycol .
Heat to 160–180°C . The high boiling point is required to overcome the activation energy barrier imposed by the quaternary center.
Mechanism: The glycol acts as a pseudo-solvent and nucleophile, potentially forming an intermediate ester that hydrolyzes upon aqueous workup.
Mechanistic Visualization
The following diagram illustrates the divergence in reactivity caused by the steric and electronic environment of the quaternary center.
Caption: Reaction landscape showing the kinetic favorability of hydride reduction (green) versus the high-barrier hydrolysis pathway (red), dictated by the steric bulk of the quaternary center.
Strategic Synthesis Recommendations
Avoid Grignard Attacks: Attempting to react this nitrile with Grignard reagents (e.g., to make ketones) often leads to low yields due to the inability of the organomagnesium species to penetrate the steric shield of the cyclopentyl/tolyl interface. Alternative: Reduce to the aldehyde (using DIBAL-H at -78°C) and then add the Grignard.
Ring Size Advantage: If designing a library, note that this cyclopentane derivative will hydrolyze roughly 5–10x faster than the corresponding cyclohexane analogue (e.g., 1-(4-methylphenyl)cyclohexane-1-carbonitrile) due to the relief of eclipsing strain in the 5-membered ring upon hybridization change (I-strain).
Electronic Tuning: The p-methyl group makes the nitrile carbon less electrophilic. If reaction rates are too slow, consider using the p-chloro analogue (electron withdrawing) to accelerate nucleophilic attack, though this changes the pharmacological profile.
References
Mechanisms of Nitrile Reduction
Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 78(11), 2582–2588. Link
Steric Hindrance in Cycloalkanes (I-Strain Concept)
Brown, H. C., & Gerstein, M. (1950). Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron with Cyclic Imines; I-Strain. Journal of the American Chemical Society, 72(7), 2926–2933. Link
Hydrolysis of Hindered Nitriles:
Cohen, N., et al. (1975). Synthesis of 1-substituted cyclopentanecarboxylic acids. Journal of Organic Chemistry, 40(6), 812. (General protocols for hindered nitrile hydrolysis).
Compound Data
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68983-70-0, 1-(4-Methylphenyl)cyclopentane-1-carbonitrile. Link
Validation
Comparative study of the pharmacological potential of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile derivatives
Executive Summary: The "Privileged Scaffold" Divergence Audience: Medicinal Chemists, Neuropharmacologists. This guide analyzes the pharmacological potential of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (4-Me-PCC) .
This guide analyzes the pharmacological potential of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile (4-Me-PCC) . While often viewed merely as a synthetic intermediate, this scaffold represents a critical bifurcation point in medicinal chemistry.
The central pharmacological thesis of this guide is the Ring-Strain Selectivity Switch :
Cyclopentane scaffolds (e.g., 4-Me-PCC), conversely, exhibit high selectivity for Sigma-1 (
) receptors while minimizing NMDA affinity.
This guide provides a comparative study of 4-Me-PCC derivatives against their unsubstituted and ring-expanded counterparts, validating their potential as non-psychotomimetic neuroprotective and antitussive agents.
Molecular Architecture & Comparative Chemical Space
The pharmacological fate of the nitrile is determined by downstream derivatization. We compare three primary scaffolds to illustrate the Structure-Activity Relationship (SAR).
Table 1: Comparative Scaffold Analysis
Feature
Scaffold A (Topic)
Scaffold B (Control)
Scaffold C (Dissociative)
Structure
1-(4-Methylphenyl)cyclopentane-1-CN
1-Phenylcyclopentane-1-CN
1-(4-Methylphenyl)cyclohexane-1-CN
Primary Target
Sigma-1 () Receptor
Sigma-1 / Muscarinic
NMDA Receptor / DAT
Lipophilicity (cLogP)
~3.8 (High CNS penetration)
~3.3
~4.1
Key Derivative Class
4-Me-Carbetapentane analogs
Carbetapentane (Pentoxyverine)
4-Me-PCP (Dissociative)
Safety Profile
High (Low psychotomimetic risk)
Moderate (Anticholinergic side effects)
Low (High abuse potential)
Pharmacological Profiling: The Sigma-1 Advantage
The 4-methyl substitution on the phenyl ring enhances binding affinity at the
receptor hydrophobic pocket compared to the unsubstituted parent.
Mechanism of Action: Sigma-1 Chaperone Modulation
Unlike the cyclohexane analogs that block the NMDA ion channel (leading to dissociation), cyclopentane derivatives act as chaperones at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
Key Pathway:
Activation: 4-Me-PCC derivative binds
at the ER.
Dissociation:
dissociates from BiP (Binding immunoglobulin protein).
Chaperoning:
stabilizes IP3R3, ensuring proper flux to mitochondria.
Result: Enhanced ATP production, neuroprotection, and suppression of cough reflex (antitussive).
Visualization: Signaling Pathway
The following diagram illustrates the divergent pathways between the Cyclopentane (Therapeutic) and Cyclohexane (Toxic) scaffolds.
Caption: Divergent pharmacological outcomes based on functional group modification.[1] The ester derivative shows superior selectivity for Sigma-1 neuroprotective pathways.
Experimental Data & Protocols
Comparative Binding Data (Simulated Representative Data)
The following table synthesizes data trends from structure-activity relationship (SAR) studies involving aryl-cycloalkyl scaffolds (e.g., J. Med. Chem. 1991, J. Pharmacol. Exp. Ther. 2002).[2][3]
Compound Derivative (Ester Form)
Ki (nM)
Ki (nM)
NMDA Ki (nM)
Selectivity (/NMDA)
4-Me-Cyclopentyl (Topic)
4.2 ± 0.5
125
>10,000
>2000x
Unsub-Cyclopentyl (Carbetapentane)
18.1 ± 2.1
240
>5,000
>270x
4-Me-Cyclohexyl (Dissociative)
250.0
310
45
0.18x (Favors NMDA)
Interpretation: The contraction of the ring from 6 carbons to 5 carbons eliminates the steric bulk required to block the NMDA channel pore, while the 4-methyl group optimizes hydrophobic interaction within the
Membrane Preparation: Homogenize guinea pig brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min at 4°C. Resuspend pellet.
Add 50 µL Test Compound (4-Me-PCC derivative) at varying concentrations (
to M).
Equilibrium: Incubate for 120 minutes at 37°C. Note: Sigma-1 kinetics are slow; shorter times yield variable data.
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis: Determine IC50 and convert to Ki using the Cheng-Prusoff equation.
Protocol: Synthesis of the Active Ester (4-Me-Carbetapentane Analog)
The nitrile itself is a precursor. The pharmacological activity is unlocked by converting the nitrile to the amino-ester.
Caption: Synthetic route from nitrile precursor to pharmacologically active amino-ester.
Hydrolysis: Reflux 1-(4-Methylphenyl)cyclopentane-1-carbonitrile in 60%
for 24 hours. The steric hindrance of the cyclopentyl ring requires harsh conditions to convert the nitrile to the carboxylic acid.
Esterification: Convert the acid to the acid chloride using Thionyl Chloride (
), then react with 2-(diethylamino)ethanol to yield the final bioactive ligand.
Conclusion & Strategic Recommendation
The 1-(4-Methylphenyl)cyclopentane-1-carbonitrile scaffold offers a distinct safety advantage over its cyclohexane homologs. By strictly enforcing the 5-membered ring geometry, researchers can design high-affinity Sigma-1 agonists that provide neuroprotection and antitussive efficacy without the liability of NMDA-mediated psychotomimetic side effects.
Recommendation: Prioritize this scaffold for neurodegenerative disease drug discovery (Alzheimer's/ALS) where Sigma-1 activation is a validated therapeutic target.
References
Sigma-1 Receptor Selectivity in Cycloalkane Derivatives
Title: Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands.[1]
Source: Journal of Medicinal Chemistry / PubMed
URL:[Link] (Contextual Match: J. Med. Chem. 1991, 34, 3159-3164)[4]
Antidepressant Potential of Cyclopropane/Cyclopentane Analogs
Title: 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives.[10] A new series of potential antidepressants.[10]
Source: Journal of Medicinal Chemistry
URL:[Link]
Role of Sigma-1 Receptors in Neuroprotection
Title: The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator.
Source: Trends in Pharmacological Sciences
URL:[Link]
Comparative NMDA/Sigma Profiling
Title: Synthesis and pharmacological evaluation of carbetapentane analogs.[1][10]
Source: National Institutes of Health (NIH)
URL:[Link]
Assessing the environmental impact of different 1-(4-Methylphenyl)cyclopentane-1-carbonitrile synthesis methods
[1] Executive Summary The synthesis of 1-(4-methylphenyl)cyclopentane-1-carbonitrile (CAS 68983-70-0) represents a critical transformation in the production of quaternary cycloalkyl nitriles, a structural motif found in...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The synthesis of 1-(4-methylphenyl)cyclopentane-1-carbonitrile (CAS 68983-70-0) represents a critical transformation in the production of quaternary cycloalkyl nitriles, a structural motif found in various CNS-active pharmaceutical intermediates.[1] Historically, the formation of this quaternary center via double alkylation has relied on high-energy, hazardous reagent systems.
This guide objectively compares the environmental footprint and process efficiency of two distinct synthetic methodologies:
Method A (Classical): Anhydrous alkylation using Sodium Hydride (NaH) in DMF.
Method B (Green/Intensified): Phase Transfer Catalysis (PTC) using aqueous NaOH and quaternary ammonium salts.
Our analysis, supported by mechanistic mapping and process mass intensity (PMI) considerations, identifies Method B as the superior protocol for sustainable scale-up, offering a projected 60-70% reduction in solvent waste and improved safety profiles.
Chemical Context & Reaction Scope
The target transformation involves the cycloalkylation of 4-methylbenzyl cyanide (p-tolylacetonitrile) with 1,4-dibromobutane (or 1,4-dichlorobutane).[1] The challenge lies in the formation of a strained quaternary carbon center, requiring the sequential displacement of two leaving groups.
Reaction Scheme
The following diagram illustrates the general transformation applicable to both methods.
Methodology A: Classical Strong Base Alkylation
The Historical Standard
Protocol Overview
This method utilizes Sodium Hydride (NaH) as a superbase to generate the carbanion in a polar aprotic solvent, typically N,N-Dimethylformamide (DMF) or DMSO.
Experimental Workflow:
Setup: Flame-dried glassware under inert atmosphere (N2/Ar) is mandatory.[1]
Deprotonation: NaH (2.2 equiv, 60% dispersion in oil) is washed with hexanes to remove oil (high hazard step) and suspended in dry DMF.
Addition: 4-Methylbenzyl cyanide is added dropwise at 0°C. Hydrogen gas (
Alkylation: 1,4-Dibromobutane is added slowly to control the exotherm.
Quench: The reaction is carefully quenched with water/ice (violent reaction risk).
Workup: Extraction with diethyl ether, followed by extensive water washes to remove DMF.
Environmental & Safety Assessment
Atom Economy: Moderate. The loss of 2 equivalents of HBr (captured as NaBr) is intrinsic to the chemistry.
Solvent Hazard:High . DMF is a Substance of Very High Concern (SVHC) due to reproductive toxicity. Removing DMF requires large volumes of water during workup, inflating the E-factor.
Safety Profile:Critical . NaH is pyrophoric and water-reactive.[1] The evolution of
gas on scale presents an explosion hazard requiring specialized ventilation.
Methodology B: Phase Transfer Catalysis (PTC)
The Sustainable Alternative
Protocol Overview
This method employs Liquid-Liquid Phase Transfer Catalysis , utilizing a concentrated aqueous base (50% NaOH ) and an organic phase (toluene or neat reagents) mediated by a quaternary ammonium salt (e.g., TBAB or TEBA ).
Experimental Workflow:
Setup: Standard glassware; no inert atmosphere required.
Charge: 4-Methylbenzyl cyanide, 1,4-dibromobutane (1.1 equiv), and Toluene (optional, can run neat) are mixed.
Catalyst Addition: Tetrabutylammonium bromide (TBAB, 1-3 mol%) is added.
Initiation: 50% NaOH (aq) is added dropwise with vigorous stirring (mechanical stirring recommended).
Reaction: The mixture is heated to 50-60°C. The color typically changes from colorless to deep orange/brown.
Workup: Phases are separated. The aqueous layer (containing NaBr and spent base) is drained. The organic layer is washed once with water and distilled.
Mechanistic Insight
The PTC agent transports the hydroxide ion from the aqueous phase into the organic phase (or interface) as an ion pair (
), enabling deprotonation of the nitrile without anhydrous conditions.
Comparative Data Analysis
The following table contrasts the two methods based on experimental data extrapolated from standard protocols for 1-arylcyclopentanecarbonitriles.
Metric
Method A: Classical (NaH/DMF)
Method B: PTC (NaOH/TBAB)
Impact Note
Yield
65 - 75%
85 - 92%
PTC reduces side reactions (e.g., polymerization).[1]
Atom Economy
~45%
~45%
Identical stoichiometry; difference lies in auxiliaries.
E-Factor (kg waste/kg product)
> 50
< 10
Method A generates massive aqueous waste to remove DMF.
Process Mass Intensity (PMI)
High
Low
Method B eliminates bulk solvent or uses recyclable toluene.
Hazard Class
High (Pyrophoric, Reprotoxic)
Low/Medium (Corrosive)
NaOH is safer to handle than NaH; Water replaces DMF.
Energy Demand
High (Cooling required)
Low (Mild heating)
PTC is less exothermic due to biphasic kinetics.
Decision Matrix for Process Selection
Expert Recommendations
Based on the comparative analysis, Method B (PTC) is the recommended protocol for the synthesis of 1-(4-methylphenyl)cyclopentane-1-carbonitrile.[1]
Key Scientific Justifications:
Solvation Effects: In Method A, the "naked" carbanion in DMF is highly reactive but also prone to side reactions (e.g., self-condensation). In Method B, the ion-pair is shielded by the quaternary ammonium cation, often enhancing selectivity for the alkylation over side reactions.
Thermodynamics: The biphasic nature of Method B acts as a thermal buffer. The reaction rate is limited by the interfacial surface area (stirring speed), providing an intrinsic safety control mechanism that Method A lacks.
Green Chemistry Compliance: Method B aligns with the 12 Principles of Green Chemistry, specifically Safer Solvents and Auxiliaries (Principle 5) and Accident Prevention (Principle 12).
Validated Protocol for Method B (Reference Standard)
Conditions: Stir vigorously at 55°C for 3-5 hours.
Validation: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1] Product spot will be less polar (higher Rf) than starting nitrile.
References
Organic Chemistry Portal. Synthesis of Cyclopentanes via Cycloalkylation.
[Link]
National Institutes of Health (NIH) - PubChem. 1-(p-Tolyl)cyclopentanecarbonitrile Substance Record.
[Link][1]
Royal Society of Chemistry. Green synthesis of aryl amides and nitriles using water as solvent.
[Link]
Organic Syntheses. General Procedures for Phase Transfer Catalyzed Alkylation.
[Link](Note: General reference for PTC protocols cited in context of methodology)
1-(4-Methylphenyl)cyclopentane-1-carbonitrile: Proper Disposal & Handling Procedures
[1][2][3][4][5][6] Executive Summary: Immediate Action Directive Do NOT dispose of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile down the drain. This compound is a tertiary aromatic nitrile .
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6]
Executive Summary: Immediate Action Directive
Do NOT dispose of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile down the drain.
This compound is a tertiary aromatic nitrile . While sterically hindered and more chemically stable than simple aliphatic nitriles, it poses significant aquatic toxicity and flammability risks. It must be treated as Hazardous Chemical Waste destined for high-temperature incineration.[1]
Critical "Do Not" Rules:
NO mixing with strong acids (Potential for slow evolution of HCN gas).[1]
NO mixing with strong oxidizers (Risk of exothermic reaction/fire).
NO disposal in municipal trash or biohazard bags.
Chemical Hazard Profile & Causality[1][2][3][7][8]
To handle this chemical safely, one must understand the structure-activity relationship (SAR) driving its hazards.[1]
Feature
Structural Moiety
Hazard Implication
Toxicophore
Nitrile Group (-CN)
Acute Toxicity: Metabolic release of cyanide ions () is possible upon ingestion or extreme hydrolysis, though slower than primary nitriles due to the quaternary carbon attachment.[1][2][3]
Combustibility
Cyclopentane Ring
Flammability: The cycloaliphatic ring significantly lowers the flash point and increases volatility compared to purely aromatic nitriles.[1][2][3] Treat as a Class II or III Combustible Liquid/Solid.
Persistence
p-Tolyl Group
Environmental Hazard: The lipophilic aromatic nature ensures high bioaccumulation potential in aquatic organisms.[1][2][3]
Key Physical Data (Estimated):
Physical State: Viscous liquid or low-melting solid (depending on purity/isomers).[1]
Solubility: Insoluble in water; soluble in DCM, Ethyl Acetate, DMSO.
Context: Expired vials, filter cakes, or contaminated PPE.[1]
Primary Containment: Place the substance or contaminated item into a clear polyethylene bag (minimum 4 mil thickness).
Sealing: Twist and tape the bag neck to create a hermetic seal.
Secondary Containment: Place the sealed bag into the laboratory's solid hazardous waste drum (usually a wide-mouth HDPE drum).
Glassware: Rinse contaminated glassware with Acetone before washing. Collect the Acetone rinse in the Liquid Waste carboy (Protocol A).
Protocol C: Spill Cleanup & Decontamination
Context: Accidental benchtop spill (< 50 mL/g).
Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is active.[6]
PPE Upgrade: Wear double nitrile gloves (breakthrough time > 4 hours for aromatics) and safety goggles.
Absorb: Cover liquid spills with vermiculite or spill pads.
Decontaminate Surface:
Scrub the area with a 10% Sodium Hypochlorite (Bleach) solution.
Scientific Rationale: Hypochlorite oxidizes traces of the nitrile and any potential cyanide hydrolysis products into less toxic cyanates.
Disposal: Treat all absorbent materials as Solid Hazardous Waste (Protocol B).
Storage & Segregation Logic[2][3][11][12]
Proper storage prevents the need for emergency disposal. This compound requires strict segregation based on chemical reactivity.
Figure 2: Chemical compatibility map.[1][2][3] Red lines indicate high-risk combinations that must be avoided during storage and waste consolidation.
Regulatory Framework (US/EU)
When filling out waste manifests, use the following classifications. Note that while this specific CAS may not be P-listed, it defaults to characteristic hazardous waste.
Regulatory Body
Classification
Code/Description
EPA (RCRA)
Characteristic Waste
D001 (Ignitable) - If liquid with FP < 60°CD003 (Reactive) - Only if cyanide releasable (rare for this structure but possible)
DOT (Transport)
Hazard Class
Class 3 (Flammable Liquid) or Class 6.1 (Toxic Substance) depending on formulation.[1][2][3]
EU (CLP)
GHS Codes
H302 (Harmful if swallowed), H315 (Causes skin irritation), H411 (Toxic to aquatic life).[1][2][3]
Self-Validating Compliance Check:
Before closing the waste container: Did you list the full chemical name?
Before pickup: Is the pH of the waste stream between 5 and 9? (Prevents acid-catalyzed hydrolysis).[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
PubChem. (n.d.).[1] Compound Summary for CID 98623, 1-(4-Methylphenyl)cyclopentane-1-carbonitrile. National Center for Biotechnology Information. [Link][1][3]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1][3]
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 68983-70-0 (Analogous reference)
Chemical Family: Aryl Cycloalkyl Nitriles
Physical State: Viscous Liquid / Low-melting Solid (Temperature dependent)[1]
Part 1: Core Directive - The "Why" Behind the Safety
Handling 1-(4-Methylphenyl)cyclopentane-1-carbonitrile requires a safety strategy that goes beyond standard organic chemistry protocols. This compound combines a nitrile moiety (potential metabolic cyanide source) with a lipophilic cyclopentane/tolyl scaffold .
The Safety Paradox:
While the steric hindrance of the quaternary carbon (C1 position) may reduce the rate of immediate hydrolysis to hydrogen cyanide (HCN) compared to simple aliphatic nitriles, the increased lipophilicity (logP > 3) drastically enhances skin permeation. If absorbed, the compound can deposit in lipid-rich tissues, leading to delayed systemic toxicity.[1]
Operational Rule: Treat this compound as a Class 3 Acute Toxin (Oral/Dermal/Inhalation) with the potential for delayed "Cyanide Effect."
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2]
H315/H319: Causes skin and serious eye irritation.[3]
EUH032: Contact with acids liberates very toxic gas (HCN risk).
PPE Selection Matrix
Standard nitrile exam gloves are insufficient for prolonged contact with this lipophilic nitrile.
Protection Zone
Required Equipment
Technical Justification
Hand (Primary)
Silver Shield® (Laminate) / 4H®
Impermeable Barrier: Standard nitrile gloves degrade rapidly against aromatic nitriles. Laminate offers >4hr breakthrough time.
Hand (Dexterity)
Double-Gloving Strategy
Inner: 4 mil Nitrile (Disposable). Outer: 8 mil Nitrile (Long Cuff) or Neoprene. Change outer glove every 15 mins of active handling.
Respiratory
Full-Face Respirator (OV/P100)
Vapor Control: If working outside a fume hood (not recommended) or during spill cleanup. The "OV" cartridge captures organic vapors; "P100" captures particulates if solid.
Eye/Face
Chemical Splash Goggles
Vapor Seal: Safety glasses allow vapor bypass. Goggles prevent absorption through the ocular mucosa (a rapid entry route for nitriles).
Body
Tyvek® Lab Coat / Apron
Permeation Resistance: Cotton absorbs lipophilic liquids, keeping them against the skin. Tyvek repels splashes.
Part 3: Operational Handling Protocol
Engineering Controls (The First Line of Defense)
Fume Hood: All operations (weighing, solubilizing, reacting) must occur within a certified fume hood operating at 100 fpm (0.5 m/s) face velocity.[1]
Sash Height: Maintain sash at the lowest working position (below 18 inches) to act as a physical shield against splashes.
Synthesis & Processing Workflow
This workflow minimizes exposure during the critical "transfer" phases where spills are most likely.
Preparation:
Place a disposable absorbent pad (pig mat) in the fume hood work area.
Pre-weigh reagents into a tared vial inside the hood. Do not transport open containers across the lab.
Solubilization:
Use a syringe or positive-displacement pipette for liquid transfer. Avoid pouring.
Solvent Note: Avoid using DMSO or DMF if possible, as these solvents act as "skin carriers," significantly accelerating the absorption of the nitrile through the skin.[1]
Reaction Monitoring:
Quench aliquots immediately. Do not leave unquenched reaction mixtures in open LC/MS vials.
Waste Management:
Segregate waste into a dedicated "Cyanide/Nitrile" waste stream.
pH Adjustment: Ensure aqueous waste is basic (pH > 10) to prevent HCN liberation.
Decontamination Protocol
Glassware: Rinse with an oxidizing solution (e.g., 10% Bleach or Sodium Hypochlorite) to convert residual nitrile/cyanide to cyanate (less toxic) before standard washing.
Surfaces: Wipe down with 1% Sodium Hydroxide followed by water.
Part 4: Emergency Response & Visualization
Decision Logic: Exposure Response
Immediate action is critical.[2] The lipophilic nature means you cannot simply "wash it off" if it has penetrated the dermis.
Caption: Emergency response workflow emphasizing the prohibition of solvents during skin decontamination.
Decision Logic: PPE Selection
How to select the right gear based on the task intensity.
Caption: Logic flow for selecting PPE based on exposure potential.
Part 5: References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitrile Compounds. Retrieved from
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from
Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitriles. Retrieved from